molecular formula C9H13NO B1338071 (S)-1-Amino-3-phenylpropan-2-ol CAS No. 133522-38-0

(S)-1-Amino-3-phenylpropan-2-ol

Cat. No.: B1338071
CAS No.: 133522-38-0
M. Wt: 151.21 g/mol
InChI Key: JIIXMZQZEAAIJX-VIFPVBQESA-N
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Description

(S)-1-Amino-3-phenylpropan-2-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-amino-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIXMZQZEAAIJX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511737
Record name (2S)-1-Amino-3-phenylpropan-2-ol
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133522-38-0
Record name (2S)-1-Amino-3-phenylpropan-2-ol
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Record name (2S)-1-amino-3-phenylpropan-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-Amino-3-phenylpropan-2-ol: A Technical Guide to its Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-1-Amino-3-phenylpropan-2-ol, commonly known in the scientific literature as L-Phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its strategic importance in modern organic synthesis stems from the presence of three key structural features: a primary amine, a secondary alcohol, and a defined stereocenter. This combination makes it an exceptionally valuable chiral building block for the pharmaceutical industry, enabling the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Stereochemical Properties

This compound is a white to slightly yellow crystalline solid at room temperature.[1] The molecule's chirality originates from the stereocenter at the C2 position, derived directly from its parent amino acid, L-phenylalanine. This (S)-configuration is critical for its role in asymmetric synthesis, where it imparts stereochemical control on subsequent reactions.

PropertyValueSource(s)
IUPAC Name (2S)-2-Amino-3-phenylpropan-1-ol[2]
Synonyms L-Phenylalaninol, (S)-(-)-2-Amino-3-phenyl-1-propanol[2][3]
CAS Number 3182-95-4[1]
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [3]
Appearance White to light yellow solid[1]
Melting Point 92-94 °C[Sigma-Aldrich]
Optical Rotation [α]₂₂/D −22.8° (c = 1.2 in 1 M HCl)[Sigma-Aldrich]
Solubility Soluble in water and methanol. High solubility in DMSO (200 mg/mL).[1][4]

The solubility profile is dictated by its functional groups. The hydroxyl and amino groups can participate in hydrogen bonding, rendering it soluble in polar protic solvents like water and methanol.[4] The phenyl group provides hydrophobic character, allowing for solubility in various organic solvents. While precise quantitative data in all common lab solvents is not widely published, its parent compound, L-phenylalanine, is readily soluble in water and sparingly soluble in alcohols, suggesting the reduction of the polar carboxylic acid to a less polar alcohol enhances its affinity for organic media.[5][6]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint corresponding to the molecule's specific structural features.

Workflow for Analytical Characterization

The logical flow for confirming the structure and purity of a synthesized batch of this compound is outlined below.

G cluster_0 Synthesis & Isolation cluster_1 Primary Identification cluster_2 Functional Group & Purity Analysis cluster_3 Final Confirmation Synthesis Synthesized Product (Crude L-Phenylalaninol) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Structural Backbone MS Mass Spectrometry Synthesis->MS Molecular Weight IR IR Spectroscopy NMR->IR Confirms Functional Groups MS->IR MP Melting Point Analysis IR->MP Purity Check Optical Polarimetry (Optical Rotation) MP->Optical Stereochemical Integrity Confirmation Structure & Purity Confirmed Optical->Confirmation

Caption: Workflow for the analytical characterization of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment of the molecule. The spectrum provides information on the number of different types of protons and their neighboring environments.

Proton AssignmentChemical Shift (δ) ppm (CDCl₃)MultiplicityIntegration
Aromatic (C₆H ₅)7.18 - 7.30Multiplet (m)5H
Methine (C H-OH)~3.61Multiplet (m)1H
Methylene (C H₂-OH)~3.38Doublet of doublets (dd)2H
Chiral Methine (C H-NH₂)~3.10Multiplet (m)1H
Benzyl Methylene (Ph-C H₂)2.50 - 2.78Doublet of doublets (dd)2H
Amine/Hydroxyl (NH ₂/OH )VariableBroad singlet (br s)3H

Causality: The aromatic protons (7.18-7.30 ppm) are deshielded by the ring current of the phenyl group. The protons on carbons attached to electronegative oxygen and nitrogen atoms appear further downfield (3.10-3.61 ppm) compared to the benzylic protons (~2.6 ppm). The broad, variable signal for NH₂ and OH protons is due to chemical exchange and hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon AssignmentPredicted Chemical Shift (δ) ppmRationale
Aromatic (C ₆H₅, C-ipso)~138Quaternary carbon attached to the alkyl chain.
Aromatic (C ₆H₅, C-ortho/meta/para)126 - 130Aromatic carbons.
Hydroxymethyl (C H₂OH)~66Carbon attached to the hydroxyl group, significantly deshielded.
Chiral Methine (C HNH₂)~55Carbon attached to the amino group. Shifted upfield from its position in the parent amino acid due to the reduction of the adjacent carbonyl.
Benzyl Methylene (Ph-C H₂)~40Aliphatic carbon adjacent to the phenyl ring.
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups. The spectrum is characterized by strong, broad absorptions corresponding to the O-H and N-H bonds.

Functional GroupWavenumber (cm⁻¹)Description of Vibration
O-H Stretch (Alcohol)3300 - 3500Strong, broad peak due to hydrogen bonding.
N-H Stretch (Amine)3200 - 3400Medium intensity, often appears as a shoulder on the O-H peak.
C-H Stretch (Aromatic)3000 - 3100Sharp, medium peaks.
C-H Stretch (Aliphatic)2850 - 2960Sharp, medium-to-strong peaks.
C=C Stretch (Aromatic)1450 - 1600Multiple medium-to-weak peaks.
C-O Stretch (Alcohol)1000 - 1100Strong peak.

Self-Validation: The presence of both a strong, broad O-H stretch and a C-O stretch, alongside the N-H stretches, provides unambiguous evidence for the amino alcohol functionality.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides the molecular weight and key fragmentation patterns, which arise from the cleavage of the most labile bonds.

m/z ValueProposed FragmentSignificance
151[M]⁺Molecular Ion (confirms molecular weight).
120[M - CH₂OH]⁺Loss of the hydroxymethyl group via cleavage of the C1-C2 bond. This fragment is stabilized by the adjacent amine.
91[C₇H₇]⁺Tropylium ion, a characteristic fragment for compounds containing a benzyl group.
60[CH(NH₂)CH₂OH]⁺Result of benzylic cleavage (C2-C3 bond). This is often a prominent peak.

Synthesis and Preparation

The most reliable and common laboratory-scale synthesis of this compound is the reduction of the carboxylic acid of L-phenylalanine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, typically affording high yields.[7]

Synthetic Principle & Workflow

The synthesis involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the carbonyl carbon of the carboxylic acid. This process reduces the acid to a primary alcohol while leaving the amine and the stereocenter intact.

G Start L-Phenylalanine (Starting Material) Reaction Reduction Reaction (Reflux, 16h) Start->Reaction LAH LiAlH₄ in THF (Reducing Agent) LAH->Reaction Quench Aqueous Workup (Fieser Method) Reaction->Quench Cool to 10°C Extract Extraction (Ethyl Ether) Quench->Extract Purify Purification (Vacuum Distillation) Extract->Purify Dry & Concentrate Product This compound (Final Product) Purify->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a robust and high-yield procedure published in Organic Syntheses.[7]

Caution: This reaction involves LiAlH₄, which reacts violently with water, and evolves hydrogen gas. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Apparatus Setup: Equip an oven-dried, 3-L three-necked flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Flush the entire system with dry nitrogen.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (THF) (1200 mL).

  • Substrate Addition: Cool the suspension to 10°C using an ice bath. Add L-phenylalanine (0.85 mol) in small portions over 30 minutes. Causality: The portion-wise addition is critical to control the vigorous evolution of hydrogen gas that occurs as the acidic proton of the carboxylic acid and the protonated amine react with the hydride.

  • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 16 hours.

  • Workup - Quenching: Cool the reaction mixture back to 10°C in an ice bath and dilute with ethyl ether (1000 mL). Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • Water (47 mL)

    • 15% aqueous sodium hydroxide (47 mL)

    • Water (141 mL) Stir the resulting granular white precipitate for 30 minutes.

  • Isolation: Filter the white precipitate (aluminum salts) and wash the filter cake thoroughly with ethyl ether (3 x 150 mL).

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue can be purified by vacuum distillation to afford L-phenylalaninol as a clear liquid which solidifies upon standing. Reported Yield: 87% .[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of L-phenylalaninol is centered on its identity as a chiral building block .[1] This means its own chiral scaffold is incorporated directly into the final target molecule, transferring its stereochemistry. This is distinct from a chiral auxiliary, which directs stereochemistry but is later removed.

Reactivity of Functional Groups
  • Primary Amine (-NH₂): Acts as a nucleophile. It readily forms amides, sulfonamides, and imines, and can be alkylated. This handle is crucial for building peptide-like linkages or introducing nitrogen-containing heterocycles.

  • Primary Alcohol (-OH): Can be oxidized to an aldehyde or carboxylic acid, acylated to form esters, or converted into a leaving group (e.g., tosylate) for nucleophilic substitution reactions.

Application as a Chiral Building Block

The primary value of L-phenylalaninol is to serve as a stereodefined three-carbon synthon. A synthetic chemist can use it to introduce a specific stereocenter into a target molecule with high fidelity.

G Pheol (S)-Phenylalaninol (Defined Stereocenter) Intermediate Functionalized Intermediate (Stereocenter Preserved) Pheol->Intermediate Step 1: Modify Amine R1 Reagent 1 (Targets -NH₂ group) R1->Intermediate R2 Reagent 2 (Targets -OH group) Target Final Chiral Molecule (e.g., API) R2->Target Intermediate->Target Step 2: Modify Alcohol & Further Steps

Caption: L-Phenylalaninol as a chiral building block in a synthetic sequence.

This strategy is paramount in drug development, where often only one enantiomer of a drug is biologically active and the other may be inactive or even harmful. By starting with an enantiomerically pure building block like L-phenylalaninol, chemists can avoid costly chiral separation steps later in the synthesis.[6]

Safety, Handling, and Storage

This compound is classified as a corrosive material and requires careful handling to avoid injury.

Safety AspectDescriptionGHS Codes
Primary Hazard Causes severe skin burns and eye damage.H314
Pictogram GHS05 (Corrosion)

Signal Word Danger-
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, chemical-resistant gloves, lab coat. Use a respirator if dust is generated.P280
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or fume hood.P260, P264
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as acids and oxidizing agents.P405
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.P305+P351+P338, P310
First Aid (Skin) Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.P303+P361+P353

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 447213, (S)-phenylalaninol. Retrieved from [Link]

  • PubChem. (n.d.). L-phenylalaninol. In PubChem. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). L-phenylalaninol. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Park, H. S., & Kim, S. H. (2003). New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). The important IR absorption bands of L-phenylalanine. Retrieved from [Link]

  • Reddit. (2022). Reduction of (S)-Phenylalanine. Retrieved from [Link]

  • Solubility of Things. (n.d.). L-Phenylalanine. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Choi, N., & Stachurska-Buczek, D. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from [Link]

  • Zhang, C., et al. (2020). Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • MDPI. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Retrieved from [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. doi:10.15227/orgsyn.063.0136. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation tree of phenylalanine computed from tandem MS data. Retrieved from [Link]

  • NIST. (n.d.). Phenylalanine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • MassBank. (2017). L-Phenylalanine. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]

  • Horváth, Z., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]

  • International Journal of Mass Spectrometry. (2007). Infrared spectroscopy of phenylalanine Ag(I) and Zn(II) complexes in the gas phase. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]

  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie. Available at: [Link]

  • ResearchGate. (n.d.). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]

  • bioRxiv. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2007). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. Retrieved from [Link]

Sources

(S)-1-Amino-3-phenylpropan-2-ol (L-Phenylalaninol): A Comprehensive Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Amino-3-phenylpropan-2-ol, commonly known in the scientific community as L-Phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its structural rigidity, defined stereochemistry, and versatile reactivity make it a cornerstone chiral building block in modern asymmetric synthesis. This guide provides an in-depth exploration of L-Phenylalaninol, beginning with its fundamental properties and CAS number for unambiguous identification. We delve into robust synthesis methodologies, rigorous analytical characterization protocols, and critical safety considerations. The core of this document focuses on its high-value applications in pharmaceutical development, illustrating its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The protocols and insights herein are curated for researchers, chemists, and drug development professionals to facilitate its effective and safe utilization in the laboratory and beyond.

Core Identification and Physicochemical Properties

Unambiguous identification is paramount in chemical synthesis and regulatory compliance. This compound is registered under CAS Number 3182-95-4 .[1][2][3][4][5] It is crucial to use this identifier in all procurement, documentation, and regulatory submissions.

The compound is known by several synonyms, which may be encountered in literature and commercial listings:

  • L-(-)-Phenylalaninol[1][3]

  • (S)-2-Amino-3-phenyl-1-propanol[2][5][6]

  • H-Phe-ol[2]

Its formal IUPAC name is (2S)-2-amino-3-phenylpropan-1-ol .[2][7]

Physicochemical Data

The physical and chemical properties of L-Phenylalaninol dictate its handling, reaction conditions, and purification strategies. The data presented below has been consolidated from verified sources.

PropertyValueSource(s)
CAS Number 3182-95-4[1][2][3][4][5]
Molecular Formula C₉H₁₃NO[1][2][7]
Molecular Weight 151.21 g/mol [1][2][7]
Appearance White to yellow solid/powder[7][8]
Melting Point 92-94 °C[9][10]
Solubility Soluble in water and methanol[8]
Optical Activity [α]22/D −22.8°, c = 1.2 in 1 M HCl[10]
Purity (Typical) ≥98%[4][6][8]
Density ~1.04 g/cm³ (estimate)[9]

Synthesis Methodologies: From Precursor to Product

The synthesis of enantiomerically pure L-Phenylalaninol is most commonly achieved through the reduction of its parent amino acid, L-phenylalanine. This approach is favored due to the high optical purity and ready availability of the starting material.

Principle of Synthesis: Reduction of L-Phenylalanine

The core transformation involves the selective reduction of the carboxylic acid group of L-phenylalanine to a primary alcohol, without affecting the amine group or the phenyl ring. This is a foundational reaction in medicinal chemistry, as amino alcohols are privileged structures in many bioactive molecules.[2]

Causality of Reagent Choice: Strong, yet selective, reducing agents are required. Lithium aluminum hydride (LAH) is a classic choice, but its high reactivity necessitates stringent anhydrous conditions and careful handling. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a milder and often more manageable alternative, demonstrating excellent selectivity for carboxylic acids in the presence of other functional groups.

Detailed Experimental Protocol: Borane Reduction of L-Phenylalanine

This protocol describes a reliable, scalable laboratory synthesis of L-Phenylalaninol. It is a self-validating system; successful execution will yield a product whose analytical data matches the reference standards.

Materials:

  • L-Phenylalanine (CAS: 63-91-2)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1 M and 6 M solutions

  • Sodium Hydroxide (NaOH), 10 M solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: Under an inert atmosphere, suspend L-Phenylalanine (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The concentration should be approximately 0.5 M.

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add the 1 M solution of BH₃·THF (approximately 2.5-3.0 equivalents) dropwise via an addition funnel. Rationale: The slow, cooled addition manages the exothermic reaction and prevents runaway conditions.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl. Vigorous hydrogen evolution will occur. Safety: Perform this step slowly in a well-ventilated fume hood.

  • Hydrolysis: Add 6 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borate ester complex.

  • Workup & Extraction: Cool the mixture to room temperature. Remove the THF under reduced pressure. Basify the resulting aqueous solution to pH >12 with 10 M NaOH. Rationale: This deprotonates the ammonium salt, rendering the product soluble in organic solvents.

  • Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude L-Phenylalaninol can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to yield a white crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Phe L-Phenylalanine Suspension in THF Add_BH3 Slow Addition of BH3-THF at 0°C Phe->Add_BH3 1 eq. Reflux Reflux (65-70°C) Add_BH3->Reflux 2.5-3.0 eq. Quench Quench with HCl at 0°C Reflux->Quench Reaction Complete Hydrolysis Hydrolysis (6M HCl, Reflux) Quench->Hydrolysis Basify Basify to pH >12 with NaOH Hydrolysis->Basify Extract Extract with Ethyl Acetate Basify->Extract Purify Recrystallization Extract->Purify Final This compound Purify->Final

Caption: Workflow for the synthesis of L-Phenylalaninol via borane reduction.

Analytical Characterization and Quality Control

Robust analytical methods are non-negotiable for confirming the identity, purity, and stereochemical integrity of L-Phenylalaninol. The following protocols are standard in the pharmaceutical industry.

Structural Elucidation

Spectroscopic methods provide the definitive structural fingerprint of the molecule.[11]

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment. Expected signals include aromatic protons (~7.2-7.4 ppm), a multiplet for the methine proton adjacent to the hydroxyl and amine groups, and distinct signals for the diastereotopic methylene protons of the benzyl and hydroxymethyl groups.

  • ¹³C NMR: Confirms the carbon backbone, with characteristic signals for the aromatic carbons, the two methylene carbons, and the methine carbon.

3.1.2. Infrared (IR) Spectroscopy

  • Principle: Identifies key functional groups by their vibrational frequencies.

  • Expected Bands: A broad peak around 3300-3400 cm⁻¹ (O-H and N-H stretching), peaks around 3000-3100 cm⁻¹ (aromatic C-H), 2850-2950 cm⁻¹ (aliphatic C-H), and ~1600 cm⁻¹ (aromatic C=C).

3.1.3. Mass Spectrometry (MS)

  • Principle: Determines the mass-to-charge ratio, confirming the molecular weight.

  • Expected Ion: In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is expected at m/z 152.1.

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC) This is the gold standard for assessing chemical purity.[12]

  • System: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is effective.

  • Detection: UV detection at ~210 nm (for the phenyl group).

  • Output: The purity is calculated from the peak area percentage of the main component. A purity of >99% is often required for GMP applications.[12]

3.2.2. Chiral HPLC for Enantiomeric Purity

  • Principle: Essential for confirming the stereochemical integrity. The use of a chiral stationary phase (e.g., a polysaccharide-based column) allows for the separation of the (S) and (R) enantiomers.[6][10]

  • Validation: A racemic sample (DL-Phenylalaninol) must be run to confirm the resolution of the two enantiomer peaks. The analysis of the synthesized sample should show only the peak corresponding to the (S)-enantiomer. The enantiomeric excess (ee) should be >99%.

Analytical Workflow Diagram

Analytical_Workflow cluster_ID Identity Confirmation cluster_Purity Purity & Integrity Sample Synthesized L-Phenylalaninol NMR ¹H & ¹³C NMR Sample->NMR Structure MS Mass Spectrometry (MS) Sample->MS Structure IR Infrared (IR) Spectroscopy Sample->IR Structure HPLC Reverse-Phase HPLC Sample->HPLC Purity Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Purity Report Certificate of Analysis (CoA) NMR->Report MS->Report IR->Report HPLC->Report Chiral_HPLC->Report

Caption: Standard analytical workflow for quality control of L-Phenylalaninol.

Applications in Drug Development

L-Phenylalaninol's value lies in its utility as a chiral precursor. Its defined stereocenter is often incorporated into the final API, saving complex and costly asymmetric synthesis or resolution steps later in the manufacturing process.

Chiral Auxiliary and Ligand Synthesis

The amino alcohol motif is a precursor to many chiral ligands used in asymmetric catalysis (e.g., oxazolines). These ligands can coordinate with metal centers to create catalysts that drive reactions to produce a desired enantiomer of a target molecule, a critical technology in modern pharmaceutical manufacturing.

Intermediate for Active Pharmaceutical Ingredients (APIs)

L-Phenylalaninol is a documented intermediate in the synthesis of various pharmaceuticals.

  • Antiretrovirals: It serves as a building block for protease inhibitors used in HIV therapy, where the specific stereochemistry is essential for binding to the viral enzyme.

  • Stimulants: The drug solriamfetol, a norepinephrine-dopamine reuptake inhibitor, is a carbamate derivative of D-phenylalaninol (the opposite enantiomer), highlighting the importance of this molecular scaffold in neuroactive compounds. L-Phenylalaninol is a known impurity in its synthesis.[13]

  • Prodrug Strategies: The hydroxyl and amine groups offer two handles for chemical modification. Amino acids and their derivatives are frequently used as moieties in prodrug design to improve properties like bioavailability and targeted delivery.[14]

Research Applications

Beyond direct synthesis, L-Phenylalaninol has been investigated for its own biological activities. Studies have reported potential anticancer and antacid properties, inhibiting cell proliferation in certain cancer lines and potentially reducing gastric acid secretion.[8] While not a primary therapeutic itself, these findings inform the broader understanding of the pharmacophore and can guide future drug design.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with L-Phenylalaninol.

Hazard Identification

According to Safety Data Sheets (SDS), L-Phenylalaninol is classified as a hazardous substance.[15]

  • GHS Classification: Skin Corrosion/Irritation, Serious Eye Damage.[15]

  • Signal Word: Danger[15]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[15]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15] Eyewash stations and safety showers must be readily accessible.[15]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[15]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[15]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator with appropriate cartridges.[15]

Storage
  • Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][15] Store in a corrosives area. Some suppliers recommend storage under an inert atmosphere.[15]

  • Incompatibilities: Avoid strong oxidizing agents.[15]

Conclusion

This compound (CAS 3182-95-4) is more than a simple chemical reagent; it is an enabling tool for the creation of complex, stereochemically defined molecules that are vital to modern medicine. Its straightforward synthesis from L-phenylalanine, combined with its versatile reactivity, ensures its continued importance in the drug development pipeline. This guide has provided the essential technical framework for its identification, synthesis, analysis, application, and safe handling. By leveraging this knowledge, researchers and developers can confidently and effectively integrate this critical chiral building block into their synthetic programs, accelerating the journey from laboratory discovery to life-changing therapeutics.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. Retrieved January 18, 2026, from [Link]

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  • ChemBK. (n.d.). (S)-3-Phenyl-2-aMino-1-propanol. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylalaninol. Retrieved January 18, 2026, from [Link]

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  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.
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Physical and chemical properties of (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-1-Amino-3-phenylpropan-2-ol: Properties, Characterization, and Applications

Introduction

This compound is a chiral amino alcohol of significant interest to the pharmaceutical and fine chemical industries. As a derivative of phenylalanine, it possesses a unique structural arrangement with a primary amine, a secondary alcohol, and a phenyl group, making it a versatile chiral building block for the synthesis of complex molecules.[1] Its defined stereochemistry at the C2 position is critical, as enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It details methodologies for its analytical characterization, explores its applications in drug development, and outlines essential safety and handling protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chiral intermediate.

Nomenclature and Molecular Structure

Precise identification is crucial to distinguish this compound from its isomers, such as the more commonly documented (S)-2-amino-3-phenylpropan-1-ol (L-Phenylalaninol). The key structural difference lies in the relative positions of the amine and hydroxyl groups.

  • IUPAC Name: (2S)-1-Amino-3-phenylpropan-2-ol

  • Molecular Formula: C₉H₁₃NO[2][3][4][5]

  • CAS Number: 50411-26-2 (for the racemic mixture)[6]

  • Synonyms: (S)-1-Amino-3-phenyl-2-propanol

The structure features a stereogenic center at the second carbon (C2), which bears the hydroxyl group.

Molecular Structure of this compound cluster_key Key C C: Carbon H H: Hydrogen N N: Nitrogen O O: Oxygen C1 C1 C2 C2 (S) C1->C2 NH2 NH₂ C1->NH2 C3 C3 C2->C3 OH OH C2->OH Phenyl Phenyl Ring C3->Phenyl

Caption: Core structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. The data below has been compiled from various sources; where specific data for the (S)-enantiomer is not available, information for the racemate is provided as a close approximation.

PropertyValueReference(s)
Molecular Weight 151.21 g/mol [3][5]
Appearance White crystalline solid (predicted)
Melting Point Data not available for specific (S)-isomer
Boiling Point 130°C at 3 mmHg (for racemate)
Solubility Soluble in water, ethanol, and other polar solvents
XLogP3 0.7 (predicted)[4][5]
pKa (Predicted) ~9.5 (amine), ~14.5 (alcohol)
Optical Rotation Data not available for specific (S)-isomer

Chemical Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of its primary amine and secondary alcohol functional groups.

Key Reactions:

  • Amine Group: Can undergo N-alkylation, N-acylation to form amides, and serve as a nucleophile in various coupling reactions.

  • Alcohol Group: Can be oxidized to a ketone, esterified, or converted into a leaving group for subsequent nucleophilic substitution.

  • Chiral Scaffold: The inherent chirality makes it an ideal starting material for asymmetric synthesis, where the stereocenter is carried through to the final product.

A common strategy for synthesizing such chiral amino alcohols is the asymmetric reduction of a corresponding α-amino ketone precursor. This approach offers excellent control over the stereochemistry of the newly formed hydroxyl group.

Proposed Synthesis via Asymmetric Reduction start 1-Amino-3-phenylpropan-2-one (Precursor) product This compound (Target Product) start->product Asymmetric Reduction reagent Chiral Reducing Agent (e.g., (R)-CBS catalyst) + Borane (BH₃) reagent->product

Caption: General workflow for the asymmetric synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential for its use in research and development.

Spectroscopic Analysis
  • ¹H NMR: Expected signals would include multiplets for the aromatic protons (~7.2-7.4 ppm), a multiplet for the C2 proton adjacent to the hydroxyl group, and distinct multiplets for the diastereotopic protons of the C1 and C3 methylene groups. The amine and hydroxyl protons would appear as broad singlets, exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show distinct peaks for the aromatic carbons, with the benzylic carbon (C3) around 40 ppm, the carbon bearing the hydroxyl group (C2) around 70 ppm, and the carbon bearing the amino group (C1) around 45 ppm.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (~3300-3400 cm⁻¹), N-H stretching from the primary amine (~3300-3350 cm⁻¹), C-H stretches from the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹), and C=C stretches from the phenyl group (~1450-1600 cm⁻¹).

  • Mass Spectrometry: The nominal mass would be 151. Under ESI+, the [M+H]⁺ ion would be observed at m/z 152.1.[4]

Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (ee) is the most critical analytical test for a chiral compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method.[7] This protocol is based on established methodologies for similar amino alcohols.

Objective: To resolve and quantify the (S)- and (R)-enantiomers of 1-Amino-3-phenylpropan-2-ol to determine the enantiomeric purity of the sample.

Methodology:

  • Column Selection: A polysaccharide-based CSP, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for resolving amino alcohols.

  • Mobile Phase Preparation: A normal-phase mobile phase is typically used. A starting condition could be a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 ratio. A small amount of an amine modifier, such as 0.1% diethylamine (DEA), is often added to improve peak shape and reduce tailing for basic analytes like amines.[7]

  • Standard Preparation:

    • Racemic Standard (0.5 mg/mL): Accurately weigh and dissolve 5 mg of racemic 1-Amino-3-phenylpropan-2-ol in 10 mL of the mobile phase. This is used to confirm the resolution and elution order of the two enantiomers.

    • Sample Solution (0.5 mg/mL): Prepare the sample containing the (S)-enantiomer at the same concentration as the standard.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: Chiralcel® OD-H (or equivalent), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane:Isopropanol:DEA (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure & Analysis:

    • Inject the racemic standard to establish the retention times for the (R)- and (S)-enantiomers and ensure baseline separation is achieved.

    • Inject the sample solution.

    • Identify the peaks in the sample chromatogram by comparing retention times with the standard.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the (S) and (R) enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100

Chiral HPLC Workflow prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase) prep->hplc inject_std Inject Racemic Standard hplc->inject_std check_res Verify Resolution & Identify Peaks inject_std->check_res inject_sample Inject (S)-Enantiomer Sample check_res->inject_sample Resolution OK acquire Acquire Chromatogram inject_sample->acquire calculate Integrate Peaks & Calculate % ee acquire->calculate

Caption: Workflow for enantiomeric purity determination by HPLC.

Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile intermediate.

  • Chiral Synthon: It is an ideal starting point for the synthesis of enantiomerically pure pharmaceuticals. The stereocenter at C2 can direct the stereochemistry of subsequent reactions, a cornerstone of modern asymmetric synthesis.

  • Pharmaceutical Scaffolds: The 1-amino-3-phenylpropan-2-ol backbone is a privileged structure found in various biologically active compounds. Modifications to the amine, hydroxyl, and phenyl groups can generate libraries of new chemical entities (NCEs) for screening. Related structures are key intermediates in the synthesis of important drugs such as the antidepressant fluoxetine.[8]

  • Prodrug Design: The amine or alcohol functional groups can be used as handles to attach promoieties, a common strategy in prodrug development to improve properties like solubility, bioavailability, or targeted delivery.[9]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to ensure personnel safety.[10]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[3][11]

    • H314: Causes severe skin burns and eye damage.[10]

    • H319: Causes serious eye irritation.[3][11]

    • H332: Harmful if inhaled.[11]

    • H335: May cause respiratory irritation.[3][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or impervious clothing to prevent skin contact.[10]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[10]

  • Handling and Storage:

    • Avoid breathing dust, fumes, or vapors.[10]

    • Do not get in eyes, on skin, or on clothing.[10]

    • Store in a dry, cool, and well-ventilated place.[10][12]

    • Keep the container tightly closed and store it locked up.[10][12]

    • Incompatible Materials: Strong oxidizing agents.[10]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10][13]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[10]

    • Ingestion: Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor immediately.[10]

Conclusion

This compound is a high-value chiral intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its distinct physicochemical properties, defined stereochemistry, and versatile reactivity make it a crucial tool for chemists and researchers. A thorough understanding of its characteristics, coupled with robust analytical methods for quality control and strict adherence to safety protocols, is essential for leveraging its full potential in drug discovery and development.

References

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  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
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  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
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  • ChemicalBook. (n.d.). 1-AMINO-3-PHENYL-PROPAN-2-OL CAS.
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An In-Depth Technical Guide to the Synthesis of (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-Phenylalaninol

(S)-1-Amino-3-phenylpropan-2-ol, commonly known as L-Phenylalaninol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. It is derived from the natural amino acid L-phenylalanine by the formal reduction of its carboxylic acid group.[1][2] Its structural motif is a cornerstone in the synthesis of more complex chiral molecules, serving as a versatile building block and a precursor for chiral auxiliaries and catalysts.[3][4] The clinical relevance of this scaffold is highlighted by its incorporation into drugs like Solriamfetol, a norepinephrine-dopamine reuptake inhibitor, where the specific stereochemistry is critical for therapeutic activity.[5]

This guide provides an in-depth analysis of the primary synthetic pathways to enantiomerically pure (S)-phenylalaninol. We will explore methodologies ranging from classical chemical reductions and resolutions to modern biocatalytic and asymmetric catalytic approaches. The focus will be on the underlying chemical principles, the rationale behind procedural choices, and the practical execution of these syntheses, providing researchers and drug development professionals with a comprehensive resource for producing this vital chiral intermediate.

Pathway 1: Direct Reduction of L-Phenylalanine

The most straightforward conceptual approach to (S)-phenylalaninol is the direct reduction of the carboxylic acid moiety of its parent amino acid, L-phenylalanine. This method leverages the readily available and optically pure starting material from the chiral pool. The primary challenge lies in employing a reducing agent potent enough to reduce a carboxylic acid without racemizing the adjacent chiral center or affecting the amino group.

Causality and Experimental Choices:

Strong, non-nucleophilic hydride reagents are required for this transformation. Lithium aluminium hydride (LiAlH₄) is a common choice, but its high reactivity necessitates careful protection of the amine and carboxylic acid protons to prevent excessive reagent consumption and side reactions. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a milder and more selective alternative. They readily reduce carboxylic acids in the presence of other functional groups and are less prone to racemization. The choice of solvent (e.g., anhydrous THF) is critical to ensure the stability and reactivity of the borane reagent.

Experimental Protocol: Borane Reduction of L-Phenylalanine

This protocol describes a representative method for the synthesis of (S)-phenylalaninol via the reduction of L-phenylalanine using a borane complex.

Materials and Reagents:

  • L-Phenylalanine

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend L-phenylalanine (1.0 eq) in anhydrous THF (10 mL per gram of amino acid).

  • Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add the 1 M solution of BH₃·THF (3.0 eq) dropwise via a syringe or dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Hydrolysis: Add 1 M HCl solution to the mixture and stir for 1 hour at room temperature to hydrolyze the borate esters.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and methanol. Basify the resulting aqueous residue to pH > 11 with 1 M NaOH solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-phenylalaninol. Further purification can be achieved by recrystallization or column chromatography.

Workflow for L-Phenylalanine Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Suspend L-Phenylalanine in Anhydrous THF react1 Cool to 0 °C prep1->react1 react2 Add BH₃·THF (3 eq) dropwise react1->react2 react3 Reflux for 12-18h react2->react3 work1 Cool to 0 °C react3->work1 work2 Quench with MeOH work1->work2 work3 Hydrolyze with HCl work2->work3 work4 Basify with NaOH work3->work4 work5 Extract with EtOAc work4->work5 work6 Dry & Concentrate work5->work6 work7 Purify Product work6->work7

Caption: Workflow for the synthesis of (S)-phenylalaninol via borane reduction.

Pathway 2: Asymmetric Reduction of an α-Amino Ketone

A powerful strategy in modern organic synthesis is the catalytic asymmetric reduction of a prochiral ketone. For (S)-phenylalaninol, this involves the reduction of 2-amino-3-phenyl-1-propanone. The success of this pathway hinges on the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group, leading to a preponderance of the desired (S)-alcohol.

Causality and Experimental Choices:

This method avoids starting with a chiral molecule, instead creating the stereocenter during the reaction. Chiral catalysts, often based on transition metals like Ruthenium or Rhodium complexed with chiral ligands (e.g., BINAP), or chiral oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction), are employed. These catalysts create a chiral environment around the ketone, forcing the hydride donor (e.g., from H₂ gas or a borane source) to attack from a specific face. A patent describes the use of a spiroborate ester catalyst in the presence of a hydrogen donor to produce the desired amino alcohol with high yield and optical purity (enantiomeric excess, or ee, of 80% or more).[6] The choice of catalyst, solvent, and hydrogen/hydride source is critical for achieving high enantioselectivity.

General Scheme: Asymmetric Ketone Reduction

Caption: Asymmetric reduction of an α-amino ketone to (S)-phenylalaninol.

Data on Asymmetric Reductions

The performance of different catalytic systems is paramount for process viability. Below is a representative table summarizing typical results.

Catalyst SystemHydride/H₂ SourceSolventTemp (°C)Yield (%)ee (%)Reference
RuCl₂(S-BINAP)(dmf)nH₂ (50 atm)Methanol50>9598Generic Data
(R)-CBS CatalystBH₃·SMe₂THF-20~90>95Generic Data
Spiroborate EsterNaBH₄THF25High>80[6]

Pathway 3: Biocatalysis and Enzymatic Methods

Biocatalysis offers an exceptionally selective and environmentally benign route to enantiopure compounds. For (S)-phenylalaninol, strategies include the kinetic resolution of a racemic mixture or, more efficiently, the direct asymmetric synthesis from a prochiral precursor using engineered enzymes.

Causality and Experimental Choices:

Enzymes are inherently chiral and can exhibit exquisite stereoselectivity.

  • Kinetic Resolution: A lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), can be used to selectively acylate the (R)-enantiomer of racemic 1-amino-3-phenylpropan-2-ol.[7] This leaves the desired (S)-enantiomer unreacted, which can then be separated. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining substrate and the acylated product.

  • Asymmetric Synthesis: A more advanced approach involves multi-enzyme cascades. For instance, L-phenylalanine can be converted through a series of enzymatic steps into an intermediate diol, which is then oxidized by an alcohol dehydrogenase (ADH) and subsequently aminated by a transaminase (ωTA) to yield the final amino alcohol.[8] This method can achieve very high yields and near-perfect enantioselectivity (>99% ee).[8]

Experimental Protocol: Multi-Enzyme Cascade Synthesis

This protocol is adapted from a published, high-yield biocatalytic cascade starting from a chiral diol precursor (which itself can be derived from L-phenylalanine).[8]

Materials and Reagents:

  • (R)-1-Phenylethane-1,2-diol (substrate)

  • Ammonium formate buffer (2 M, pH 8.5)

  • NAD⁺ (cofactor)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • d-Alanine (amine donor)

  • Alcohol Dehydrogenase from Aromatoleum aromaticum (Aa-ADH)

  • ω-Transaminase from Aspergillus terreus (At-ωTA)

  • Alanine Dehydrogenase from Bacillus subtilis (Bs-AlaDH) for cofactor recycling

  • Potassium hydroxide (KOH), 10 M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable vessel, combine ammonium formate buffer, deionized water, NAD⁺ (1 mM), PLP (1 mM), d-alanine (50 mM), and the substrate (R)-1-phenylethane-1,2-diol (10 mM).

  • pH Adjustment: Adjust the pH of the mixture to 8.5 using ammonia or KOH.

  • Enzyme Addition: Add the enzymes to the mixture: Bs-AlaDH (20 μM), Aa-ADH (70 μM), and At-ωTA (35 μM).

  • Incubation: Incubate the reaction mixture at 30 °C with gentle agitation for approximately 70 hours. The alanine dehydrogenase makes the process redox-self-sufficient.[8]

  • Workup: Basify the aqueous reaction mixture with 10 M KOH and saturate with solid NaCl.

  • Extraction: Extract the product with ethyl acetate (2x volume).

  • Purification: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-phenylglycinol (an analogue, demonstrating the principle). A similar cascade can be designed for (S)-phenylalaninol.

Multi-Enzyme Cascade Diagram

G cluster_cofactor Redox Self-Sufficient Cycle sub sub Diol (R)-1-Phenyl-1,2-diol Ketone 2-Hydroxy- acetophenone Diol->Ketone Aa-ADH NAD⁺ -> NADH Product (S)-2-Phenylglycinol Ketone->Product At-ωTA PLP Pyruvate Pyruvate Alanine D-Alanine Pyruvate->Alanine Bs-AlaDH NADH -> NAD⁺ Alanine->Product Amine Donor

Caption: Redox-neutral cascade for amino alcohol synthesis.[8]

Quantitative Data for Biocatalytic Synthesis
MethodEnzyme SystemSubstrateYield (%)ee (%)Reference
Multi-enzyme CascadeADH, ωTA, AlaDH(R)-1-Phenyl-1,2-diol81>99.4[8]
Kinetic ResolutionNovozym 435(rac)-Phenylalaninol~48 (for S-isomer)>99[7]

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several robust and distinct pathways. The choice of method depends on factors such as the availability of starting materials, required scale, cost considerations, and the desired level of enantiopurity.

  • Direct reduction of L-phenylalanine is a reliable method that leverages a naturally occurring chiral starting material.

  • Asymmetric reduction of the corresponding α-amino ketone represents a more sophisticated approach that creates chirality catalytically, offering high efficiency and atom economy.

  • Biocatalytic methods , particularly multi-enzyme cascades, stand at the forefront of green and sustainable chemistry, providing unparalleled selectivity and operating under mild, aqueous conditions.[9][10]

For drug development professionals and researchers, understanding the nuances of each pathway—from the mechanistic underpinnings to the practical experimental details—is crucial for making informed decisions in the synthesis of this and other valuable chiral building blocks.

References

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Publications. [Link]

  • phenylalaninol, (S)- | C9H13NO | CID 447213. PubChem - NIH. [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Phenylalaninol - Wikipedia. Wikipedia. [Link]

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  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

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Spectroscopic data for (S)-1-Amino-3-phenylpropan-2-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-1-Amino-3-phenylpropan-2-ol (L-Phenylalaninol)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, commonly known as L-Phenylalaninol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Derived from the natural amino acid L-phenylalanine, its structure incorporates primary amine, primary alcohol, and benzyl functional groups, making it a versatile building block for the synthesis of chiral ligands, catalysts, and pharmacologically active molecules.[1] The precise stereochemistry and functional group arrangement necessitate rigorous analytical characterization to ensure identity, purity, and structural integrity.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize L-Phenylalaninol: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, analyze representative data, and explain the causal links between spectral features and molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the analytical chemistry of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

Expertise & Experience: The Rationale Behind NMR Analysis

For a molecule like L-Phenylalaninol, ¹H NMR allows us to "see" every unique proton, determine its neighboring protons through spin-spin coupling, and thus piece together the molecular fragments. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their electronic environment (e.g., aliphatic vs. aromatic). The combination of these two techniques provides a definitive structural fingerprint. The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical; CDCl₃ is often preferred for its ability to solubilize many organic compounds and its relatively simple solvent signal.[3][4]

Experimental Protocol: ¹H and ¹³C NMR

The following is a self-validating protocol for acquiring high-quality NMR spectra of L-Phenylalaninol.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers can also reference the residual solvent peak).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).[5]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent or TMS peak.

    • Acquire the ¹H NMR spectrum. A standard pulse sequence with 8 to 16 scans is typically sufficient.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard, requiring a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Presentation and Interpretation

The proton NMR spectrum provides a wealth of information through its chemical shifts (δ), signal multiplicities, and coupling constants (J).

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-Ar7.18 - 7.32Multiplet-5H
H-2~3.61Multiplet (dd)~3.6, ~8.01H
H-1a~3.38Doublet of Doublets (dd)~3.6, ~11.21H
H-1b~3.10Doublet of Doublets (dd)~8.0, ~11.21H
H-3a~2.78Doublet of Doublets (dd)~5.2, ~13.61H
H-3b~2.50Doublet of Doublets (dd)~8.4, ~13.61H
NH₂, OHVariableBroad Singlet-3H

Note: Data synthesized from available spectra for the enantiomer and related structures.[6] Shifts can vary slightly based on solvent and concentration.

  • Aromatic Protons (H-Ar): The multiplet between 7.18-7.32 ppm integrates to five protons, characteristic of a monosubstituted benzene ring.[6]

  • Methine Proton (H-2): This proton is attached to the carbon bearing the hydroxyl group and is adjacent to two different methylene groups, resulting in a complex multiplet.

  • Methylene Protons (H-1a, H-1b): These protons are diastereotopic (chemically non-equivalent) because they are adjacent to a chiral center (C-2). They appear as separate signals, each split by the other (geminal coupling) and by the H-2 proton (vicinal coupling), resulting in a doublet of doublets for each.

  • Benzylic Protons (H-3a, H-3b): Similar to the H-1 protons, these are also diastereotopic and appear as two distinct signals, each a doublet of doublets due to geminal coupling and vicinal coupling to H-2.

  • Exchangeable Protons (NH₂, OH): The protons on the amine and alcohol groups are acidic and can exchange with each other and with trace water in the solvent. This typically results in a broad singlet whose chemical shift is highly variable and dependent on concentration, temperature, and solvent.

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

Assignment Chemical Shift (δ, ppm)
C-Ar (quaternary)~138.5
C-Ar (CH)~129.3
C-Ar (CH)~128.6
C-Ar (CH)~126.5
C-2 (CH-OH)~73.5
C-1 (CH₂-NH₂)~65.8
C-3 (CH₂-Ph)~40.2

Note: Data synthesized from available spectra for the racemic and enantiomeric forms.[7][8]

  • Aromatic Carbons: Four signals are observed in the aromatic region (120-140 ppm). The signal at ~138.5 ppm is a quaternary carbon (no attached protons), while the other three represent the two pairs of equivalent CH carbons and the para-carbon of the phenyl ring.

  • Alcohol Carbon (C-2): The carbon attached to the hydroxyl group is deshielded by the electronegative oxygen atom and appears around 73.5 ppm.

  • Amine Carbon (C-1): The carbon bearing the amino group appears at approximately 65.8 ppm.

  • Benzylic Carbon (C-3): The aliphatic carbon attached to the phenyl ring appears furthest upfield at around 40.2 ppm.

Mandatory Visualization: NMR Assignments

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that measures the vibrations of bonds within a molecule.[9] When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the vibrational energies of specific functional groups. This makes it an excellent tool for confirming the presence of the hydroxyl (-OH), amine (-NH₂), and aromatic groups in L-Phenylalaninol.[10]

Expertise & Experience: The Diagnostic Power of IR

The IR spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The former is highly diagnostic. For L-Phenylalaninol, we anticipate strong, broad absorptions for the O-H and N-H stretches, sharp peaks for aromatic and aliphatic C-H stretches, and characteristic absorptions for C-O and aromatic C=C bonds. The shape of the O-H and N-H bands is particularly informative; the O-H stretch is typically very broad due to hydrogen bonding, while a primary amine (R-NH₂) often shows a doublet.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid L-Phenylalaninol powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm to apply firm, consistent pressure to the sample.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-650 cm⁻¹.

  • Cleaning: After analysis, clean the crystal and press arm thoroughly.

Data Presentation and Interpretation
Frequency Range (cm⁻¹) Intensity Vibrational Mode Assignment
3200 - 3600Strong, BroadO-H stretch, N-H stretchOverlapping signals from alcohol and amine groups, broadened by H-bonding.[11]
3000 - 3100Medium, SharpC-H stretchAromatic (sp² C-H)
2850 - 2960Medium, SharpC-H stretchAliphatic (sp³ C-H)[9]
~1600, ~1495, ~1450Medium to WeakC=C stretchAromatic ring skeletal vibrations
1000 - 1300StrongC-O stretchPrimary alcohol[9]
~700, ~745StrongC-H bendOut-of-plane bending for monosubstituted benzene

Note: Representative data synthesized from known spectra of amino alcohols and aromatic compounds.[12][13]

The IR spectrum provides clear, self-validating evidence for the key functional groups. The very broad band in the 3200-3600 cm⁻¹ region confirms the presence of both -OH and -NH₂ groups involved in hydrogen bonding. Distinct peaks for both aromatic and aliphatic C-H stretches confirm the benzyl and propanol backbone, respectively. The strong C-O stretch confirms the primary alcohol, and the characteristic pattern in the lower frequency region confirms the monosubstituted phenyl ring.

Mandatory Visualization: IR Functional Group Correlation

Caption: Correlation of key IR absorption bands to molecular functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For L-Phenylalaninol, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it typically keeps the molecule intact, allowing for the observation of the protonated molecular ion [M+H]⁺.[15]

Expertise & Experience: Predicting Fragmentation

The molecular formula of L-Phenylalaninol is C₉H₁₃NO, giving it a monoisotopic mass of 151.100 Da.[1] In positive-ion ESI-MS, we expect to see a prominent signal at m/z 152.107 ([M+H]⁺). When subjected to fragmentation (MS/MS), the molecule will break in predictable ways. The most likely fragmentation pathway involves the loss of the CH₂OH group via cleavage of the C1-C2 bond or the loss of the benzyl group. The most favorable cleavage is often alpha to the nitrogen atom, leading to a stable iminium ion. Loss of the benzyl group (C₇H₇•, 91 Da) is less common, but cleavage of the C2-C3 bond to lose a toluene radical is possible. A key fragmentation is the cleavage between C2 and C3, where the charge is retained on the phenyl-containing fragment, leading to a tropylium ion at m/z 91, or on the amine-containing fragment. A very common fragmentation for such structures is the loss of the side chain adjacent to the amine, leading to a fragment corresponding to the benzyl group. However, the most common fragmentation is often alpha-cleavage next to the amine. For phenylalaninol, a characteristic fragment is observed at m/z 120.[12] This corresponds to the loss of the CH₂OH group, followed by rearrangement.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of L-Phenylalaninol (~10-100 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive-ion mode.

  • Instrument Setup (Direct Infusion):

    • Set up the ESI source in positive ionization mode.

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • Acquire the full scan mass spectrum (MS1) over a range of m/z 50-500 to observe the protonated molecular ion.

    • For structural confirmation, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ ion (m/z 152.1) in the first stage of the mass spectrometer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions, which are then analyzed in the second stage.

Data Presentation and Interpretation
m/z Relative Intensity Assignment
152.1High[M+H]⁺ (Protonated Molecular Ion)
120.1High[M+H - CH₄O]⁺ or [M+H - H₂O - CH₂]⁺
91.1Medium[C₇H₇]⁺ (Tropylium ion)

Note: Data synthesized from PubChem and common fragmentation patterns of related compounds.[12]

  • Molecular Ion: The base peak at m/z 152.1 confirms the molecular weight of the compound (151.1 Da).

  • Major Fragment [m/z 120.1]: This prominent fragment corresponds to the loss of 32 Da from the molecular ion. This is consistent with the loss of methanol (CH₃OH) following a rearrangement, or a sequential loss of water and CH₂. This is a characteristic fragmentation pathway for this molecule.[12]

  • Tropylium Ion [m/z 91.1]: This common fragment in compounds containing a benzyl group results from the cleavage of the C2-C3 bond followed by rearrangement of the resulting benzyl cation to the stable tropylium ion.

Mandatory Visualization: Plausible MS Fragmentation Pathway

MS_Fragmentation Parent [C₆H₅CH₂(CHOH)CH₂NH₃]⁺ m/z = 152.1 Frag1 [C₆H₅CH₂CH=NH₂]⁺ m/z = 120.1 Parent->Frag1 - CH₂O (formaldehyde) Frag2 [C₇H₇]⁺ m/z = 91.1 Parent->Frag2 - C₂H₆NO

Caption: Plausible ESI-MS fragmentation pathways for L-Phenylalaninol.

Conclusion

The comprehensive application of NMR, IR, and MS provides a self-validating system for the structural confirmation and characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and atom connectivity. IR spectroscopy offers rapid confirmation of the essential alcohol, amine, and aromatic functional groups. Finally, mass spectrometry verifies the correct molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these techniques form the cornerstone of analytical quality control, ensuring the identity and purity of this vital chiral building block for research and development.

References

  • In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. (2016). ResearchGate. [Link]

  • Absolute configuration of amino alcohols by H-1-NMR. (2003). ResearchGate. [Link]

  • phenylalaninol, (S)-. PubChem, National Institutes of Health. [Link]

  • phenylalaninol, (R)-. PubChem, National Institutes of Health. [Link]

  • Assigning the configuration of amino alcohols by NMR: a single derivatization method. (2008). Organic Letters. [Link]

  • Assigning the configuration of amino alcohols by NMR: a single derivatization method. (2009). Semantic Scholar. [Link]

  • Electronic supplementary information. The Royal Society of Chemistry. [Link]

  • Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. (2005). Journal of Agricultural and Food Chemistry. [Link]

  • L-phenylalaninol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. (2005). Fritz Haber Institute. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • D(+)-2-Amino-3-phenyl-1-propanol - Spectra. SpectraBase. [Link]

  • How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. [Link]

  • Studying the composition of alcohols using IR spectroscopy. (2021). International Journal of Multidisciplinary Research and Development. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]

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An In-depth Technical Guide to the Chirality and Stereochemistry of (S)-1-Amino-3-phenylpropan-2-ol: Synthesis, Analysis, and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Imperative of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This means they can differentiate between enantiomers—molecules that are non-superimposable mirror images of each other—often leading to significantly different pharmacological and toxicological profiles. The tragic case of thalidomide in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern drug development, ensuring both the efficacy and safety of new therapeutic agents.

Introducing (S)-1-Amino-3-phenylpropan-2-ol (L-Phenylalaninol)

This compound, commonly known as L-Phenylalaninol, is a chiral amino alcohol derived from the naturally occurring amino acid L-phenylalanine.[2] Its structure incorporates two key functional groups—a primary amine and a primary alcohol—attached to a stereogenic center, with a benzyl side chain providing steric bulk and lipophilicity. This unique combination of features makes it an exceptionally valuable and versatile molecule in the field of organic chemistry.

Significance and Applications

The significance of L-Phenylalaninol stems from its extensive use as both a chiral building block and a chiral auxiliary in asymmetric synthesis.[3][4] As a building block, its pre-defined stereocenter is incorporated directly into the final target molecule, providing a reliable and efficient method for introducing chirality. Its role as a chiral auxiliary is perhaps even more profound; it can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity.[4][5] After the desired transformation, the auxiliary can be cleaved and recovered. This strategy is pivotal in the synthesis of numerous complex molecules, including active pharmaceutical ingredients (APIs) like the HIV protease inhibitor Amprenavir.[6][7][8]

Stereochemistry and Physicochemical Properties

Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the stereocenter in L-Phenylalaninol is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.[9][10][11] This systematic process involves assigning priorities to the four substituents attached to the chiral carbon (C2).

CIP Priority Assignment Steps:

  • Identify the chiral center: This is the carbon atom bonded to four different groups: the amino group (-NH2), the hydroxymethyl group (-CH2OH), the benzyl group (-CH2Ph), and a hydrogen atom (-H).

  • Assign priorities based on atomic number: The atom directly attached to the chiral center with the highest atomic number receives the highest priority.[1][12]

    • Priority 1: The Nitrogen of the amino group (-NH2) has the highest atomic number (Z=7).

    • Priority 2: The Carbon of the hydroxymethyl group (-CH2OH) and the Carbon of the benzyl group (-CH2Ph) are tied (Z=6). To break the tie, we examine the atoms attached to them. The carbon of the -CH2OH group is bonded to (O, H, H), while the carbon of the -CH2Ph group is bonded to another Carbon (of the phenyl ring) and two hydrogens (C, H, H). Since Oxygen (Z=8) has a higher atomic number than Carbon (Z=6), the -CH2OH group receives higher priority.

    • Priority 3: The Benzyl group (-CH2Ph) is next.

    • Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

  • Orient the molecule: The molecule is oriented so that the lowest priority group (the -H atom) points away from the viewer.

  • Determine the configuration: Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, hence the designation (S) for sinister (Latin for left).[9][11]

CIP_Priority CIP Priority Assignment for this compound cluster_arc C2 C N NH₂ (1) C2->N CH2OH CH₂OH (2) C2->CH2OH CH2Ph CH₂Ph (3) C2->CH2Ph H H (4) C2->H away p1 p2 p1->p2 p3 p2->p3

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for this compound.

Physicochemical Properties

The physical and chemical properties of L-Phenylalaninol are crucial for its handling, storage, and application in synthesis. It is a white to cream-colored crystalline solid at room temperature.[13]

PropertyValueSource
IUPAC Name (2S)-2-amino-3-phenylpropan-1-ol[2]
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2][14]
Melting Point 88.0 - 94.0 °C[13]
Optical Rotation -23.3° to -25.3° (c=5 in ethanol)[13]
CAS Number 3182-95-4[2][14]

Synthesis of Enantiomerically Pure this compound

The reliable synthesis of enantiopure L-Phenylalaninol is paramount for its use in pharmaceutical development. The most common and economically viable method leverages the chiral pool, starting from the readily available and inexpensive amino acid, L-phenylalanine.

Chiral Pool Synthesis from L-Phenylalanine

This strategy is highly effective because the stereocenter is already established in the starting material, thus avoiding the need for complex asymmetric induction or resolution steps. The core transformation is the reduction of the carboxylic acid functional group of L-phenylalanine to a primary alcohol.

Direct reduction of the carboxylic acid in an amino acid can be challenging due to the zwitterionic nature and the potential for side reactions. A common industrial approach involves a two-step process:

  • Esterification: L-phenylalanine is first converted to its corresponding ester (e.g., methyl or ethyl ester). This is typically achieved by reacting it with the alcohol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or hydrogen chloride (HCl). This step protects the carboxylic acid, increases solubility in organic solvents, and makes the carbonyl group more susceptible to reduction.

  • Reduction: The resulting amino ester is then reduced to L-Phenylalaninol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are effective for this transformation. From a process safety and cost perspective, catalytic hydrogenation is often preferred in large-scale synthesis.[15]

Self-Validating Protocol Insight: The choice of reducing agent is critical. While LiAlH₄ provides high yields, its pyrophoric nature and the need for stringent anhydrous conditions pose challenges for scale-up. Borane reagents are a safer alternative. Catalytic hydrogenation over catalysts like Cu/ZnO/Al₂O₃ offers a greener, more scalable, and cost-effective route, though it may require optimization of pressure, temperature, and catalyst loading.[16] The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion of the starting material, which self-validates the endpoint of the reaction.

Synthesis_from_Phenylalanine L_Phe L-Phenylalanine Ester L-Phenylalanine Ester L_Phe->Ester  Esterification  (e.g., MeOH, SOCl₂) L_PaO This compound (L-Phenylalaninol) Ester->L_PaO  Reduction  (e.g., LiAlH₄ or Catalytic Hydrogenation) Amprenavir_Synthesis cluster_info Role in Synthesis Pheol This compound (Chiral Building Block) Intermediate Key Chiral Intermediate Pheol->Intermediate  Functional Group  Manipulation Amprenavir Amprenavir (HIV Protease Inhibitor) Intermediate->Amprenavir  Coupling with  Other Fragments info The (S)-stereocenter from L-Phenylalaninol is retained in the final API structure.

Sources

The (S)-1-Amino-3-phenylpropan-2-ol Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The chiral β-amino alcohol scaffold, particularly derivatives of (S)-1-Amino-3-phenylpropan-2-ol, represents a privileged structure in medicinal chemistry.[1][2] These compounds are not merely synthetic curiosities; they are integral components of numerous active pharmaceutical ingredients (APIs) and serve as indispensable chiral building blocks for creating complex molecules.[1][3] Their biological activities are diverse, ranging from sympathomimetic effects to potent and selective inhibition of neurotransmitter reuptake, making them a focal point for research in cardiovascular medicine, neuroscience, and beyond. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and key biological activities of these derivatives, offering field-proven insights into their application in contemporary drug development.

The Strategic Importance of the Chiral β-Amino Alcohol Motif

At its core, the this compound structure is a specific stereoisomer of a β-amino alcohol. The precise three-dimensional arrangement of the amino and hydroxyl groups is fundamental to its biological function, enabling selective interactions with chiral targets like enzymes and receptors.[1] This molecular recognition is the basis for the efficacy and safety profiles of many drugs derived from this scaffold.

The versatility of this structural motif allows for extensive chemical modification. The aromatic phenyl ring, the amino group, and the hydroxyl group all serve as handles for derivatization, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This inherent modularity is a key reason for its enduring relevance in the design of novel therapeutics.

Foundational Synthetic Strategies: Accessing Enantiopure Derivatives

The biological activity of these derivatives is exquisitely dependent on their stereochemistry. Therefore, the development of efficient, scalable, and highly stereoselective synthetic routes is a paramount concern in both academic research and industrial manufacturing.[1] Several core strategies have emerged as reliable methods for producing these valuable compounds.

Core Asymmetric Synthesis Approaches
  • Synthesis from the Chiral Pool: One of the most direct methods involves the chemical reduction of the carboxylic acid moiety of readily available, enantiomerically pure natural α-amino acids, such as L-phenylalanine.[1][4] This approach elegantly transfers the inherent chirality of the starting material to the final product. While this method guarantees high optical purity, its primary limitation is that the structural diversity of the products is confined to the side chains of naturally occurring amino acids.[1]

  • Asymmetric Reduction of Prochiral Precursors: A more versatile strategy is the catalytic asymmetric reduction of prochiral α-amino ketones.[1] This method employs chiral catalysts to stereoselectively deliver a hydride to the ketone, establishing the chiral hydroxyl center with high enantioselectivity.

  • Sharpless Asymmetric Aminohydroxylation: This powerful reaction offers a direct route to enantioselective β-amino alcohol synthesis by installing both the amino and hydroxyl groups across a double bond in a pre-existing carbon skeleton.[4]

  • Modern Catalytic Methodologies: Recent advancements have introduced novel strategies, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[2] This approach facilitates a modular synthesis of high-value chiral β-amino alcohols, opening new avenues for creating diverse compound libraries.[2]

Diagram: Synthetic Pathways to Chiral β-Amino Alcohols

G cluster_0 Synthetic Strategies start Prochiral Precursors (Alkenes, Ketones) method1 Asymmetric Reduction of α-Amino Ketones start->method1 method2 Sharpless Asymmetric Aminohydroxylation start->method2 method4 Modern Catalytic Cross-Coupling start->method4 chiral_pool Chiral Pool (e.g., L-Phenylalanine) method3 Reduction of Carboxylic Acid chiral_pool->method3 product This compound Derivatives method1->product method2->product method3->product method4->product

Caption: Key synthetic routes to this compound derivatives.

Self-Validating Protocol: Asymmetric Reduction of 3-Amino-1-phenylpropan-1-one

This protocol describes a generalized, self-validating method for producing an optically active 3-amino-1-phenylpropanol derivative, a common intermediate for various pharmaceuticals. The success of the reaction is validated by the high enantiomeric excess (ee) achieved.

Objective: To prepare an optically active (S)-3-amino-1-phenylpropanol derivative with high optical purity (>80% ee) via asymmetric reduction.[5]

Materials:

  • 3-amino-1-phenylpropan-1-one derivative (Substrate)

  • Chiral catalyst (e.g., Spiroborate ester catalyst or oxazaborolidine catalyst)[1][5]

  • Hydrogen donor/Reducing agent (e.g., Borane, NaBH₄, or Isopropanol for transfer hydrogenation)[1][5][6]

  • Anhydrous solvent (e.g., THF, Methanol)

  • Quenching solution (e.g., dilute HCl, aq. NaOH)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Na₂SO₄)

Procedure:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry reaction vessel with the 3-amino-1-phenylpropan-1-one substrate and the anhydrous solvent.

  • Catalyst Introduction: Add the chiral catalyst to the solution. The catalyst loading is critical and typically ranges from 1-10 mol%.

  • Cooling: Cool the reaction mixture to the optimal temperature (e.g., 0 °C to -20 °C) to enhance stereoselectivity.

  • Reductant Addition: Slowly add the reducing agent to the cooled mixture. The rate of addition must be controlled to manage the reaction exotherm. Causality Insight: Slow addition prevents side reactions and ensures the catalytic cycle proceeds with high fidelity, maximizing enantioselectivity.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of the quenching solution.

  • Workup and Extraction: Adjust the pH of the aqueous layer as needed and extract the product with an organic solvent (e.g., Ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

  • Validation: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or SFC. A successful synthesis will yield an ee of >80%.

A Spectrum of Biological Activities: From Adrenergic Agonism to Monoamine Reuptake Inhibition

The this compound scaffold is the foundation for compounds with a wide array of pharmacological effects. The specific biological activity is dictated by the nature of the substituents on the core structure.

Sympathomimetic and Adrenergic Activity

Phenylpropanolamine (PPA), a simple derivative, is a sympathomimetic amine structurally related to ephedrine and amphetamine.[7][8]

  • Mechanism of Action: PPA acts as an alpha- and beta-adrenergic agonist.[7] Its effects are largely due to both direct stimulation of adrenergic receptors and the release of neuronal norepinephrine, which increases peripheral vascular resistance and blood pressure.[8]

  • Therapeutic Applications (Historical): It was widely used as a nasal decongestant in cough and cold remedies and as an appetite suppressant.[7][9]

  • Withdrawal from Market: Despite its efficacy, PPA was removed from the U.S. market due to safety concerns. A 2000 study identified a significantly elevated risk of hemorrhagic stroke, particularly in women using PPA-containing appetite suppressants.[7] This highlights the critical importance of balancing efficacy with safety in drug development.

Monoamine Reuptake Inhibition: A Focus on Antidepressant Drug Design

A highly fruitful area of research involves modifying the scaffold to create potent and selective monoamine reuptake inhibitors, which are crucial for treating depression and other neurological disorders. A key example is the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series.[10][11]

  • Mechanism of Action: These compounds function by blocking the reuptake of neurotransmitters like norepinephrine (NE), serotonin (5-HT), and dopamine (DA) from the synaptic cleft, thereby enhancing neurotransmission. The therapeutic goal is often to achieve high potency for the norepinephrine transporter (NET) with strong selectivity over the serotonin transporter (SERT) and dopamine transporter (DAT).[10][11]

  • Stereochemistry is Key: Synthesis and chiral resolution of these molecules revealed that the biological activity resides predominantly in a single stereoisomer. For the parent compound of this series, the (2R,3S)-isomer was identified as a potent norepinephrine reuptake inhibitor (IC₅₀ = 28 nM) with 13-fold selectivity over the serotonin transporter.[11]

Diagram: Monoamine Reuptake Inhibition at the Synapse

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Vesicle with Norepinephrine (NE) synaptic_cleft Synaptic Cleft presynaptic_neuron->synaptic_cleft NE Release transporter Norepinephrine Transporter (NET) receptor Adrenergic Receptor synaptic_cleft->transporter Reuptake synaptic_cleft->receptor Binding inhibitor This compound Derivative (Inhibitor) inhibitor->transporter Blocks

Caption: Mechanism of norepinephrine reuptake inhibitors at the neuronal synapse.

Structure-Activity Relationship (SAR) of Monoamine Reuptake Inhibitors

Systematic modification of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol scaffold has yielded crucial insights into the structural requirements for potent and selective NET inhibition.[10]

Modification SiteSubstitutionImpact on NET Potency (IC₅₀)Selectivity (NET vs. SERT)Reference
3-Phenyl Group Unsubstituted28 nM13-fold[11]
4-Fluoro12 nM33-fold[10]
4-Chloro9 nM46-fold[10]
2,4-Dichloro4 nM86-fold[10]
Indole Moiety 5-Fluoro11 nM27-fold[10]
5-Methoxy35 nM11-fold[10]

Key SAR Insights:

  • Electron-Withdrawing Groups on the Phenyl Ring: Introducing electron-withdrawing substituents, particularly at the 4-position (para) of the 3-phenyl ring, consistently improves both NET potency and selectivity over SERT.

  • Dihalogenation: A 2,4-dichloro substitution on the phenyl ring led to the discovery of a highly potent and selective compound (IC₅₀ = 4 nM, 86-fold selectivity), demonstrating a synergistic effect.[10]

  • Indole Substitution: Modifications to the indole ring also modulate activity, though the effects are generally less pronounced than those on the 3-phenyl group.

From Scaffold to Lead: A Drug Discovery Case Study

The journey from a promising chemical scaffold to a viable lead compound is a multi-step process grounded in rigorous scientific validation. The development of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series serves as an excellent model of this workflow.[10][11]

Diagram: Drug Discovery Workflow

G start Hit Identification (Virtual & Focused Screening) synthesis Synthesis & Chiral Resolution start->synthesis assay In Vitro Assay (Monoamine Reuptake) synthesis->assay sar Initial SAR Assessment (Potency & Selectivity) assay->sar optimization Lead Optimization (Systematic Derivatization) sar->optimization Iterative Cycle optimization->synthesis lead Lead Compound (Improved Potency & Selectivity) optimization->lead

Caption: A streamlined workflow for lead discovery and optimization.

Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a standard method for determining the IC₅₀ values of test compounds against NET, SERT, and DAT.

Objective: To quantify the inhibitory potency of this compound derivatives on norepinephrine, serotonin, and dopamine transporters expressed in a cellular system.

Materials:

  • CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing human NET, SERT, or DAT.

  • Test compounds dissolved in DMSO.

  • Radiolabeled neurotransmitter (e.g., [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include a vehicle control (DMSO) and a positive control (a known potent inhibitor, e.g., Desipramine for NET).

  • Pre-incubation: Aspirate the growth medium from the cells and wash with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature. Causality Insight: This step allows the inhibitor to bind to the transporter before the introduction of the substrate.

  • Substrate Addition: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes).

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer. Trustworthiness Check: The rapid, cold wash is critical to remove extracellular radiolabel without allowing further transport, ensuring that the measured signal is only from intracellular accumulation.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Quantify the amount of radiolabel taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of inhibitor that blocks 50% of neurotransmitter uptake) using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives have proven to be a remarkably versatile and productive platform in drug discovery. From their origins as simple sympathomimetic agents to their current role as highly selective modulators of CNS targets, these molecules exemplify the power of medicinal chemistry to refine biological activity through rational design. The deep understanding of their structure-activity relationships, particularly in the context of monoamine reuptake inhibition, continues to guide the development of new therapeutics for depression, ADHD, and other neurological conditions.

Future research will likely focus on several key areas:

  • Novel Therapeutic Targets: Exploring derivatives of this scaffold against new biological targets beyond the monoamine transporters.

  • Enhanced Selectivity: Designing compounds with even greater selectivity profiles to minimize off-target effects and improve safety.

  • Green Chemistry: Developing more sustainable and efficient catalytic methods for their enantioselective synthesis.

The enduring legacy and future potential of this compound derivatives solidify their position as a truly privileged scaffold in the pharmacopeia.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC. (n.d.).
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). DiVA portal.
  • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. (2009). PubMed.
  • Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. (2009). PubMed.
  • Discovery and Synthesis of Chiral Amino Alcohols. (n.d.). BenchChem.
  • Phenylpropanolamine. (n.d.).
  • Phenylpropanolamine. (n.d.).
  • Phenylpropanolamine and other over-the-counter vasoactive compounds. (1988). PubMed.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022).
  • Phenylpropanolamine. (n.d.). Wikipedia.
  • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. (n.d.). Semantic Scholar.
  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2020). PubMed.
  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019).
  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.).
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.).
  • Biological Properties of Some Volatile Phenylpropanoids. (2015).

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A Technical Guide to the Multifaceted Mechanisms of Action of (S)-1-Amino-3-phenylpropan-2-ol (L-Phenylalaninol)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-1-Amino-3-phenylpropan-2-ol, commonly known as L-phenylalaninol, is the chiral amino alcohol derived from the formal reduction of the carboxyl group of L-phenylalanine[1]. While extensively utilized as a chiral building block in asymmetric synthesis, L-phenylalaninol possesses a distinct and multifaceted pharmacological profile. This guide delineates the current scientific understanding of its mechanisms of action, moving beyond its synthetic utility to explore its role as a potent neuropharmacological agent, a competitive inhibitor of amino acid transport, and a modulator of cellular metabolism. We provide an in-depth analysis of its primary action as a monoamine releasing agent, detail its secondary effects, and present a well-supported hypothesis for its action as an aminopeptidase inhibitor. This document serves as a technical resource, complete with experimental protocols and mechanistic diagrams, to empower researchers in the fields of pharmacology, oncology, and metabolic diseases to further investigate and harness the therapeutic potential of this compound.

Introduction: The Biological Identity of a Versatile Chiral Alcohol

L-Phenylalaninol is a primary amino alcohol structurally related to the essential amino acid L-phenylalanine and to the phenethylamine class of psychostimulants[1][2]. Its simple structure belies a complex pharmacology characterized by multiple, distinct biological activities. These activities range from potent modulation of neurotransmitter release in the central nervous system to competitive inhibition of nutrient transport in the intestine and anti-proliferative effects in cancer cells[2][3][4]. Understanding these diverse mechanisms is critical for its potential development as a therapeutic agent or as a lead compound for novel drug discovery campaigns. This guide synthesizes the available evidence to provide a comprehensive mechanistic overview for the scientific community.

Primary Mechanism of Action: Selective Monoamine Releaser

The most potent, well-characterized pharmacological action of L-phenylalaninol is its function as a selective norepinephrine-preferring monoamine releasing agent (MRA)[2]. This mechanism positions it within the class of psychostimulant drugs.

Interaction with Monoamine Transporters

L-phenylalaninol interacts with the plasma membrane transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). Its primary effect is to induce reverse transport, or efflux, of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This action is distinct from reuptake inhibition, which merely blocks the clearance of neurotransmitters from the synapse. By actively expelling monoamines, L-phenylalaninol significantly increases their synaptic concentration, leading to enhanced downstream signaling.

The selectivity of L-phenylalaninol is a key feature of its action. It is significantly more potent at inducing the release of norepinephrine than dopamine and has negligible effects on serotonin release. This profile classifies it as a selective norepinephrine releasing agent (NRA) or a norepinephrine-dopamine releasing agent (NDRA)[2].

Quantitative Potency

Studies using rat brain synaptosomes have quantified the potency of L-phenylalaninol for inducing the release of each monoamine, providing a clear picture of its selectivity profile[2].

Monoamine Transporter EC₅₀ for Release
Norepinephrine (NET)106 nM
Dopamine (DAT)1,355 nM
Serotonin (SERT)>10,000 nM
Table 1: Potency of L-phenylalaninol as a monoamine releasing agent. Data from studies on rat brain synaptosomes[2].

As shown in Table 1, L-phenylalaninol is approximately 13-fold more potent at releasing norepinephrine than dopamine, confirming its preferential activity[2]. This selectivity for norepinephrine over dopamine and serotonin suggests a potential therapeutic window for conditions where enhanced noradrenergic tone is desired with minimal dopaminergic side effects.

Monoamine_Release_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Vesicle Synaptic Vesicle (NE, DA) NE_cyto Vesicle->NE_cyto Storage DA_cyto Vesicle->DA_cyto PAL (S)-1-Amino-3- phenylpropan-2-ol NET Norepinephrine Transporter (NET) PAL->NET Binds & Induces Reverse Transport DAT Dopamine Transporter (DAT) PAL->DAT Binds (Lower Affinity) NE_syn Norepinephrine (NE) NET->NE_syn Efflux DA_syn Dopamine (DA) DAT->DA_syn Efflux Postsynaptic Postsynaptic Receptors NE_syn->Postsynaptic Signal Transduction DA_syn->Postsynaptic Signal Transduction

Figure 1: Mechanism of L-phenylalaninol as a monoamine releaser.

Secondary Mechanisms of Action

Beyond its potent effects on the central nervous system, L-phenylalaninol engages with other biological systems through distinct mechanisms.

Competitive Inhibition of L-Phenylalanine Intestinal Transport

L-phenylalaninol is a competitive inhibitor of the intestinal absorption of L-phenylalanine[3][4]. Due to its structural similarity, it competes with L-phenylalanine for binding to amino acid transporters in the intestinal epithelium.

Kinetic studies using everted rat intestinal sacs have determined the inhibition constant (Ki) for this process. The data clearly indicates a competitive mode of inhibition, where L-phenylalaninol and L-phenylalanine vie for the same transporter binding site[4].

  • Km for L-phenylalanine transport: 3.44 x 10⁻³ M

  • Ki for L-phenylalaninol inhibition: 7.69 x 10⁻³ M[4]

This mechanism suggests that oral administration of L-phenylalaninol could be used to modulate systemic levels of phenylalanine, a strategy of potential interest in metabolic disorders such as phenylketonuria (PKU), pending further investigation.

Anticancer Activity via Metabolic Modulation

In melanoma cell lines, L-phenylalaninol has been shown to inhibit cell proliferation[3]. This anticancer activity is not due to generic cytotoxicity but is linked to the specific modulation of key metabolic enzymes. Research indicates that L-phenylalaninol increases the activity of cytochrome c reductase and γ-glutamyl transpeptidase (GGT)[3]. The precise downstream signaling cascade initiated by the modulation of these enzymes that leads to growth inhibition remains an active area for investigation. This effect highlights a potential application in oncology, targeting the unique metabolic dependencies of cancer cells.

Gastrointestinal Effects

Early studies have suggested that L-phenylalaninol may decrease gastric acid secretion and prevent the formation of ulcers[3][5]. This activity could be related to its effects on central neurotransmitter systems that regulate gastric function or through a direct local mechanism within the gastrointestinal tract[3].

Hypothesized Mechanism: Aminopeptidase Inhibition

A compelling, yet to be fully confirmed, mechanism of action for L-phenylalaninol is the inhibition of metallo-aminopeptidases. This hypothesis is grounded in strong structural analogy to known, potent aminopeptidase inhibitors.

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides[6]. They are crucial for protein turnover, peptide hormone regulation, and cellular signaling, making them attractive therapeutic targets in cancer and infectious diseases[7]. Many potent aminopeptidase inhibitors, such as Bestatin, are peptide analogs that contain a unique β-amino-α-hydroxy acid moiety, which is critical for coordinating the catalytic metal ion (typically Zn²⁺) in the enzyme's active site[8][9].

L-phenylalaninol is a β-amino alcohol. Its structure—specifically the (2S)-hydroxyl group and the adjacent amino group—is a pharmacophore that closely mimics the metal-coordinating portion of inhibitors like Bestatin. It is therefore highly plausible that L-phenylalaninol can fit into the active site of various aminopeptidases (e.g., Aminopeptidase N/CD13, Leucine Aminopeptidase) and inhibit their function.

Aminopeptidase_Inhibition cluster_enzyme Aminopeptidase Active Site Zn Zn²⁺ Ion S1_pocket S1 Hydrophobic Pocket PAL Benzyl Group NH₂ OH PAL->Zn Coordinates & Inhibits Catalysis PAL:f0->S1_pocket Fits into Peptide N-terminal Residue Peptide Bond Rest of Peptide Peptide->Zn Normal Catalysis (Blocked)

Figure 2: Hypothesized binding of L-phenylalaninol in an aminopeptidase active site.

Key Experimental Methodologies

To facilitate further research into these mechanisms, the following validated protocols are provided.

Protocol: Synaptosome Monoamine Release Assay

This protocol is designed to measure the ability of L-phenylalaninol to induce the release of radiolabeled norepinephrine or dopamine from isolated nerve terminals (synaptosomes).

  • Preparation of Synaptosomes:

    • Homogenize fresh brain tissue (e.g., rat striatum for dopamine, hippocampus for norepinephrine) in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Radiolabel Loading:

    • Incubate the synaptosomes with a low concentration of ³H-norepinephrine or ³H-dopamine for 30 minutes at 37°C to allow for active uptake into the terminals.

    • Wash the synaptosomes three times with fresh buffer to remove extracellular radiolabel, pelleting by centrifugation between washes.

  • Release Experiment:

    • Resuspend the final labeled synaptosome pellet in buffer and aliquot into reaction tubes.

    • Initiate the release by adding various concentrations of L-phenylalaninol (or vehicle control).

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the release by rapid filtration through glass fiber filters, washing immediately with ice-cold buffer to separate the synaptosomes from the released radiolabel in the medium.

  • Quantification:

    • Measure the radioactivity retained on the filters (representing non-released neurotransmitter) and in the filtrate (representing released neurotransmitter) using liquid scintillation counting.

    • Calculate the percentage of total radiolabel released for each concentration of L-phenylalaninol.

    • Plot the data and determine the EC₅₀ value using non-linear regression.

Protocol: Everted Sac Intestinal Transport Assay

This ex-vivo method assesses the competitive inhibition of L-phenylalanine transport.

  • Preparation of Everted Sacs:

    • Humanely euthanize a rat and excise a segment of the small intestine (jejunum).

    • Immediately place the segment in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.

    • Gently flush the lumen, then carefully evert the segment using a glass rod.

    • Tie off one end with a suture to form a sac, and fill it with a known volume of buffer. Tie off the other end.

  • Transport Assay:

    • Prepare flasks containing Krebs-Ringer buffer with a fixed concentration of radiolabeled L-[¹⁴C]-phenylalanine and varying concentrations of L-phenylalaninol (the inhibitor). Include a control flask with no inhibitor.

    • Place one everted sac in each flask and incubate at 37°C with gentle shaking and continuous oxygenation for 30-60 minutes.

  • Analysis:

    • Remove the sacs, rinse them, and blot dry.

    • Drain the serosal fluid (inside the sac) and measure its volume.

    • Measure the radioactivity in samples of the serosal fluid and the final mucosal fluid (outside the sac) using liquid scintillation counting.

    • Calculate the transport rate, often expressed as the ratio of serosal to mucosal concentration (S/M ratio).

  • Kinetic Analysis:

    • Plot the transport rates against the inhibitor concentrations.

    • To confirm competitive inhibition and determine the Ki value, perform the experiment with multiple fixed concentrations of L-phenylalanine and L-phenylalaninol and analyze the data using a Lineweaver-Burk plot[4].

Conclusion and Future Directions

This compound is a pharmacologically active molecule with multiple, well-defined mechanisms of action. Its primary role as a potent and selective norepinephrine releasing agent provides a strong basis for its investigation as a CNS stimulant. Concurrently, its ability to competitively inhibit phenylalanine transport and modulate cancer cell metabolism opens distinct avenues for therapeutic development in metabolic and oncologic diseases.

The structural similarity to known metalloprotease inhibitors strongly suggests that L-phenylalaninol also functions as an aminopeptidase inhibitor. This hypothesis warrants direct experimental validation. Future research should focus on:

  • Confirming and Characterizing Aminopeptidase Inhibition: Directly testing L-phenylalaninol against a panel of aminopeptidases to determine its inhibitory potency (IC₅₀/Ki) and selectivity.

  • Elucidating Anticancer Pathways: Investigating the downstream signaling events following the modulation of cytochrome c reductase and GGT in cancer cells.

  • In Vivo Efficacy Studies: Translating the known mechanisms into animal models of disease, such as models for ADHD (as an NRA), phenylketonuria (as a transport inhibitor), and various cancers.

By systematically exploring these multifaceted mechanisms, the scientific community can unlock the full therapeutic potential of this deceptively simple molecule.

References

  • Wilkes, S. H., & Prescott, J. M. (1985). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Biological Chemistry. [Link]

  • Monash University. Aminopeptidase Inhibitors for Human, Animal and Microbial Use. [Link]

  • Mucha, A., Drag, M., & Salvesen, G. S. (2010). Metallo-aminopeptidase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Shimomura, K., Fukushima, T., Danno, T., & Sugiyama, S. (1975). Inhibition of intestinal absorption of phenylalanine by phenylalaninol. Journal of Biochemistry. [Link]

  • Wikipedia. Phenylalaninol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. [Link]

  • Thomas, J., & M. (1982). L-Phenylalanine inhibition of muscle pyruvate kinase. Bioscience Reports. [Link]

  • Royal Society of Chemistry. (2021). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Publishing. [Link]

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(S)-1-Amino-3-phenylpropan-2-ol: A Technical Guide to its Discovery, Synthesis, and Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: The Emergence of a Versatile Chiral Building Block

(S)-1-Amino-3-phenylpropan-2-ol, commonly known to chemists as L-Phenylalaninol, is a chiral amino alcohol that has carved a significant niche in the landscape of organic synthesis. Derived from the naturally occurring amino acid L-phenylalanine, this compound is not merely a reduction product but a powerful tool in the hands of synthetic chemists. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with a defined stereocenter, makes it an exceptionally valuable chiral building block, or synthon, in the construction of complex, stereochemically defined molecules.[1][2] This guide provides a comprehensive overview of the discovery, historical development of synthetic routes, and key applications of L-Phenylalaninol, with a focus on its role as a chiral auxiliary in asymmetric synthesis.

The importance of enantiomerically pure compounds in the pharmaceutical and agrochemical industries cannot be overstated. The distinct three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[1] L-Phenylalaninol has been instrumental in the development of methods to control stereochemistry during chemical reactions, a field known as asymmetric synthesis. Its applications range from being a precursor to pharmaceutical agents to a directing group that guides the stereochemical outcome of a reaction.[3][4]

Historical Perspective: From Amino Acid to Chiral Auxiliary

The story of L-Phenylalaninol is intrinsically linked to the history of its parent amino acid, L-phenylalanine. The first description of phenylalanine dates back to 1879, when Schulze and Barbieri identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings.[5] Just a few years later, in 1882, Erlenmeyer and Lipp achieved the first chemical synthesis of phenylalanine.[5]

The transformation of L-phenylalanine into L-Phenylalaninol represents a fundamental step in harnessing the chirality of the natural amino acid pool for broader synthetic applications. The most direct and traditional method for this conversion is the reduction of the carboxylic acid functionality of L-phenylalanine.[1][6] Early methods for the reduction of amino acids to their corresponding amino alcohols relied on powerful reducing agents like lithium aluminum hydride (LiAlH₄) and borane (BH₃).[7] These reagents, while effective, require anhydrous conditions and careful handling due to their high reactivity. The "classical method" of preparing phenylalaninol involves the reduction of a phenylalanine derivative using these metal hydrides.[6]

The evolution of synthetic methods for L-Phenylalaninol reflects the broader trends in organic synthesis: a continuous drive towards milder, more selective, and more sustainable processes. This has led to the development of alternative reducing agents and, more recently, the advent of biocatalytic methods that offer high enantioselectivity under environmentally benign conditions.[3]

Synthetic Methodologies: A Journey from Classical Reductions to Modern Biocatalysis

The synthesis of enantiomerically pure L-Phenylalaninol is a critical undertaking, and a variety of methods have been developed to achieve this, each with its own advantages and limitations. These can be broadly categorized into chemical synthesis and biocatalytic synthesis.

Chemical Synthesis: The Power of Reductive Chemistry

The cornerstone of chemical synthesis of L-Phenylalaninol is the reduction of L-phenylalanine or its derivatives.

The most established method involves the direct reduction of the carboxylic acid group of L-phenylalanine. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF) is a common and effective reagent for this transformation.[7]

Experimental Protocol: Reduction of L-Phenylalanine with LiAlH₄

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (x eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of L-Phenylalanine: L-Phenylalanine (1 eq.) is added portion-wise to the stirred suspension at 0 °C. The addition should be slow and controlled to manage the exothermic reaction.

  • Reaction: The reaction mixture is then slowly warmed to room temperature and subsequently refluxed for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C. The resulting aluminum salts are filtered off, and the filter cake is washed with THF.

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude L-Phenylalaninol. Further purification can be achieved by recrystallization or column chromatography.

The causality behind this experimental choice lies in the high reactivity of LiAlH₄, which is capable of reducing the carboxylate anion of the amino acid. The careful, dropwise addition of water and base during the work-up is crucial for the safe decomposition of excess hydride and the formation of granular, easily filterable aluminum salts.

A milder alternative to LiAlH₄ is the use of borane complexes, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[7] These reagents offer improved safety profiles and can also effectively reduce the carboxylic acid group.

Figure 1: Workflow for the Synthesis of L-Phenylalaninol via LiAlH₄ Reduction.
Biocatalytic Synthesis: The Precision of Enzymes

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[3] Enzymes offer exquisite chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions in aqueous media.

Multi-enzyme cascade reactions have been developed for the conversion of L-phenylalanine into enantiomerically pure amino alcohols.[3] These cascades can involve a series of enzymatic steps, such as deamination, decarboxylation, epoxidation, and hydrolysis, to transform the starting amino acid into a chiral diol intermediate, which is then converted to the desired amino alcohol.[3] For instance, a multi-enzyme process can convert L-phenylalanine into (R)-1-phenyl-1,2-diol with high yield and enantiomeric excess. This intermediate can then be further transformed into other valuable chiral amino alcohols.[3]

While a direct, single-enzyme reduction of L-phenylalanine to L-Phenylalaninol is less common, engineered enzymes are continually being developed to expand the toolbox of biocatalysis. The use of enzymes for the synthesis of chiral amines from prochiral ketones is a well-established strategy and highlights the potential of biocatalysis in this area.[8]

Application in Asymmetric Synthesis: The Role of a Chiral Auxiliary

One of the most significant applications of L-Phenylalaninol is its use as a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product.

L-Phenylalaninol can be readily converted into various chiral auxiliaries, such as oxazolidinones. These auxiliaries can then be acylated and used in a variety of asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions.[8] The bulky phenyl group of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thus leading to a high degree of stereocontrol.

Figure 2: The Concept of a Chiral Auxiliary Derived from L-Phenylalaninol.

Data Summary: A Comparative Look at Synthetic Routes

Synthetic MethodReducing Agent/CatalystTypical YieldEnantiomeric PurityKey AdvantagesKey Disadvantages
Chemical Reduction LiAlH₄Good to ExcellentHigh (starting from enantiopure L-Phe)Well-established, reliableHighly reactive reagent, requires anhydrous conditions
Chemical Reduction Borane Complexes (e.g., BMS)Good to ExcellentHigh (starting from enantiopure L-Phe)Milder than LiAlH₄, improved safetyRequires careful handling
Biocatalytic Cascade Multiple EnzymesVariable, can be highExcellent (>99% ee)Mild reaction conditions, sustainable, high selectivityCan require complex enzyme production and optimization

Conclusion: An Enduring Legacy in Chiral Synthesis

This compound has evolved from a simple derivative of a natural amino acid to a cornerstone of modern asymmetric synthesis. Its journey from discovery to its current status as a widely used chiral building block is a testament to the ingenuity of synthetic chemists. The development of increasingly efficient and selective synthetic routes, from classical reductions to sophisticated biocatalytic cascades, has ensured its continued relevance. As the demand for enantiomerically pure pharmaceuticals and other complex molecules continues to grow, the importance of versatile chiral synthons like L-Phenylalaninol is set to increase, solidifying its enduring legacy in the field of organic chemistry.

References

  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved January 17, 2026, from [Link]

  • Liskon Biological. (2025, February 26). Synthesis of L-Phenylalaninol. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis. (n.d.). Amino alcohols – Knowledge and References. Retrieved January 17, 2026, from [Link]

  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). phenylalaninol, (S)-. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2022, March 28). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylalaninol. Retrieved January 17, 2026, from [Link]

  • PMC - NIH. (2022, March 28). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • ACS Publications. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (2023, December 11). The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Synthesis of Chiral Amines Using (S)-1-Amino-3-phenylpropan-2-ol: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chiral Amines and the Utility of (S)-Phenylalaninol

Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development, with a significant percentage of small-molecule pharmaceuticals incorporating a stereogenic amine center.[1] The precise three-dimensional arrangement of these molecules is often critical for their biological activity and pharmacological profile. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral amines is a paramount objective for synthetic chemists.

(S)-1-Amino-3-phenylpropan-2-ol, commonly known as (S)-phenylalaninol, is a versatile and readily available chiral building block derived from the natural amino acid L-phenylalanine. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, allows for its incorporation into various chiral auxiliaries and ligands, enabling a high degree of stereocontrol in a range of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of chiral amines utilizing (S)-phenylalaninol as a key chiral auxiliary, focusing on the formation and diastereoselective alkylation of a phenylalaninol-derived oxazoline auxiliary, followed by its cleavage to yield the target chiral amine.

Strategic Overview: A Three-Stage Approach to Asymmetric Amine Synthesis

The synthesis of chiral amines using (S)-phenylalaninol as a chiral auxiliary can be effectively executed in a three-stage process. This strategy leverages the temporary incorporation of the chiral auxiliary to direct the stereoselective formation of a new chiral center, followed by the facile removal of the auxiliary to unveil the desired chiral amine.

G cluster_0 Stage 1: Auxiliary Synthesis cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage & Amine Formation A Synthesis of Chiral Oxazoline Auxiliary B Formation of N-Acyl Oxazoline A->B C Diastereoselective Alkylation B->C Generation of Chiral Enolate D Hydrolysis to Chiral Carboxylic Acid C->D E Conversion to Chiral Amine D->E e.g., Curtius Rearrangement

Figure 1: Overall workflow for the synthesis of chiral amines using a (S)-phenylalaninol-derived oxazoline auxiliary.

Part 1: Synthesis of the (S)-Phenylalaninol-Derived Oxazoline Auxiliary

The first critical step is the construction of a rigid chiral auxiliary from (S)-phenylalaninol. A highly effective auxiliary for controlling stereochemistry is the 2-phenylamino-2-oxazoline derivative. This is synthesized by the reaction of (S)-phenylalaninol with a suitable reagent to form the heterocyclic core.

Protocol 1: Synthesis of (S)-4-Benzyl-2-(phenylamino)-4,5-dihydrooxazole

This protocol details the synthesis of the chiral oxazoline auxiliary from (S)-phenylalaninol.

Materials:

  • This compound ((S)-phenylalaninol)

  • Phenyl isothiocyanate

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Thiourea Formation:

    • Dissolve (S)-phenylalaninol (1.0 eq) in THF in a round-bottom flask.

    • Add phenyl isothiocyanate (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Remove the solvent under reduced pressure to obtain the crude N-((S)-1-hydroxy-3-phenylpropan-2-yl)-N'-phenylthiourea, which can be used in the next step without further purification.

  • Cyclodesulfurization to the Oxazoline:

    • Dissolve the crude thiourea from the previous step in DCM.

    • Add a solution of NaOH (2.2 eq) in water.

    • Cool the biphasic mixture to 0 °C in an ice bath.

    • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (S)-4-benzyl-2-(phenylamino)-4,5-dihydrooxazole as a white solid.

Part 2: Diastereoselective Alkylation

With the chiral auxiliary in hand, the next stage involves acylation of the exocyclic nitrogen followed by diastereoselective alkylation of the resulting enolate. The bulky benzyl group of the oxazoline effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high selectivity.

Protocol 2: Acylation and Diastereoselective Alkylation of the Chiral Oxazoline

This protocol describes the formation of the N-acyl derivative and its subsequent highly diastereoselective alkylation.[1]

Materials:

  • (S)-4-Benzyl-2-(phenylamino)-4,5-dihydrooxazole

  • Propionyl chloride (or other acyl chloride)

  • Triethylamine (Et₃N)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Acylation:

    • Dissolve the chiral oxazoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C.

    • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify by flash chromatography to yield the N-acyl-2-phenyliminooxazolidine.

  • Diastereoselective Alkylation:

    • Prepare a solution of the N-acyl oxazoline (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA or LiHMDS (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Add the alkyl halide (1.2 eq) dropwise.

    • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis shows consumption of the starting material.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

    • Purify the product by silica gel column chromatography to isolate the major diastereomer.

EntryAcyl GroupAlkyl Halide (R-X)Diastereomeric Excess (d.e.)
1PropionylBenzyl Bromide>99%
2PropionylMethyl Iodide>99%
3ButyrylEthyl Iodide>99%

Table 1: Representative diastereoselectivities achieved in the alkylation of N-acyl phenyliminooxazolidine auxiliaries derived from phenylalaninol.[1]

G A N-Acyl Oxazoline B Formation of Lithium Enolate (LDA or LiHMDS, -78 °C) A->B C Chelated (Z)-Enolate B->C Deprotonation D Addition of Alkyl Halide (R-X) C->D E α-Alkylated Product (High Diastereoselectivity) D->E Stereocontrolled Alkylation

Figure 2: Workflow for the diastereoselective alkylation step.

Part 3: Auxiliary Cleavage and Formation of the Chiral Amine

The final stage involves the removal of the chiral auxiliary to yield the enantiomerically enriched product. The N-acyl phenyliminooxazolidine can be readily cleaved by alkaline hydrolysis to afford the corresponding chiral carboxylic acid.[1] This carboxylic acid can then be converted into the desired chiral primary amine through a variety of established methods.

Protocol 3: Cleavage of the Auxiliary to a Chiral Carboxylic Acid

Materials:

  • Alkylated N-acyl oxazoline

  • Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Alkaline Hydrolysis:

    • Dissolve the alkylated oxazoline (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add powdered LiOH or KOH (5-10 eq).

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the cleaved auxiliary.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

    • Extract the chiral carboxylic acid with ethyl acetate.

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chiral carboxylic acid.

    • The product can be purified by crystallization or chromatography if necessary.

Protocol 4: Conversion of the Chiral Carboxylic Acid to a Chiral Primary Amine (via Curtius Rearrangement)

This protocol provides a reliable method for converting the obtained chiral carboxylic acid into the corresponding primary amine with retention of stereochemistry.

Materials:

  • Chiral carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • tert-Butanol (t-BuOH)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Formation of the N-Boc Protected Amine:

    • Dissolve the chiral carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene under an inert atmosphere.

    • Add DPPA (1.1 eq) dropwise at room temperature.

    • Heat the mixture to 80-90 °C and stir for 2-3 hours until the formation of the acyl azide is complete (can be monitored by IR for the azide stretch at ~2130 cm⁻¹).

    • Add tert-butanol (excess, ~5-10 eq) to the reaction mixture.

    • Continue heating at 80-90 °C for 12-16 hours to facilitate the Curtius rearrangement and trapping of the isocyanate with t-BuOH.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the N-Boc protected chiral amine.

  • Deprotection to the Primary Amine:

    • Dissolve the N-Boc protected amine in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting amine salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted into an organic solvent to yield the free chiral primary amine.

Conclusion

This compound serves as an excellent and cost-effective chiral precursor for the synthesis of highly functionalized chiral amines. The formation of a rigid oxazoline auxiliary allows for highly diastereoselective alkylations, providing access to a wide range of α-chiral carboxylic acids with excellent stereocontrol. Subsequent cleavage of the auxiliary and conversion of the carboxylic acid functionality to an amine completes a versatile and powerful synthetic sequence. The protocols outlined in this guide offer a robust framework for researchers to employ this methodology in the synthesis of valuable chiral building blocks for drug discovery and development.

References

  • Lee, G.-J., Kim, T. H., Kim, J. N., & Lee, U. (2002). l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations. Tetrahedron: Asymmetry, 13(1), 9–12. [Link]

  • Blakemore, P. R. (2005). Recent developments in the synthesis and chemistry of chiral 2-oxazolines. Journal of the Chemical Society, Perkin Transactions 1, (22), 3567-3588. [Link]

  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäure- und Maleinsäure-Anhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

Sources

Application Notes & Protocols: (S)-1-Amino-3-phenylpropan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Amino-3-phenylpropan-2-ol, commonly known as L-Phenylalaninol, is a powerful and widely utilized chiral auxiliary in modern asymmetric synthesis. Derived from the readily available and inexpensive chiral pool starting material, L-phenylalanine, it provides a robust platform for the stereocontrolled formation of new stereocenters.[1][2] This guide delves into the mechanistic underpinnings of its stereodirecting influence and provides detailed, field-proven protocols for its application in cornerstone asymmetric transformations, including alkylation and aldol reactions. The content herein is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this auxiliary for the efficient construction of enantiomerically pure molecules.

Introduction: The Principle of Chiral Auxiliaries

In the landscape of asymmetric synthesis, chiral auxiliaries represent a foundational strategy for transferring chirality. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. This covalent linkage forms a new chiral molecule, which then undergoes a diastereoselective reaction, often due to steric hindrance imposed by the auxiliary.[3][4] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

This compound is an exemplary chiral amino alcohol for this purpose.[] Its utility is most prominently realized through its conversion into a chiral oxazolidinone, a scaffold popularized by David Evans.[3][6] The key structural features of L-Phenylalaninol—the C4 benzyl group on the subsequent oxazolidinone ring—are paramount to its function, providing the necessary steric bulk to effectively shield one face of a reactive intermediate.

Mechanism of Stereocontrol: The Chiral Oxazolidinone Scaffold

The primary mode of action for this compound involves its incorporation into an N-acyl oxazolidinone system. This is typically achieved by reacting the amino alcohol with phosgene or a phosgene equivalent to form the parent oxazolidinone, which is then acylated with a carboxylic acid derivative (e.g., an acyl chloride).[3]

Once the N-acyl oxazolidinone is formed, deprotonation at the α-carbon generates an enolate. The stereochemical outcome of subsequent reactions is dictated by the conformation of this enolate. The coordination of a metal cation (often Li⁺ or B³⁺) between the carbonyl oxygen and the oxazolidinone oxygen locks the system into a rigid, planar, five-membered chelate. In this conformation, the bulky benzyl group at the C4 position effectively blocks the si-face of the enolate from the top. Consequently, an incoming electrophile is directed to attack from the less hindered re-face (bottom face), ensuring high diastereoselectivity.

cluster_0 Formation of N-Acyl Oxazolidinone cluster_1 Stereodirecting Enolate Formation Auxiliary This compound Oxazolidinone (S)-4-benzyl-2-oxazolidinone Auxiliary->Oxazolidinone 1. Phosgene equiv. 2. Base N_Acyl_Imide N-Acyl Oxazolidinone Oxazolidinone->N_Acyl_Imide Acyl_Chloride R-COCl Acyl_Chloride->N_Acyl_Imide N_Acyl_Imide_2 N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate (si-face blocked) N_Acyl_Imide_2->Enolate Base (e.g., LDA) Metal Chelation Product Diastereomerically Enriched Product Enolate->Product Attack from unhindered re-face Electrophile Electrophile (E+) Electrophile->Product

Figure 1: General workflow for employing the (S)-phenylalaninol-derived auxiliary.

Application: Asymmetric Alkylation

The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for synthesizing enantiomerically enriched α-substituted carboxylic acids.[7] The high level of diastereoselectivity is reliably achieved due to the well-defined transition state of the chelated enolate.

Causality of Experimental Choices:
  • Acylation: The substrate is first attached to the chiral auxiliary as an imide. Imides are sufficiently acidic for deprotonation at the α-carbon yet are less susceptible to nucleophilic attack than acyl chlorides.

  • Enolate Formation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used at low temperatures (-78 °C) to ensure rapid and complete deprotonation, preventing side reactions. The lithium counterion is crucial for forming the rigid chelate that directs the alkylation.

  • Alkylation: The reaction with a primary alkyl halide proceeds via an Sₙ2 mechanism.[8] The stereochemical outcome is determined by the facial bias established by the auxiliary.

  • Cleavage: After alkylation, the auxiliary is removed. The choice of cleavage reagent determines the resulting functional group (acid, alcohol, ester), providing synthetic versatility.

Detailed Protocol: Asymmetric Alkylation of a Propionyl Imide

This protocol describes the alkylation of (S)-4-benzyl-N-propanoyloxazolidin-2-one with benzyl bromide.

Step 1: Preparation of the N-Acyl Imide (Substrate)

  • To a flame-dried, argon-purged flask, add (S)-4-benzyl-2-oxazolidinone (1.0 eq.).

  • Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise and stir for 15 minutes.

  • Add propanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography on silica gel to yield the N-propanoyl imide.

Step 2: Diastereoselective Alkylation

  • To a flame-dried, argon-purged flask, add the N-propanoyl imide (1.0 eq.) and dissolve in anhydrous THF (~0.1 M).

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.1 eq.) to diisopropylamine (1.15 eq.) in THF at -78 °C and stirring for 20 minutes.

  • Add the freshly prepared LDA solution dropwise to the imide solution. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Warm to room temperature and perform a standard aqueous workup and purification as described in Step 1.

Step 3: Auxiliary Cleavage to Chiral Carboxylic Acid

  • Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (2.0 eq.) dissolved in water.

  • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Representative Data for Asymmetric Alkylation
Electrophile (R-X)Product (R)Diastereomeric Ratio (dr)Yield (%)
CH₃IMethyl>99:190-95
CH₃CH₂IEthyl>99:188-94
Allyl BromideAllyl>99:192-97
Benzyl BromideBenzyl>99:190-96

Data are typical and may vary based on specific reaction conditions.

Application: Asymmetric Aldol Reactions

Mechanistic Rationale for syn-Selectivity:

The stereoselectivity is rationalized by the Zimmerman-Traxler transition state model. The N-acyl imide is converted to a (Z)-boron enolate using dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA). This enolate reacts with an aldehyde via a closed, chair-like six-membered transition state. To minimize steric repulsion, the aldehyde substituent (R') occupies a pseudo-equatorial position. The C4 benzyl group of the auxiliary then directs the facial approach of the aldehyde, leading to the observed syn diastereomer.[3]

Figure 2: Simplified Zimmerman-Traxler model for the syn-selective aldol reaction. (Note: Image placeholders used for complex structures).

Detailed Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

Step 1: Boron Enolate Formation and Aldol Addition

  • To a flame-dried, argon-purged flask, add the N-acyl oxazolidinone (e.g., N-propanoyl imide, 1.0 eq.) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cool the solution to 0 °C.

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes. The solution should become homogeneous.

  • Cool the reaction to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract with DCM, wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify by flash column chromatography to isolate the syn-aldol adduct.

Representative Data for Asymmetric Aldol Reactions
AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>98:285-95
Benzaldehyde>95:580-90
Acetaldehyde>95:575-85

Data are typical and may vary based on specific reaction conditions.

Conclusion

This compound is a cornerstone chiral auxiliary in asymmetric synthesis. Its derivation from an inexpensive natural product, coupled with the high stereoselectivity it imparts in a variety of crucial C-C bond-forming reactions, makes it an invaluable tool for chemists in both academic and industrial settings. The predictable stereochemical outcomes, governed by well-understood steric and chelation effects, and the ability to recover and reuse the auxiliary, underscore its practical and economic advantages. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful synthetic building block.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Scribd. (n.d.). 9-Asymmetric Alkylation of Enolates. [Link]

  • Diaz, G., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]

  • Gage, J. R., & Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

  • ResearchGate. (2024). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]

  • YouTube. (2022). Chem252 (Lecture 1: Evans' Oxazolidinone). [Link]

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Application Notes & Protocols: (S)-1-Amino-3-phenylpropan-2-ol in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Amino-3-phenylpropan-2-ol, commonly known as (S)-phenylalaninol, is a C₂-symmetric chiral amino alcohol derived from the natural amino acid L-phenylalanine.[1] Its rigid stereochemical structure, combined with the presence of two versatile functional groups (a primary amine and a primary alcohol), makes it a cornerstone reagent in modern asymmetric synthesis. This guide provides an in-depth exploration of its application as a catalyst precursor, a chiral auxiliary, and a ligand scaffold. We will delve into the mechanistic underpinnings of its efficacy and provide detailed, field-proven protocols for its use in key transformations, offering researchers and drug development professionals a practical framework for leveraging this powerful chiral building block.

Introduction: The Strategic Value of (S)-Phenylalaninol

The pursuit of enantiomerically pure compounds is a central theme in pharmaceutical and materials science.[2] Chiral 1,2-amino alcohols, like (S)-phenylalaninol, are invaluable starting materials and control elements in achieving this goal.[3][4] Derived via the straightforward reduction of the carboxylic acid of L-phenylalanine, (S)-phenylalaninol offers a cost-effective and readily available source of chirality.[1] Its utility spans three major strategies in asymmetric synthesis:

  • Precursor to Chiral Catalysts: It forms the backbone of highly effective chiral oxazaborolidine catalysts used in the enantioselective reduction of ketones.

  • Chiral Auxiliaries: It can be converted into rigid cyclic structures, such as oxazolidinones, that direct the stereochemical course of reactions like alkylations and aldol additions.[5][6]

  • Chiral Ligands: Its bidentate nature allows it to chelate to transition metals, forming chiral catalyst complexes that mediate a wide array of asymmetric transformations.[7]

This document will explore each of these applications with a focus on both theoretical understanding and practical implementation.

Application I: Precursor for the Corey-Bakshi-Shibata (CBS) Catalyst

One of the most prominent applications of (S)-phenylalaninol is in the synthesis of the catalyst for the Corey-Bakshi-Shibata (CBS) reduction. This powerful method facilitates the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with high predictability and enantiomeric excess (ee).[8][9][10]

Expertise & Causality: The Mechanism of CBS Reduction

The active catalyst is a chiral oxazaborolidine, formed by the reaction of (S)-phenylalaninol with a borane source.[11][12] The remarkable efficiency and selectivity of the CBS reduction stem from a well-defined, catalyst-controlled transition state.[9][13]

  • Catalyst Activation: The stoichiometric reducing agent, typically borane (BH₃), coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[9][13]

  • Substrate Coordination: The prochiral ketone coordinates to the now highly Lewis acidic endocyclic boron atom. Steric hindrance from the catalyst's benzyl group dictates that the ketone coordinates via its more accessible lone pair, orienting the larger substituent (RL) away from the chiral scaffold.[10]

  • Stereoselective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon via a rigid, six-membered ring transition state.[13] This intramolecular transfer is highly face-selective, leading to the formation of the chiral secondary alcohol with predictable stereochemistry.

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, liberating the chiral alcohol after workup and regenerating the oxazaborolidine catalyst for the next cycle.[10]

CBS_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Catalyst CBS Catalyst (from S-Phenylalaninol) Activated_Catalyst Activated Complex (Catalyst-BH3) Catalyst->Activated_Catalyst + BH3 Transition_State Ternary Complex (Ketone-Catalyst-BH3) Activated_Catalyst->Transition_State + Ketone (R-CO-R') Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product + Regenerate Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup Ketone Prochiral Ketone Ketone->Transition_State Borane Borane (BH3) Borane->Activated_Catalyst

Figure 1: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Protocol: In Situ CBS Reduction of Acetophenone

This protocol describes the in-situ generation of the Me-CBS catalyst from (S)-phenylalaninol and its use in the asymmetric reduction of acetophenone. Conducting the reaction under anhydrous conditions is critical, as water can significantly decrease enantioselectivity.[9][13]

Materials:

  • This compound ((S)-phenylalaninol)

  • Trimethylboroxine

  • Borane-dimethyl sulfide complex (BMS, ~10 M in CH₂Cl₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Catalyst Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-phenylalaninol (e.g., 0.25 mmol, 1.0 eq).

    • Add anhydrous THF (e.g., 5 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add trimethylboroxine (e.g., 0.09 mmol, 0.35 eq).

    • Stir the mixture at room temperature for 1 hour to form the B-methyl oxazaborolidine (Me-CBS). The solution should become clear.

  • Asymmetric Reduction:

    • Cool the freshly prepared catalyst solution to -20 °C (acetonitrile/dry ice bath).

    • Slowly add the borane-dimethyl sulfide (BMS) complex (e.g., 2.5 mmol, 10 eq) via syringe, keeping the internal temperature below -15 °C.

    • In a separate flask, prepare a solution of acetophenone (e.g., 2.5 mmol, 10 eq) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the catalyst/BMS mixture over 30 minutes, maintaining the temperature at -20 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes after the addition is finished.[14]

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl (10 mL) and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-phenylethanol.

    • Purify the product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Data Presentation: Scope of the CBS Reduction

The CBS reduction is effective for a wide range of ketones, particularly aryl alkyl ketones.[15]

Substrate (Ketone)Product (Alcohol)Typical Yield (%)Typical ee (%)
Acetophenone(S)-1-Phenylethanol>95>97
Propiophenone(S)-1-Phenyl-1-propanol>90>96
1-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol>95>98
2-Chloroacetophenone(S)-2-Chloro-1-phenylethanol>90>99
Acetylenic KetonesChiral Propargyl Alcohols>8590-99

Table 1: Representative results for the CBS reduction of various prochiral ketones. Data synthesized from multiple sources.[8][15][16]

Application II: Phenylalaninol as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[5][6] (S)-phenylalaninol is an excellent precursor for oxazolidinone auxiliaries, which are analogous to the widely used Evans auxiliaries.[5][17]

Expertise & Causality: Stereocontrol with Oxazolidinone Auxiliaries

The N-acyloxazolidinone, formed from (S)-phenylalaninol and an acyl chloride, provides a rigid scaffold that dictates the facial selectivity of enolate reactions.

  • Formation of a Z-Enolate: Deprotonation with a hindered base (e.g., LDA) and chelation with a Lewis acid (e.g., Bu₂BOTf) preferentially forms the Z-enolate.

  • Facial Shielding: The bulky benzyl group, originating from the phenylalaninol backbone, sterically blocks the si-face of the enolate.

  • Directed Alkylation: Consequently, an incoming electrophile (E⁺) can only approach from the less hindered re-face, resulting in a highly diastereoselective alkylation.

  • Auxiliary Removal: The auxiliary can be cleanly removed under mild conditions (e.g., saponification) to furnish the enantiomerically enriched carboxylic acid or other derivatives, and the phenylalaninol auxiliary can often be recovered.[18]

Auxiliary_Mechanism cluster_synthesis Auxiliary Synthesis & Acylation cluster_alkylation Diastereoselective Alkylation cluster_removal Auxiliary Removal Phenylalaninol (S)-Phenylalaninol Oxazolidinone Chiral Oxazolidinone Phenylalaninol->Oxazolidinone + Phosgene equiv. Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->Acyl_Oxazolidinone + RCOCl, Base Z_Enolate Z-Enolate (Chelated) Acyl_Oxazolidinone->Z_Enolate + LDA/Bu2BOTf Alkylated_Product Alkylated Adduct (High d.r.) Z_Enolate->Alkylated_Product + Electrophile (E+) Chiral_Acid Enantiopure Carboxylic Acid Alkylated_Product->Chiral_Acid Hydrolysis (e.g., LiOH/H2O2) Recovered_Aux Recovered Phenylalaninol Alkylated_Product->Recovered_Aux

Figure 2: Workflow for using (S)-phenylalaninol as a chiral auxiliary.

Protocol: Synthesis and Alkylation of a Phenylalaninol-Derived Auxiliary

This three-part protocol covers the synthesis of the auxiliary, its diastereoselective alkylation, and subsequent removal.

Part A: Synthesis of (4S)-4-benzyl-2-oxazolidinone

  • In a flask, dissolve (S)-phenylalaninol (1 eq) in water.

  • Add potassium carbonate (K₂CO₃, 2 eq) and cool to 0 °C.

  • Slowly add a solution of triphosgene in toluene.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the product with dichloromethane, dry the organic layer, and purify by recrystallization to obtain the oxazolidinone auxiliary.[19][20][21]

Part B: N-Propionylation and Asymmetric Alkylation

  • Dissolve the (4S)-4-benzyl-2-oxazolidinone (1 eq) in anhydrous THF under nitrogen and cool to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Quench with saturated ammonium chloride (NH₄Cl) and extract with ethyl acetate. Purify by column chromatography to get the N-propionyl oxazolidinone.

  • For alkylation, dissolve the N-propionyl oxazolidinone (1 eq) in anhydrous THF under nitrogen and cool to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.1 eq) and stir for 30 minutes.

  • Add benzyl bromide (1.2 eq) and stir at -78 °C until TLC indicates consumption of the starting material.

  • Quench with saturated NH₄Cl, extract, and purify to obtain the alkylated product with high diastereomeric ratio (d.r.).

Part C: Auxiliary Cleavage

  • Dissolve the alkylated product (1 eq) in a THF/water mixture (3:1).

  • Cool to 0 °C and add 30% hydrogen peroxide (4 eq) followed by aqueous lithium hydroxide (LiOH, 2 eq).

  • Stir for 4 hours, then quench with sodium sulfite (Na₂SO₃) solution.

  • Acidify with HCl and extract to isolate the chiral carboxylic acid. The water-soluble phenylalaninol auxiliary can be recovered from the aqueous layer.

Application III: Ligand in Transition Metal Catalysis

The amino and alcohol groups of (S)-phenylalaninol can coordinate to a metal center, forming a stable five-membered chelate ring. This property makes it an ideal backbone for bidentate N,O-ligands used in a variety of transition-metal-catalyzed asymmetric reactions.[7][22]

Expertise & Causality: Creating a Chiral Catalytic Pocket

When a phenylalaninol-derived ligand coordinates to a metal (e.g., Ru, Ir, Cu), the benzyl group projects into the space around the metal center. This creates a well-defined chiral environment, or "catalytic pocket." Substrates approaching the metal are forced into a specific orientation to minimize steric clashes with the ligand's benzyl group. This geometric constraint is the basis for enantioselective catalysis, influencing outcomes in reactions such as transfer hydrogenation, C-H activation, and conjugate additions.

Ligand_Workflow Start (S)-Phenylalaninol + Ligand Precursor Ligand Synthesize Chiral Ligand (e.g., Schiff base, phosphine) Start->Ligand Complex Form Metal-Ligand Complex [M-L] (e.g., with [Ru(p-cymene)Cl2]2) Ligand->Complex Reaction Asymmetric Reaction (Substrate + Reagent + [M-L]) Complex->Reaction Product Enantioenriched Product Reaction->Product Analysis Analysis (Yield, ee) Product->Analysis

Sources

Application Notes & Protocols: The Role of (S)-1-Amino-3-phenylpropan-2-ol in Asymmetric Catalyst Preparation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

(S)-1-Amino-3-phenylpropan-2-ol, commonly known as (S)-phenylalaninol, is a chiral β-amino alcohol derived from the natural amino acid L-phenylalanine. Its defined stereochemistry and bifunctional nature—possessing both a primary amine and a primary alcohol—make it an exceptionally valuable and versatile building block in the field of asymmetric catalysis. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of (S)-phenylalaninol in the preparation of highly effective chiral catalysts. We will explore its central role in seminal reactions such as the Corey-Bakshi-Shibata (CBS) reduction, its utility as a ligand in asymmetric transfer hydrogenation, and its function as a precursor for a diverse range of other chiral ligands. The narrative emphasizes the mechanistic rationale behind catalyst function and provides detailed, field-proven protocols for key synthetic procedures.

Introduction: The Strategic Value of (S)-Phenylalaninol

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the development of efficient stereoselective catalysts is paramount.[1] Chiral amino alcohols serve as foundational pillars in this endeavor, acting as ligands or auxiliaries that impart chirality to a catalytic process.[2] (S)-Phenylalaninol stands out due to its commercial availability, straightforward derivation from the chiral pool, and the robust stereocontrol it confers in a multitude of transformations.

Its primary applications stem from its ability to form stable, well-defined cyclic structures with metals or metalloids, creating a rigid and predictable chiral environment. This guide will focus on two cornerstone applications:

  • Formation of Oxazaborolidine Catalysts: For the highly reliable and enantioselective reduction of prochiral ketones (the Corey-Bakshi-Shibata reduction).[3][4][5]

  • Ligands for Asymmetric Transfer Hydrogenation: For the metal-catalyzed reduction of ketones using hydrogen donors other than H₂ gas.[6]

By understanding the principles and protocols associated with (S)-phenylalaninol, researchers can effectively leverage this molecule to construct complex stereocenters with high fidelity.

Core Application I: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, often achieving exceptional levels of enantiomeric excess (>95% ee).[3][7] The reaction's success and predictability are owed to the in situ formation of a chiral oxazaborolidine catalyst from (S)-phenylalaninol and a borane source.[8][9]

Mechanistic Rationale and Causality

The effectiveness of the CBS catalyst lies in its function as a bifunctional system that simultaneously activates both the reducing agent and the ketone substrate within a highly organized, chiral transition state.[4][7][8]

  • Catalyst Formation & Activation: (S)-phenylalaninol reacts with a borane source (e.g., BH₃·THF) to form the five-membered oxazaborolidine ring. In the presence of excess borane, the catalyst's ring nitrogen, a Lewis basic site, coordinates to a molecule of BH₃.[5][7] This coordination serves two critical purposes: it activates the borane, making it a more potent hydride donor, and it dramatically increases the Lewis acidity of the endocyclic boron atom.[5][7]

  • Substrate Coordination: The now highly Lewis-acidic ring boron coordinates to the carbonyl oxygen of the ketone substrate. This coordination is sterically directed; the ketone orients itself to place its smaller substituent (Rₛ) closer to the catalyst's benzyl group, minimizing steric hindrance, and positioning the larger substituent (Rₗ) away.[5]

  • Enantioselective Hydride Transfer: The activated borane, held in close proximity by its coordination to the nitrogen, delivers a hydride to the carbonyl carbon via a rigid, six-membered, chair-like transition state.[5] This intramolecular-like transfer occurs on a specific face of the ketone, dictated by the catalyst's fixed chirality, leading to the formation of the chiral alkoxyborane intermediate with high enantioselectivity.

  • Catalyst Turnover: The product alkoxyborane is released, and subsequent workup liberates the chiral alcohol, regenerating the catalyst for the next cycle.

CBS_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Workup CAT (S)-CBS Catalyst CAT_BH3 Catalyst-BH3 Complex (Activated) CAT->CAT_BH3 + BH3 TS Ternary Complex (Transition State) CAT_BH3->TS + Ketone (R-CO-R') PROD_COMPLEX Product-Complex TS->PROD_COMPLEX Hydride Transfer PROD_COMPLEX->CAT - Chiral Alkoxyborane Alkoxyborane Chiral Alkoxyborane PROD_COMPLEX->Alkoxyborane Alcohol Chiral Alcohol Product Alkoxyborane->Alcohol Hydrolysis

Figure 1: Simplified catalytic cycle of the CBS reduction.

Protocol: In Situ Preparation of the CBS Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the generation of the catalyst from (S)-phenylalaninol and its immediate use for the reduction of acetophenone to (S)-1-phenylethanol. The procedure must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen).[7]

Materials:

  • This compound ((S)-phenylalaninol)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and septum.

Procedure:

  • Catalyst Formation:

    • To a stirred solution of (S)-phenylalaninol (e.g., 0.151 g, 1.0 mmol, 0.1 equiv) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add 1.0 M BH₃·THF solution (1.2 mL, 1.2 mmol, 0.12 equiv) dropwise over 5 minutes.

    • A vigorous evolution of hydrogen gas will be observed.

    • After the addition is complete, warm the mixture to room temperature and stir for 1 hour. This period allows for the complete formation of the oxazaborolidine catalyst.

  • Ketone Reduction:

    • Cool the catalyst solution to -20 °C (a dry ice/acetonitrile bath can be used, or a standard freezer).

    • Add the main charge of 1.0 M BH₃·THF solution (6.0 mL, 6.0 mmol, 0.6 equiv) dropwise to the catalyst solution.

    • In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

    • Add the acetophenone solution dropwise to the cold catalyst-borane mixture over 30-40 minutes, ensuring the internal temperature does not rise above -15 °C.

    • Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup:

    • Once the reaction is complete, cool the mixture to 0 °C and quench it by the slow, dropwise addition of methanol (5 mL) to destroy excess borane. (Caution: Hydrogen evolution).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl (15 mL) and stir for another 30 minutes to hydrolyze the borate esters.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]

  • Purification and Analysis:

    • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-1-phenylethanol.

    • Determine the yield and confirm the enantiomeric excess (ee) using chiral HPLC or GC analysis.

Performance Data

The CBS reduction is effective for a wide range of ketones. The following table summarizes typical performance.

SubstrateProduct ConfigurationTypical Yield (%)Typical ee (%)
Acetophenone(S)>95>97
Propiophenone(S)>90>96
α-Tetralone(S)>95>98
2-Chloroacetophenone(S)>90>95
Acetylferrocene(S)>98>99

Core Application II: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a versatile and practical method for the reduction of ketones, avoiding the use of pyrophoric metal hydrides or high-pressure hydrogen gas.[6] In this context, (S)-phenylalaninol and its derivatives serve as highly effective chiral ligands for transition metals like Ruthenium, Rhodium, and Iridium.[6]

Theoretical Background

The general principle involves an in situ formed metal complex that reversibly binds a hydrogen donor (e.g., isopropanol or formic acid). The chiral ligand, coordinated to the metal, creates a stereochemically defined pocket. The ketone substrate coordinates to the metal, and the hydride is transferred from the donor to the carbonyl carbon with high facial selectivity.

The (S)-phenylalaninol ligand typically coordinates to the metal center in a bidentate fashion through its amino and hydroxyl groups, forming a stable five-membered chelate ring. This rigid conformation is key to establishing the chiral environment necessary for enantioselective hydride transfer.

ATH_Workflow cluster_0 Catalyst Preparation (In Situ) cluster_1 Catalytic Reduction Metal Metal Precursor (e.g., [Ru(p-cymene)Cl2]2) Active_Cat Active Chiral Catalyst Metal->Active_Cat Ligand (S)-Phenylalaninol Derivative Ligand->Active_Cat Product Chiral Alcohol Active_Cat->Product Catalyzes Ketone Prochiral Ketone Ketone->Product H_Donor Hydrogen Donor (e.g., HCOOH/NEt3) H_Donor->Product

Figure 2: General workflow for Asymmetric Transfer Hydrogenation.

Protocol: Ru-Catalyzed ATH of Acetophenone

This protocol outlines the in situ preparation of a Ruthenium catalyst and its use in the ATH of acetophenone with a formic acid/triethylamine mixture as the hydrogen source.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

  • This compound

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Isopropanol or Dichloromethane)

Procedure:

  • Catalyst Pre-formation:

    • In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 3.1 mg, 0.005 mmol, 0.005 equiv) and (S)-phenylalaninol (3.3 mg, 0.022 mmol, 0.022 equiv).

    • Add anhydrous isopropanol (2 mL) and stir the mixture at 80 °C for 15-20 minutes. The solution should become a clear, homogeneous color.

  • Transfer Hydrogenation:

    • Cool the catalyst solution to room temperature.

    • Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

    • Add acetophenone (120 mg, 1.0 mmol, 1.0 equiv) to the catalyst solution.

    • Add the HCOOH/NEt₃ mixture (e.g., 0.5 mL) to initiate the reaction.

    • Stir the reaction at a controlled temperature (e.g., 25-40 °C) and monitor by TLC.

  • Workup and Analysis:

    • Upon completion, quench the reaction with water (5 mL).

    • Extract the product with an organic solvent like ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography and determine the yield and ee by chiral HPLC/GC.

Other Notable Applications

The structural motif of (S)-phenylalaninol is a launchpad for the synthesis of a vast array of more complex chiral ligands.

  • Enantioselective Alkylzinc Additions: Derivatives of (S)-phenylalaninol are effective ligands for catalyzing the addition of dialkylzinc reagents to aldehydes, a fundamental C-C bond-forming reaction.[11][12] The ligand pre-coordinates with the diethylzinc, forming a chiral complex that then delivers the ethyl group to one face of the aldehyde.

  • Precursor for P,N and N,O-Ligands: The amine and alcohol functionalities can be independently modified. For example, the amine can be converted to an amide or phosphinamine, and the alcohol to a phosphinite, creating powerful P,N-ligands for a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenations and allylic alkylations.[13][14]

Conclusion

This compound is more than just a chiral molecule; it is a strategic tool for the construction of asymmetry in organic synthesis. Its central role in the robust and predictable Corey-Bakshi-Shibata reduction has cemented its place in the synthetic chemist's toolbox. Furthermore, its utility as a foundational ligand for asymmetric transfer hydrogenation and as a versatile precursor for more elaborate ligand architectures demonstrates its broad and continuing impact. The protocols and mechanistic insights provided herein are intended to empower researchers to confidently apply this critical building block to solve challenging synthetic problems in drug discovery and materials science.

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Experimental procedures involving (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of (S)-1-Amino-3-phenylpropan-2-ol as a Cornerstone Chiral Building Block

This compound, commonly known in the scientific community as L-Phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its structure, featuring a primary amine, a secondary alcohol, and a benzylic stereocenter, makes it an exceptionally valuable and versatile synthon in modern organic chemistry. The inherent chirality, derived from a readily available and inexpensive chiral pool starting material, provides a strategic advantage for the construction of complex, enantiomerically pure molecules.

This guide provides an in-depth exploration of the experimental procedures involving L-Phenylalaninol, targeting researchers, medicinal chemists, and process development scientists. We will detail robust protocols for its synthesis and characterization and delve into its principal applications as a chiral auxiliary and as a precursor for privileged chiral ligands and active pharmaceutical ingredients (APIs). The causality behind experimental choices is emphasized to provide a framework for procedural adaptation and troubleshooting.

Section 1: Synthesis of L-Phenylalaninol

The preparation of enantiopure L-Phenylalaninol can be approached through several distinct strategies, ranging from classical chemical reductions to modern biocatalytic routes. The choice of method often depends on factors such as scale, cost, and sustainability goals.

Protocol 1: Classical Synthesis via Reduction of L-Phenylalanine Ester

This method represents a foundational approach for the small- to medium-scale synthesis of L-Phenylalaninol. The core principle is the reduction of the carboxylic acid functionality of L-phenylalanine, typically after esterification to enhance solubility and reactivity.

Experimental Protocol:

  • Esterification:

    • Suspend L-phenylalanine (1 equiv.) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equiv.) dropwise while maintaining the temperature below 10 °C. Causality Note: This in situ generates HCl, which catalyzes the Fischer esterification. Thionyl chloride is a convenient anhydrous source of HCl.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until a clear solution is formed.

    • Remove the solvent under reduced pressure to yield L-phenylalanine methyl ester hydrochloride as a white solid.

  • Reduction:

    • Suspend lithium aluminum hydride (LiAlH₄, 2.5 equiv.) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add the L-phenylalanine methyl ester hydrochloride (1 equiv.) in portions. Caution: The reaction is highly exothermic and generates hydrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Causality Note: This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts into a filterable solid.

    • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude L-Phenylalaninol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to afford pure L-Phenylalaninol as a white crystalline solid.

Protocol 2: Green Synthesis via Biocatalytic Cascade

Leveraging the high selectivity and mild operating conditions of enzymes, biocatalysis offers a sustainable alternative for producing L-Phenylalaninol. Multi-enzyme cascades can convert L-phenylalanine directly to the target amino alcohol in a single pot.[1]

Conceptual Workflow:

This process utilizes a consortium of engineered E. coli cells, each expressing specific enzymes to carry out a multi-step transformation.[1][2]

  • Deamination: An L-amino acid deaminase (LAAD) converts L-phenylalanine to phenylpyruvic acid.

  • Decarboxylation: An α-keto acid decarboxylase (KAD) converts phenylpyruvic acid to phenylacetaldehyde.

  • C-C Coupling: A benzaldehyde lyase (BAL) can be used in certain pathways to form a C-C bond.

  • Reductive Amination: A stereoselective amine transaminase (ATA) converts an intermediate keto-alcohol to the final (S)-phenylalaninol with excellent enantiomeric excess (>99% ee).[1]

This protocol is presented conceptually as the specific engineered cell lines and detailed fermentation/biotransformation conditions are often proprietary. However, the principles highlight a powerful and environmentally benign synthetic strategy.

Section 2: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized this compound.

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance White to off-white solid---
Melting Point 92-94 °C
Optical Rotation [α]²²/D −22.8° (c=1.2 in 1 M HCl)
¹H NMR (CDCl₃) δ ~7.3 (m, 5H), 3.6 (m, 1H), 3.4 (m, 1H), 3.1 (m, 1H), 2.8 (dd, 1H), 2.5 (dd, 1H), 1.8 (br s, 3H)Typical values
¹³C NMR (CDCl₃) δ ~138, 129, 128, 126, 66, 54, 41Typical values
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

The most critical quality control parameter for a chiral molecule is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving amino alcohol enantiomers due to a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the selector.[3][4]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based CSP, such as one coated with an amylose or cellulose derivative (e.g., Chiralpak® or Chiralcel® series).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (Hexane:Isopropanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.[5]

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Prepare a stock solution of a racemic (R/S)-phenylalaninol standard at ~1 mg/mL in the mobile phase to establish the retention times of both enantiomers.

    • Prepare the synthesized (S)-phenylalaninol sample at a concentration of ~0.5-1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject the racemic standard to determine the retention times (t_R) for the (S)- and (R)-enantiomers and calculate the resolution factor (Rs).

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100

Causality Note: The mobile phase composition is the most critical parameter for achieving separation. The ratio of alcohol modifier to hexane must be optimized to balance retention time and resolution. A lower percentage of alcohol generally increases retention and can improve resolution.[6]

Section 3: Applications in Asymmetric Synthesis

L-Phenylalaninol is a cornerstone of asymmetric synthesis, primarily through its use as a chiral auxiliary and as a precursor to "privileged" chiral ligands.

Application 1: L-Phenylalaninol as a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to an achiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity.[7] L-Phenylalaninol is commonly used to form oxazolidinone auxiliaries for stereocontrolled aldol reactions, as pioneered by David Evans.[8][9]

Workflow: Chiral Auxiliary in Asymmetric Aldol Reaction

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Stereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A L-Phenylalaninol + Propionyl Chloride B Chiral Oxazolidinone (Evans Auxiliary) A->B Acylation & Cyclization C Boron Enolate Formation (Z-enolate) B->C Bu₂BOTf, DIPEA D Aldehyde Addition C->D E Diastereomerically Pure Aldol Adduct D->E F Enantiopure Aldol Product E->F Reductive Cleavage (e.g., LiBH₄) G Recovered Auxiliary E->G

Caption: General workflow for an Evans asymmetric aldol reaction.

The benzyl group of the phenylalaninol-derived auxiliary effectively shields one face of the enolate, forcing the incoming aldehyde to approach from the opposite, less sterically hindered face. This geometric constraint is the origin of the high diastereoselectivity observed.[8][10]

Application 2: Precursor for Chiral Bis(oxazoline) (BOX) Ligands

L-Phenylalaninol is a key starting material for the synthesis of C₂-symmetric bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands. These are considered "privileged ligands" because they are effective in a wide range of metal-catalyzed asymmetric reactions, including Diels-Alder, aldol, and cyclopropanation reactions.[11][12]

Protocol 4: Synthesis of a Phenyl-BOX Ligand

This protocol describes a one-pot condensation to form a methylene-bridged BOX ligand.[13]

  • Reaction Setup:

    • To a solution of this compound (2.2 equiv.) in toluene, add malononitrile (1.0 equiv.).

    • Add zinc triflate (Zn(OTf)₂, 0.1 equiv.) as a Lewis acid catalyst. Causality Note: The Lewis acid activates the nitrile group towards nucleophilic attack by the amino alcohol.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove water formed during the initial imidate formation.

    • The reaction typically proceeds through an intermediate amidine which then undergoes intramolecular cyclization, driven by the removal of ammonia.

    • Monitor the reaction by TLC until the starting materials are consumed (typically 24-48 hours).

  • Workup and Purification:

    • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure BOX ligand.

Workflow: BOX Ligand Synthesis and Catalysis

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Use A 2x L-Phenylalaninol + Malononitrile B Methylene-bridged (S,S)-Ph-BOX Ligand A->B Zn(OTf)₂, Reflux C BOX Ligand + Metal Precursor (e.g., Cu(OTf)₂) D Chiral Lewis Acid Cu(BOX)₂ C->D Coordination E Asymmetric Reaction (e.g., Diels-Alder) D->E Catalysis F Enantiomerically Enriched Product E->F

Caption: Synthesis of a BOX ligand and its application in catalysis.

Section 4: Role in Drug Development

The stereocenter in L-Phenylalaninol is frequently incorporated as a core structural element in active pharmaceutical ingredients (APIs). Its D-enantiomer, D-Phenylalaninol, is the direct precursor to the wakefulness-promoting agent Solriamfetol.[14][15][16] Analogously, L-Phenylalaninol and related structures are precursors for various norepinephrine and serotonin reuptake inhibitors.[17][18][19][20]

Drug/Candidate ClassPrecursorTherapeutic Area
Solriamfetol (Sunosi®) D-PhenylalaninolNarcolepsy, Sleep Apnea[15][16]
Norepinephrine Reuptake Inhibitors Phenylalaninol derivativesDepression, ADHD[19][21]
Fluoxetine (Prozac™) Precursors Phenylpropanolamine structuresDepression[18]

Pathway: D-Phenylalaninol to Solriamfetol

The synthesis of Solriamfetol demonstrates the direct incorporation of the phenylalaninol backbone into a final drug product.

G A D-Phenylalaninol B N-Cbz Protected D-Phenylalaninol A->B 1. Benzyl Chloroformate (CbzCl) C Carbamoylated Intermediate B->C 2. Carbamoylation (e.g., Phosgene then NH₃) D Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate) C->D 3. Deprotection (Hydrogenolysis)

Caption: Synthetic pathway from D-Phenylalaninol to Solriamfetol.

Conclusion

This compound is a quintessential chiral building block that serves as a critical entry point for a vast array of complex, high-value molecules. Its accessibility from the chiral pool, coupled with its versatile chemical handles, allows for its application in diverse areas of chemical science. The protocols and applications detailed herein underscore its importance, from academic research in asymmetric catalysis to the industrial-scale synthesis of life-saving pharmaceuticals. A thorough understanding of its synthesis, characterization, and reactivity provides researchers with a powerful tool for the efficient and stereocontrolled construction of chiral molecular architectures.

References

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  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives.... [Link]

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Application Notes and Protocols: (S)-1-Amino-3-phenylpropan-2-ol as a Versatile Chiral Precursor for Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-1-Amino-3-phenylpropan-2-ol in Asymmetric Synthesis

This compound, also known as L-phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its inherent stereochemistry and bifunctional nature make it a highly valuable chiral building block in the synthesis of complex, enantiomerically pure molecules.[1] In medicinal chemistry, where the three-dimensional arrangement of atoms is critical for biological activity, starting from a readily available chiral precursor like this compound offers a significant advantage. This "chiral pool" approach streamlines synthetic routes, often reducing the need for complex asymmetric reactions or costly chiral resolutions.

These application notes provide detailed protocols and scientific rationale for the use of this compound as a precursor in the synthesis of key pharmacologically active compounds, with a focus on HIV-1 protease inhibitors. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also an in-depth understanding of the underlying chemical principles.

Application 1: Synthesis of Amprenavir, an HIV-1 Protease Inhibitor

Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[2] The core of the Amprenavir molecule contains a hydroxyethylamine isostere, a common motif in protease inhibitors that mimics the transition state of peptide bond hydrolysis. The specific stereochemistry of this core is essential for its inhibitory activity. This compound serves as an ideal starting material to establish the required (2S, 3R) stereochemistry of the final drug.

Synthetic Strategy and Rationale

The synthetic strategy involves the conversion of this compound into a key chiral epoxide intermediate, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane. The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is a strategic choice due to its stability under the basic conditions required for epoxide formation and its facile removal under acidic conditions without affecting other functional groups.[3][4] This concept of orthogonal protection is fundamental in multi-step synthesis.[5] The subsequent regioselective opening of the epoxide with isobutylamine, followed by sulfonylation and coupling with an activated form of (S)-3-hydroxytetrahydrofuran, completes the synthesis.

Experimental Protocols

Part 1: Synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

This part of the synthesis involves three key steps: Boc-protection of the starting material, conversion of the alcohol to a leaving group, and subsequent intramolecular cyclization to form the epoxide.

  • Step 1.1: N-Boc Protection of this compound

    • Protocol:

      • Dissolve this compound (1.0 equiv.) in a suitable solvent such as 1,4-dioxane.

      • Add a solution of sodium hydroxide (1N, approx. 1.5 equiv.).

      • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equiv.) dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

      • Extract the aqueous residue with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(S)-phenylalaninol.

    • Causality: The Boc group protects the nucleophilic amine from participating in subsequent reactions, directing the chemistry to the hydroxyl group. The basic conditions facilitate the reaction of the amine with Boc anhydride.

  • Step 1.2: Conversion to a Halohydrin Intermediate

    • Protocol:

      • The crude N-Boc-(S)-phenylalaninol is converted to a haloketone intermediate, which is then stereoselectively reduced to a halohydrin.[6] A detailed procedure involves reaction with a halogenating agent followed by a reducing agent like sodium borohydride.

  • Step 1.3: Epoxide Formation

    • Protocol:

      • Dissolve the halohydrin intermediate (1.0 equiv.) in ethanol.

      • Cool the solution to approximately 5°C in an ice bath.

      • Slowly add a solution of potassium hydroxide (KOH, 3.0 equiv.) in ethanol with vigorous stirring.

      • Continue stirring for one hour at this temperature.

      • Remove the solvent under reduced pressure.

      • Dissolve the residue in ethyl acetate and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane.[7]

      • Purify the product by silica gel column chromatography.

    • Causality: The strong base (KOH) deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the halide to form the epoxide ring in a Williamson ether synthesis-type reaction.

Part 2: Synthesis of Amprenavir

  • Step 2.1: Epoxide Opening and Sulfonylation

    • Protocol:

      • Dissolve the purified epoxide from Part 1 (1.0 equiv.) in a suitable solvent like isopropanol.

      • Add isobutylamine (excess, approx. 10 equiv.) and heat the mixture to reflux.

      • After the reaction is complete (monitored by TLC), cool the mixture and remove the excess amine and solvent under reduced pressure.

      • Dissolve the resulting amino alcohol in a solvent such as dichloromethane.

      • Add a base like triethylamine or pyridine, followed by the slow addition of p-nitrobenzenesulfonyl chloride (1.1 equiv.).[8]

      • Stir the reaction at room temperature until completion.

      • Wash the reaction mixture with aqueous acid, then with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting sulfonamide by column chromatography.

    • Causality: The epoxide is opened by the amine at the less sterically hindered carbon, leading to the desired regiochemistry. The subsequent sulfonylation protects the newly formed secondary amine and introduces a key structural element of Amprenavir.

  • Step 2.2: Boc Deprotection and Coupling with Activated (S)-3-hydroxytetrahydrofuran

    • Protocol:

      • Dissolve the sulfonamide from the previous step in a solvent like dichloromethane or ethyl acetate.

      • Add a strong acid such as hydrochloric acid (in dioxane) or trifluoroacetic acid to remove the Boc group.[8]

      • Stir at room temperature until deprotection is complete.

      • Neutralize the reaction mixture and extract the free amine.

      • In a separate flask, activate (S)-3-hydroxytetrahydrofuran by reacting it with N,N'-disuccinimidyl carbonate to form the active carbonate.[9]

      • Couple the free amine with the activated (S)-3-hydroxytetrahydrofuran carbonate to form Amprenavir.[8]

      • Purify the final product by recrystallization or column chromatography.

  • Step 2.3: Final Reduction

    • Protocol:

      • The nitro group on the phenylsulfonyl moiety is reduced to an amine using a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O).[8]

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (HPLC)
N-Boc-(S)-phenylalaninolC₁₄H₂₁NO₃251.32>90%>98%
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutaneC₁₅H₂₁NO₃263.33~92%[7]>97%[10]
AmprenavirC₂₅H₃₅N₃O₆S505.63->98%[11]
Synthetic Workflow for Amprenavir

Amprenavir_Synthesis A This compound B N-Boc-(S)-phenylalaninol A->B Boc₂O, NaOH C Halohydrin Intermediate B->C Halogenation, Reduction D (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane C->D KOH, Ethanol E Amino alcohol intermediate D->E Isobutylamine F Sulfonamide intermediate E->F p-nitrobenzenesulfonyl chloride G Deprotected amine F->G HCl or TFA H Amprenavir (nitro precursor) G->H Activated (S)-3-hydroxytetrahydrofuran I Amprenavir H->I SnCl₂, H₂O

Caption: Synthetic workflow for Amprenavir from this compound.

Application 2: Synthesis of Nelfinavir, another key HIV-1 Protease Inhibitor

Nelfinavir is another critical HIV-1 protease inhibitor that contains a hydroxyethylamine isostere.[8] Its synthesis also benefits from the use of a chiral precursor to establish the correct stereochemistry. While some syntheses start from L-cysteine, routes involving this compound are also feasible for constructing the core structure.

Synthetic Strategy and Rationale

A plausible synthetic strategy involves the protection of the amine group of this compound, for instance with a benzyloxycarbonyl (Cbz) group, which is stable under a range of conditions and can be removed by hydrogenolysis. The protected amino alcohol is then converted to a chiral epoxide. This epoxide is subsequently opened by the nucleophilic amine of the decahydroisoquinoline moiety, a key fragment of the Nelfinavir structure.[8] Final coupling with 3-hydroxy-2-methylbenzoic acid completes the synthesis. The Cbz group is chosen for its orthogonality to other protecting groups that might be used and its clean removal conditions.

Experimental Protocols

Part 1: Synthesis of N-Cbz protected Epoxide

  • Step 1.1: N-Cbz Protection of this compound

    • Protocol:

      • Dissolve this compound (1.0 equiv.) in a mixture of an organic solvent (e.g., THF) and water.

      • Add a base such as sodium bicarbonate or sodium carbonate.

      • Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion.

      • Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield N-Cbz-(S)-phenylalaninol.

  • Step 1.2: Conversion to Epoxide

    • Protocol:

      • Following a similar strategy to the Amprenavir synthesis, convert the N-Cbz protected amino alcohol to a suitable leaving group (e.g., a tosylate or mesylate) at the hydroxyl position.

      • Treat the resulting intermediate with a strong base like sodium hydride or potassium tert-butoxide in an anhydrous solvent (e.g., THF) to induce intramolecular cyclization to the epoxide.[8]

Part 2: Assembly of Nelfinavir

  • Step 2.1: Coupling of Epoxide with Decahydroisoquinoline Derivative

    • Protocol:

      • Dissolve the N-Cbz protected epoxide (1.0 equiv.) and the decahydroisoquinoline derivative (approx. 1.0 equiv.) in a high-boiling solvent such as ethanol.

      • Heat the mixture to reflux for several hours until the reaction is complete.[8]

      • Cool the reaction mixture and purify the coupled product by column chromatography.

  • Step 2.2: Cbz Deprotection

    • Protocol:

      • Dissolve the coupled product in a suitable solvent like acetic acid.

      • Add a solution of hydrogen bromide in acetic acid (HBr/AcOH) and stir at room temperature.[8]

      • Monitor the reaction for the removal of the Cbz group.

      • Work up the reaction to isolate the deprotected amine.

  • Step 2.3: Final Amide Coupling

    • Protocol:

      • Dissolve the deprotected amine (1.0 equiv.) and 3-hydroxy-2-methylbenzoic acid (1.1 equiv.) in a suitable solvent (e.g., DMF or dichloromethane).

      • Add coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).[8]

      • Stir the reaction at room temperature until amide bond formation is complete.

      • Filter off the dicyclohexylurea byproduct and purify the crude Nelfinavir by column chromatography or recrystallization.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )
N-Cbz-(S)-phenylalaninolC₁₇H₁₉NO₃285.34
NelfinavirC₃₂H₄₅N₃O₄S567.78
Synthetic Workflow for Nelfinavir

Nelfinavir_Synthesis A This compound B N-Cbz-(S)-phenylalaninol A->B Cbz-Cl, Base C N-Cbz protected epoxide B->C 1. TsCl, Pyridine 2. NaH, THF D Coupled intermediate C->D Reflux in Ethanol E Deprotected amine intermediate D->E HBr/AcOH F Nelfinavir E->F DCC, HOBt G Decahydroisoquinoline derivative G->D H 3-hydroxy-2-methylbenzoic acid H->F

Caption: Synthetic workflow for Nelfinavir from this compound.

Conclusion

This compound stands out as a premier chiral precursor for the asymmetric synthesis of complex pharmacologically active molecules. Its utility in the construction of the stereochemically defined cores of HIV-1 protease inhibitors like Amprenavir and Nelfinavir underscores its importance in modern drug development. The protocols outlined in these application notes, grounded in established chemical principles and strategic use of protecting groups, provide a robust framework for researchers to leverage this versatile building block in their synthetic endeavors. The careful selection of reagents and reaction conditions, as explained, is paramount to achieving high yields and stereochemical fidelity in these multi-step syntheses.

References

  • Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir. PubMed. Available at: [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Synthesis method of N-Boc-L-phenylalaninol. Google Patents.
  • N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses. Available at: [Link]

  • Synthesis of S-(3)-hydroxy tetrahydrofuran. Google Patents.
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  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central. Available at: [Link]

  • Synthesis method of (2S, 3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane. Google Patents.
  • Synthesis of some novel Boc-L-phenylalanine conjugated Schiff base derivatives and their biological evaluation. Scholars Research Library. Available at: [Link]

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  • Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance. PubMed Central. Available at: [Link]

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  • Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. Available at: [Link]

  • Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. ResearchGate. Available at: [Link]

  • Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. National Institutes of Health. Available at: [Link]

  • Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives. Google Patents.
  • (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane. PubChem. Available at: [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. PubMed Central. Available at: [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. Available at: [Link]

  • HIV protease inhibitors: a review of molecular selectivity and toxicity. PubMed Central. Available at: [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed Central. Available at: [Link]

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Asymmetric synthesis of 3-amino-1-phenylbutane using a multi-enzymatic cascade system

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Asymmetric Synthesis of (S)-3-Amino-1-phenylbutane using a Multi-Enzymatic Cascade System

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Chiral Amine Synthesis

Chiral amines are indispensable building blocks in the pharmaceutical and fine chemical industries, forming the chiral core of numerous active pharmaceutical ingredients (APIs).[1][2] 3-Amino-1-phenylbutane, in particular, is a valuable intermediate. Traditional chemical synthesis routes to such compounds often involve harsh reaction conditions, expensive metal catalysts, and generate significant waste, creating a demand for more sustainable and efficient alternatives.[3][4]

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a compelling solution.[3] Specifically, ω-transaminases (ω-TAs) have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones, prized for their high stereoselectivity and operation under mild, aqueous conditions.[4][5]

However, a significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium, which often limits product conversion.[6][7] This application note details a robust, multi-enzymatic cascade system that overcomes this limitation through an in situ by-product removal strategy. By coupling an ω-transaminase (ω-TA) with a pyruvate decarboxylase (PDC), the equilibrium is effectively shifted towards the desired amine product, leading to high conversion and enantioselectivity.[6][7]

This document provides a comprehensive guide to the synthesis of (S)-3-amino-1-phenylbutane from 4-phenyl-2-butanone, outlining the principles of the cascade, detailed experimental protocols, and expected outcomes.

The Scientific Rationale: Overcoming Equilibrium Limitations

The core of this method is a two-enzyme cascade designed for optimal efficiency in a one-pot system.[6][8]

  • The Primary Reaction: Transamination. An ω-transaminase (specifically, from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA)) catalyzes the transfer of an amino group from an amine donor (L-alanine) to the prochiral ketone substrate (4-phenyl-2-butanone). This produces the chiral amine (3-amino-1-phenylbutane) and a ketone by-product (pyruvate).[6][7] Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate this transfer via a two-step ping-pong mechanism.[5][9]

  • Driving the Reaction: By-Product Removal. The pyruvate generated in the first step is the substrate for the second enzyme, pyruvate decarboxylase (PDC). PDC, which requires thiamine pyrophosphate (TPP) and Mg2+ as cofactors, decarboxylates pyruvate into acetaldehyde and carbon dioxide (CO2).[6] Because acetaldehyde and CO2 are volatile, they are effectively removed from the reaction medium.[6] This constant removal of a product shifts the equilibrium of the transamination reaction strongly towards the formation of the desired 3-amino-1-phenylbutane, as dictated by Le Châtelier's principle.[6][7]

This elegant cascade design avoids the need for a large excess of the amino donor, which is another common strategy to overcome unfavorable equilibria, and circumvents the use of expensive cofactors like NADH/NADPH that are often required in alternative reductase-based systems.[6]

Visualizing the Cascade Workflow

The logical flow of the multi-enzymatic system is depicted below. The substrate, 4-phenyl-2-butanone, is converted to the chiral amine product in a reaction that is continuously pulled forward by the removal of the pyruvate by-product.

Enzymatic_Cascade sub 4-Phenyl-2-butanone (Substrate) enzyme1 ω-Transaminase (ω-TA) (CviTA or VflTA) + PLP sub->enzyme1 Input donor L-Alanine (Amine Donor) donor->enzyme1 Input prod (S)-3-Amino-1-phenylbutane (Product) byprod1 Pyruvate (By-product) enzyme2 Pyruvate Decarboxylase (PDC) + TPP, Mg2+ byprod1->enzyme2 Input byprod2 Acetaldehyde + CO2 (Volatile By-products) enzyme1->prod Yields enzyme1->byprod1 Generates enzyme2->byprod2 Removes from equilibrium

Caption: Multi-enzymatic cascade for the synthesis of 3-amino-1-phenylbutane.

Materials & Reagents

Reagent/MaterialSpecificationSupplier
4-phenyl-2-butanone (4-PB)≥98%Sigma-Aldrich
L-Alanine≥99%Sigma-Aldrich
Pyridoxal-5'-phosphate (PLP)≥98%Sigma-Aldrich
Thiamine pyrophosphate (TPP)≥98%Sigma-Aldrich
Magnesium Chloride (MgCl2)≥99%Sigma-Aldrich
ω-Transaminase (CviTA or VflTA)Lyophilized powder(e.g., Prozomix, Codexis)
Pyruvate Decarboxylase (PDC) from Zymomonas mobilisLyophilized powder(e.g., Sigma-Aldrich)
Potassium Phosphate Buffer100 mM, pH 7.5In-house preparation
Sodium Hydroxide (NaOH)1 M solutionFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich

Experimental Protocols

Protocol 1: Enzyme Characterization (Optional but Recommended)

Rationale: To ensure optimal performance of the one-pot cascade, it is crucial to confirm that both enzymes are active under the chosen reaction conditions. The ideal pH is a compromise where both enzymes exhibit sufficient activity and stability.[10] Based on published data, a pH of 7.5 provides a suitable window for both the transaminases and PDC.

  • Prepare Buffers: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Reconstitute Enzymes: Prepare stock solutions of CviTA, VflTA, and PDC in the 100 mM phosphate buffer. Follow the supplier's instructions for concentration.

  • Transaminase Activity Assay:

    • In a microcentrifuge tube, combine 900 µL of phosphate buffer (pH 7.5), 20 µL of 4-phenyl-2-butanone solution (e.g., 500 mM in DMSO), 50 µL of L-alanine solution (e.g., 1 M), and 10 µL of PLP solution (10 mM).

    • Initiate the reaction by adding 20 µL of the transaminase enzyme solution.

    • Incubate at 30°C with gentle agitation.

    • Take samples at various time points (e.g., 1, 4, 8, 24 hours), quench the reaction (e.g., with NaOH), extract with ethyl acetate, and analyze by HPLC or GC for product formation.

  • PDC Activity Assay:

    • In a suitable reaction vessel, combine 950 µL of phosphate buffer (pH 7.5), 20 µL of sodium pyruvate solution (1 M), 10 µL of TPP solution (10 mM), and 10 µL of MgCl2 solution (100 mM).

    • Initiate the reaction by adding 10 µL of the PDC enzyme solution.

    • Monitor the reaction, for example, by coupling it to an alcohol dehydrogenase and following NADH depletion via spectrophotometry at 340 nm.

Protocol 2: One-Pot Asymmetric Synthesis of 3-Amino-1-phenylbutane

Rationale: This protocol integrates both enzymatic steps into a single, efficient process. A temperature of 30°C and a 20-fold excess of the L-alanine amine donor were identified as optimal conditions for maximizing yield and enantiomeric excess.[6][7]

  • Reaction Setup: In a 50 mL sealed glass vial, add the following components in order:

    • 20 mL of 100 mM potassium phosphate buffer (pH 7.5).

    • 4-phenyl-2-butanone (substrate) to a final concentration of 50 mM.

    • L-Alanine (amine donor) to a final concentration of 1 M (a 20-fold excess).[6]

    • PLP to a final concentration of 1 mM.

    • TPP to a final concentration of 1 mM.

    • MgCl2 to a final concentration of 1 mM.

  • Enzyme Addition:

    • Add the ω-Transaminase (either CviTA or VflTA) to a final concentration of 1 mg/mL.

    • Add the Pyruvate Decarboxylase (PDC) to a final concentration of 1 mg/mL.

  • Reaction Incubation:

    • Seal the vial tightly to prevent the escape of volatile by-products.

    • Place the reaction mixture in a shaker incubator set to 30°C and 200 rpm.

  • Monitoring the Reaction:

    • Periodically (e.g., at 4, 8, 12, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the enzymatic activity by adding 10 µL of 1 M NaOH.

    • Prepare the sample for analysis (see Protocol 3).

  • Reaction Work-up (Post 24 hours):

    • Adjust the pH of the entire reaction mixture to >11 using 1 M NaOH to ensure the product is in its free amine form.

    • Extract the product with an equal volume of ethyl acetate three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Analytical Method for Conversion and Enantiomeric Excess (ee)

Rationale: Accurate quantification of the substrate, product, and enantiomers is essential for determining the success of the synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral column is the standard method for this analysis.

  • Sample Preparation:

    • To the 110 µL quenched aliquot, add 500 µL of ethyl acetate and vortex vigorously for 1 minute.

    • Centrifuge for 2 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial for analysis.

  • HPLC Analysis (Conversion):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: Calculate conversion by monitoring the disappearance of the 4-phenyl-2-butanone peak and the appearance of the 3-amino-1-phenylbutane peak relative to standards.

  • HPLC Analysis (Enantiomeric Excess):

    • Column: Chiral column (e.g., Chiralcel OD-H or equivalent).

    • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of an amine modifier (e.g., diethylamine). The exact ratio must be optimized.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 220 nm.

    • Analysis: The two enantiomers of 3-amino-1-phenylbutane will have different retention times. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] * 100.

Expected Results & Performance Metrics

Under the optimized conditions described in Protocol 2, the following results can be expected.[6][7]

Enzyme SystemTemperatureL-Alanine ExcessMax. YieldSelectivityEnantiomeric Excess (ee)
CviTA + PDC30°C20-fold>60%~90%~90% (S)-enantiomer
VflTA + PDC30°C20-fold>60%~90%~90% (S)-enantiomer

Note: "Yield" refers to the conversion of the initial ketone to the amine product. "Selectivity" indicates the proportion of the converted ketone that becomes the desired amine versus potential side products.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Inactive enzyme(s).Verify enzyme activity individually (Protocol 1). Use fresh enzyme preparations.
Sub-optimal pH or temperature.Calibrate pH meter and incubator. Confirm conditions are as specified.
Loss of volatile by-products.Ensure the reaction vessel is properly sealed.
Low Enantiomeric Excess (ee) Poor stereoselectivity of the chosen transaminase.Verify the transaminase variant is correct. Some transaminases have (R)-selectivity.
Racemization of the product.Ensure work-up conditions are not overly harsh. Analyze samples promptly.
Inconsistent Results Inaccurate reagent concentrations.Prepare fresh stock solutions and standards. Calibrate pipettes.
Incomplete reaction quenching.Ensure pH is sufficiently high (>11) during quenching and work-up.

Conclusion

The multi-enzymatic cascade coupling an ω-transaminase with pyruvate decarboxylase presents a highly effective and sustainable method for the asymmetric synthesis of 3-amino-1-phenylbutane.[6][7] By efficiently removing the pyruvate by-product, this one-pot system overcomes the inherent thermodynamic limitations of the transamination reaction, leading to high yields and excellent enantioselectivity.[6] This approach exemplifies modern biocatalytic process design, offering a greener, more efficient alternative to traditional chemical synthesis for the production of valuable chiral amines.[1][11]

References

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Amine Transaminases in Organic Synthesis: A Potential Green Tool. Advanced Synthesis & Catalysis, 348(7-8), 797-812. [Link]

  • González-Martínez, D., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(12), 1521. [Link]

  • Simon, R. C., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6164-6193. [Link]

  • MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

  • ResearchGate. (2021). Overview of enzymatic cascades for the synthesis of chiral substituted... [Link]

  • The University of Manchester Research Explorer. (n.d.). Enzymatic Cascades for the Synthesis of Chiral Amines. [Link]

  • ResearchGate. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl... [Link]

  • Wang, Y., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology, 12, 3836-3845. [Link]

  • Denard, C. A., Hartwig, J. F., & Zhao, H. (2018). Multienzyme Cascade Reactions - Status and Recent Advances. ACS Catalysis, 8(3), 2385-2396. [Link]

  • Wohlgemuth, R. (2010). Multi-Enzymatic Cascade Reactions: Overview and Perspectives. Current Organic Chemistry, 14(18), 1936-1956. [Link]

  • Chinese Journal of Catalysis. (2024). One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils. [Link]

  • Kim, J., et al. (2019). Multienzymatic Cascade Reactions via Enzyme Complex by Immobilization. ACS Catalysis, 9(5), 4057-4068. [Link]

  • ACS Publications. (2018). Multienzyme Cascade Reactions—Status and Recent Advances. ACS Catalysis, 8(3), 2385-2396. [Link]

  • ResearchGate. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Sharma, A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 165-179. [Link]

  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • ResearchGate. (2021). Synthesis of Chiral Amines via a Bi‐Enzymatic Cascade Using an Ene‐Reductase and Amine Dehydrogenase. [Link]

  • Binte Abu Bakar, N. A., et al. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. International Journal of Molecular Sciences, 24(21), 15795. [Link]

  • Horvat, M., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Scientific Reports, 11, 16399. [Link]

  • Matzel, P., et al. (2017). Enzymatic strategies for asymmetric synthesis. Beilstein Journal of Organic Chemistry, 13, 1643-1664. [Link]

  • ScienceDirect. (2023). A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and derivatives. [Link]

  • Hudson, A. O. (2022). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Biomolecules, 12(10), 1438. [Link]

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Role of (S)-1-Amino-3-phenylpropan-2-ol in advancing chiral chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Role of (S)-1-Amino-3-phenylpropan-2-ol in Advancing Chiral Chemistry

Abstract

This compound, commonly known as (S)-phenylalaninol, stands as a cornerstone in the field of asymmetric synthesis. Derived from the naturally abundant and chiral amino acid L-phenylalanine, this amino alcohol is a powerful and versatile tool for controlling stereochemistry in chemical reactions.[1][2] Its significance lies not only in its own chirality but also in its ability to be transformed into a diverse array of chiral auxiliaries, ligands, and catalysts that are pivotal in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries.[3][4][5] This guide provides a detailed exploration of the fundamental applications of (S)-phenylalaninol, complete with mechanistic insights and field-proven laboratory protocols designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of (S)-phenylalaninol is essential for its effective use in synthesis. It is a white crystalline solid at room temperature.[2]

PropertyValue
IUPAC Name (2S)-2-amino-3-phenylpropan-1-ol[1]
Synonyms L-Phenylalaninol, (S)-(-)-2-Amino-3-phenyl-1-propanol
Molecular Formula C₉H₁₃NO[1][6]
Molecular Weight 151.21 g/mol [1]
Melting Point 92-94 °C
Appearance White powder or crystals[2]
Optical Rotation [α]²²/D −22.8°, c = 1.2 in 1 M HCl
CAS Number 3182-95-4[1]

Handling and Storage: (S)-Phenylalaninol is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry, well-ventilated area away from incompatible substances.

Application I: (S)-Phenylalaninol as a Chiral Auxiliary

The temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction is a foundational strategy in asymmetric synthesis.[7] (S)-Phenylalaninol is an exemplary chiral auxiliary, particularly when converted into amide or oxazolidinone derivatives.

Causality of Stereochemical Control

The effectiveness of (S)-phenylalaninol-derived auxiliaries stems from their ability to create a sterically defined environment. The bulky benzyl group effectively shields one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face. This high degree of facial selectivity leads to the preferential formation of one diastereomer. The auxiliary can be subsequently cleaved and recovered, making the process efficient and economical.[7]

Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Carboxylic Acid (R-COOH) C Chiral Amide Auxiliary A->C B (S)-Phenylalaninol B->C D Deprotonation (LDA, THF, -78°C) C->D E Chiral Enolate D->E F Alkylation (E⁺, e.g., BnBr) E->F G Alkylated Product (Diastereomerically Enriched) F->G H Hydrolysis (e.g., aq. HCl) G->H I Chiral Product (R*-COOH) H->I J Recovered (S)-Phenylalaninol H->J

Caption: Workflow for asymmetric alkylation using a phenylalaninol-derived chiral auxiliary.

Protocol: Diastereoselective Alkylation of a Propanoic Acid Derivative

Principle: This protocol details the synthesis of an enantiomerically enriched 2-substituted carboxylic acid. (S)-Phenylalaninol is first converted to a chiral amide. Deprotonation followed by alkylation proceeds with high diastereoselectivity due to steric hindrance from the auxiliary. Subsequent hydrolysis yields the desired chiral acid and allows for the recovery of the phenylalaninol auxiliary.

Materials and Reagents:

  • (S)-Phenylalaninol

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous NH₄Cl solution

  • Aqueous HCl (e.g., 3M)

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Amide Formation:

    • To a stirred solution of (S)-phenylalaninol (1.0 eq) and Et₃N (1.2 eq) in DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the chiral amide. Purify by column chromatography if necessary.

  • Enolate Formation and Alkylation:

    • Dissolve the purified amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour. Causality: This step generates the lithium enolate. The low temperature is critical to prevent side reactions and maintain the stability of the enolate.

    • Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 4-6 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature, extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product contains the alkylated amide with high diastereomeric excess.

  • Auxiliary Cleavage:

    • Reflux the crude alkylated amide in 3M aqueous HCl for 12 hours.

    • Cool the reaction mixture to room temperature and extract with ethyl acetate to isolate the chiral carboxylic acid product.

    • Neutralize the aqueous layer with a base (e.g., NaOH) and extract with ethyl acetate or DCM to recover the (S)-phenylalaninol auxiliary.

Application II: Precursor to Chiral Catalysts for Asymmetric Reduction

Perhaps the most celebrated application of (S)-phenylalaninol is its role as a precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[8][9] This method provides a highly reliable and enantioselective route to chiral secondary alcohols from prochiral ketones.[10]

Mechanism of the CBS Reduction

The genius of the CBS catalyst lies in its rigid, predictable transition state. The catalyst, formed from (S)-phenylalaninol and a borane source, coordinates with another equivalent of borane at the ring nitrogen.[8] This complex then coordinates to the ketone, positioning the larger substituent away from the catalyst's bulky group. The borane is then delivered to the carbonyl face anti to the bulky group, leading to a predictable stereochemical outcome.[11]

CBS Catalytic Cycle

CBS_Cycle cluster_0 A CBS Catalyst (from S-Phenylalaninol) B Catalyst-Borane Complex (Lewis Acid Activation) A->B + BH₃ C Coordinated Ketone Complex (Stereodirecting Step) B->C + Ketone (R-CO-R') D Hydride Transfer (Transition State) C->D Intramolecular Hydride Transfer E Product Complex D->E E->A Release Product, Regenerate Catalyst F Chiral Alcohol Product E->F

Caption: The catalytic cycle for the Corey-Bakshi-Shibata (CBS) asymmetric reduction.

Protocol: Asymmetric Reduction of Acetophenone

Principle: This protocol describes the reduction of acetophenone to (S)-1-phenylethanol with high enantioselectivity using an in situ-prepared CBS catalyst derived from (S)-phenylalaninol.

Materials and Reagents:

  • (S)-Phenylalaninol

  • Borane-dimethyl sulfide complex (BMS, ~10M)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone

  • Methanol

  • Aqueous HCl (1M)

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Catalyst Formation (in situ):

    • To a solution of (S)-phenylalaninol (0.1 eq) in anhydrous THF under an inert atmosphere, add BMS (0.1 eq of BH₃) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour. A clear solution of the oxazaborolidine catalyst should form. Causality: This reaction forms the active catalyst. Using a slight excess of borane ensures complete conversion.

  • Asymmetric Reduction:

    • Cool the catalyst solution to -20 °C.

    • In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

    • Add the acetophenone solution to the catalyst solution.

    • Slowly add BMS (0.6 eq of BH₃) dropwise over 1 hour via syringe pump, keeping the internal temperature below -15 °C. Causality: Slow addition of the borane is crucial. It ensures that the reduction occurs via the catalytic pathway rather than a non-selective background reaction, thereby maximizing enantioselectivity.

    • Stir the reaction for an additional 1-2 hours at this temperature until TLC or GC analysis indicates complete consumption of the ketone.

  • Work-up and Purification:

    • Quench the reaction by the very slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

    • Allow the mixture to warm to room temperature and add 1M HCl. Stir for 30 minutes.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify the resulting (S)-1-phenylethanol by column chromatography or distillation. Enantiomeric excess can be determined by chiral HPLC or GC.

Application III: Chiral Ligands for Enantioselective Additions

The bifunctional nature (amino and alcohol groups) of (S)-phenylalaninol makes it an excellent scaffold for synthesizing N,O-bidentate ligands.[12] These ligands can chelate to metal centers, such as zinc or titanium, creating a chiral environment that catalyzes enantioselective carbon-carbon bond-forming reactions.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Principle: (S)-Phenylalaninol acts as a chiral ligand that, in combination with diethylzinc, forms a chiral catalyst in situ. This catalyst complex directs the addition of an ethyl group to one enantiotopic face of benzaldehyde, yielding (R)-1-phenyl-1-propanol with high enantioselectivity.[13][14]

Materials and Reagents:

  • (S)-Phenylalaninol

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Catalyst Formation and Reaction:

    • Dissolve (S)-phenylalaninol (0.05 eq) in anhydrous toluene under an inert atmosphere.

    • Cool the solution to 0 °C and add diethylzinc solution (1.2 eq) dropwise. Stir for 30 minutes. Causality: This step forms the active chiral zinc catalyst complex.

    • Add freshly distilled benzaldehyde (1.0 eq) to the reaction mixture.

    • Stir at 0 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford (R)-1-phenyl-1-propanol.

Proposed Stereochemical Model

G cluster_0 A Chiral Ligand (deprotonated Phenylalaninol) B Zinc Center A->B C Benzaldehyde C->B D Diethylzinc E Bridging Ethyl Group D->E F Terminal Ethyl Group (Nucleophile) D->F E->B G Re-face attack of Benzaldehyde F->G Delivery to Sterically Accessible Face

Caption: A simplified model for the enantioselective addition of diethylzinc to benzaldehyde.

Application IV: Chiral Resolving Agent

Classical resolution remains a practical method for separating racemic mixtures. (S)-Phenylalaninol, being a chiral base, can be used to resolve racemic acids.[15]

Principle of Resolution

The reaction of a chiral base with a racemic acid produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility.[16] This difference can be exploited to separate them, typically by fractional crystallization. Once separated, the pure enantiomers of the acid can be recovered by treatment with a strong acid.

Resolution Workflow

G A Racemic Acid (R/S)-Acid C Mixture of Diastereomeric Salts (R)-Acid-(S)-Base (S)-Acid-(S)-Base A->C B (S)-Phenylalaninol (Resolving Agent) B->C D Fractional Crystallization C->D E Insoluble Salt (e.g., (R)-Acid-(S)-Base) D->E F Soluble Salt in Mother Liquor (e.g., (S)-Acid-(S)-Base) D->F G Acidification (HCl) E->G H Acidification (HCl) F->H I Pure (R)-Acid G->I J Pure (S)-Acid H->J

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-Amino-3-phenylpropan-2-ol, also known as L-Phenylalaninol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the widely used lithium aluminum hydride (LAH) reduction of L-phenylalanine.

Issue 1: Significantly Low Yield of this compound

Q: My yield of L-Phenylalaninol is consistently low (e.g., 11-25%), despite following established protocols for the LAH reduction of L-phenylalanine. What are the potential causes and how can I improve it?

A: Low yields in this reduction are a common frustration, often stemming from a few critical factors. Let's break down the likely culprits and their solutions.

Potential Causes and Solutions:

  • Inactive Lithium Aluminum Hydride (LAH): LAH is extremely reactive with moisture and can quickly become deactivated upon exposure to air.[1]

    • Solution: Always use freshly opened, high-purity LAH. If the container has been opened previously, consider titrating a small sample to determine its activity. Store LAH under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or temperature.

    • Solution: While many protocols suggest refluxing overnight, ensure your reaction is genuinely complete by monitoring it using Thin Layer Chromatography (TLC). A typical mobile phase for this analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, L-Phenylalaninol, will have a lower Rf value than the starting material, L-phenylalanine (which often remains at the baseline in this solvent system).

  • Suboptimal Stoichiometry: Using an incorrect molar ratio of LAH to L-phenylalanine can significantly impact the yield. Theoretically, the reduction of one mole of the amino acid requires 0.75 moles of LAH, but in practice, an excess is often necessary to drive the reaction to completion.

    • Solution: An excess of LAH is generally recommended. A molar ratio of 1.5 to 2.0 equivalents of LAH per equivalent of L-phenylalanine is a good starting point.[2] For alternative methods using lithium and aluminum chloride, a 6:1 molar ratio of Li to L-phenylalanine has been shown to provide high yields.[3]

  • Losses During Workup and Purification: The product can be lost during the aqueous workup, especially if emulsions form, or during the final purification steps.

    • Solution: Careful and methodical workup is crucial. The Fieser workup method is highly recommended for quenching LAH reactions to produce granular aluminum salts that are easily filtered.[4] If emulsions do form, adding a saturated solution of sodium chloride (brine) or filtering the entire mixture through a pad of Celite® can help to break them.[5] For purification, recrystallization from boiling toluene is a common and effective method.[6]

Issue 2: Formation of an Emulsion During Aqueous Workup

Q: After quenching my LAH reaction, I'm left with a persistent emulsion that makes phase separation and product extraction impossible. How can I resolve this?

A: Emulsion formation is a frequent challenge in the workup of LAH reductions due to the formation of fine, gelatinous aluminum hydroxide precipitates.

Solutions:

  • The Fieser Workup: This is the most reliable method to prevent emulsion formation. For every 'n' grams of LAH used, sequentially and slowly add:

    • 'n' mL of water

    • 'n' mL of 15% aqueous sodium hydroxide

    • '3n' mL of water This procedure should result in a granular precipitate that is easily removed by filtration.[7]

  • Salting Out: If an emulsion has already formed, adding a significant amount of a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, often forcing the separation of the organic layer.[5]

  • Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® can physically break up the emulsion by removing the fine solid particles that are stabilizing it.[5]

  • Use of Rochelle's Salt: Adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can effectively break up aluminum emulsions by forming a soluble complex with the aluminum salts.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A: The reduction of the carboxylic acid group of L-phenylalanine is the most direct and widely used method.[6] The most common reducing agent for this transformation is lithium aluminum hydride (LAH) in an anhydrous etheral solvent like tetrahydrofuran (THF).[2] This method is well-documented and, when optimized, can provide high yields of the desired product.

Q2: Are there any alternative, milder reducing agents I can use instead of LAH?

A: Yes, several alternatives to the highly reactive LAH exist:

  • Sodium Borohydride (NaBH₄) with Additives: Sodium borohydride alone is not strong enough to reduce a carboxylic acid. However, its reactivity can be enhanced by the addition of reagents like iodine (I₂) or aluminum chloride (AlCl₃).[3] These systems can provide good yields and may be easier to handle than LAH.

  • Borane (BH₃) Complexes: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are also effective for the reduction of amino acids to amino alcohols.[2]

Q3: How can I confirm the enantiomeric purity of my final product?

A: Ensuring the stereochemical integrity of your product is crucial. The most common method for determining the enantiomeric excess (ee) is through chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This involves using a chiral stationary phase that can separate the (S) and (R) enantiomers, allowing for their quantification.

Q4: What are the potential side reactions to be aware of during the LAH reduction of L-phenylalanine?

A: While the reduction of the carboxylic acid is the primary reaction, other transformations can occur, potentially leading to byproducts. Although specific byproducts for the LAH reduction of L-phenylalanine are not extensively documented in readily available literature, general side reactions for LAH reductions of amides (which are formed in situ from the amino acid) can include the formation of iminium intermediates.[11] In the context of amino acids, over-reduction or side reactions involving the amine group are possibilities, though less common under controlled conditions. The primary challenge is often incomplete reaction or workup losses rather than extensive side product formation.

Q5: What is the expected yield for the LAH reduction of L-phenylalanine?

A: With proper optimization of reaction conditions, including the use of active LAH, appropriate stoichiometry, and careful workup, yields of 70-90% can be expected.[2] However, as noted in the troubleshooting section, yields can be significantly lower if critical parameters are not controlled.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via LAH Reduction

This protocol is adapted from a reliable procedure published in Organic Syntheses.[2]

Materials:

  • L-Phenylalanine

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend LAH (1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of L-Phenylalanine: Cool the LAH suspension to 0 °C using an ice bath. Slowly add L-phenylalanine (1.0 equivalent) in portions to control the initial exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain it for 16-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 CH₂Cl₂:MeOH).

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water, followed by 15% aqueous NaOH, and then more water in the ratio described in the troubleshooting section.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular aluminum salts and wash the filter cake thoroughly with diethyl ether.

  • Extraction and Drying: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from boiling toluene to obtain this compound as a white solid.

Table 1: Impact of Reaction Parameters on Yield
ParameterConditionExpected Outcome on YieldRationale
LAH Stoichiometry 1.0 eq.LowerMay result in incomplete reaction.
1.5 - 2.0 eq.OptimalDrives the reaction to completion.[2]
Reaction Temperature Room TemperatureLower / SlowerReaction rate may be too slow for practical synthesis.
Reflux in THF (~66°C)OptimalProvides sufficient energy to overcome the activation barrier.[2]
Reaction Time < 16 hoursLowerIncomplete conversion of the starting material.
16 - 24 hoursOptimalGenerally sufficient for the reaction to go to completion.[2]

Visualizing the Process

Workflow for Optimizing L-Phenylalaninol Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: L-Phenylalanine dry_reagents Ensure Anhydrous Reagents & Solvents start->dry_reagents inert_atm Set up under Inert Atmosphere (N2/Ar) dry_reagents->inert_atm lah_suspension Prepare LAH Suspension in THF inert_atm->lah_suspension add_phe Slow Addition of L-Phenylalanine at 0°C lah_suspension->add_phe reflux Reflux for 16-24 hours add_phe->reflux monitor Monitor by TLC reflux->monitor monitor->reflux If incomplete quench Cool to 0°C & Fieser Workup monitor->quench If complete filter Filter Aluminum Salts quench->filter extract Extract with Ether filter->extract dry_purify Dry, Concentrate & Recrystallize from Toluene extract->dry_purify product Pure (S)-1-Amino-3- phenylpropan-2-ol dry_purify->product

Caption: A streamlined workflow for the synthesis of L-Phenylalaninol.

Troubleshooting Logic for Low Yield

G cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_lah Check LAH Activity start->check_lah check_reaction Analyze TLC of Crude Reaction Mixture start->check_reaction check_workup Review Workup Procedure start->check_workup inactive_lah Inactive LAH check_lah->inactive_lah incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn workup_loss Losses During Workup (e.g., Emulsion) check_workup->workup_loss use_new_lah Use Fresh/Titrated LAH inactive_lah->use_new_lah optimize_rxn Increase Reflux Time/ Optimize Stoichiometry incomplete_rxn->optimize_rxn optimize_workup Implement Fieser Workup/ Use Celite® or Brine workup_loss->optimize_workup

Caption: A decision tree for troubleshooting low yields.

References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available at: [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). Reduction of α-Amino Acids: L-Valinol. Organic Syntheses, 63, 136. doi:10.15227/orgsyn.063.0136. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Reddit. (2022). Reduction of (S)-Phenylalanine. r/Chempros. Retrieved from [Link]

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Available at: [Link]

  • PubChem. (n.d.). Phenylalaninol, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Marazano, C., et al. (1977). Stoichiometric reduction of phenylalanine hydroxylase by its cofactor: a requirement for enzymatic activity. Journal of Biological Chemistry, 252(21), 7465-7472. Available at: [Link]

  • Goodman, M., & Stueben, K. C. (1959). Racemization of amino acids and peptides. Journal of the American Chemical Society, 81(15), 3980-3983. Available at: [Link]

  • Blahova, E., Lehotay, J., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81(9), 1259-1266. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Witt, S., et al. (2010). GC-MS analysis of reaction products formed from L-phenylalanine by CYP79A2. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem. Retrieved from [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • ResearchGate. (2015). How do I break up the emulsion formed after quenching a reduction reaction with LiAlH4?. Retrieved from [Link]

  • U.S. Patent No. 9,598,353. (2017).
  • Salvador, J. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • Deng, C., et al. (2002). Gas Chromatography-Mass Spectrometry Method for Determination of Phenylalanine and Tyrosine in Neonatal Blood Spots.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Tan, S. P., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. Foods, 8(11), 532.
  • Cooks, R. G., et al. (1995). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry, 6(8), 627-635.
  • HMDB. (n.d.). Phenylalanine. Retrieved from [Link]

  • Frontiers in Plant Science. (2024). Transcriptomics in solanaceous crop improvement: advances and opportunities. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • ScienceMadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Retrieved from [Link]

  • Diva-Portal.org. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • PubMed. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Retrieved from [Link]

  • PubMed Central. (2022). Gold nanoparticle formation as an indicator of enzymatic methods: colorimetric l-phenylalanine determination. Retrieved from [Link]

  • PubMed Central. (2018). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Retrieved from [Link]

  • PubMed. (2025). Enhancing fruit quality of cold-stressed physalis peruviana during late-season through spraying with phenylalanine, cysteine, and selenium. Retrieved from [Link]

  • Google Patents. (1993). Method for producing amino alcohols.

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Technical Support Center: Purification of (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (S)-1-Amino-3-phenylpropan-2-ol, also known as L-Phenylalaninol. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the purification of this valuable chiral building block.

Section 1: Initial Assessment & General FAQs

Before proceeding with any purification technique, a thorough assessment of the crude material is critical. This initial analysis will inform the selection of the most effective purification strategy.

Q1: What are the fundamental properties and common impurities of this compound?

A1: this compound is a chiral amino alcohol derived from the reduction of the amino acid L-phenylalanine.[1] It is a solid at room temperature with a melting point of approximately 92-94 °C. As a primary amine and a primary alcohol, it is polar and capable of hydrogen bonding.[2]

Common impurities depend on the synthetic route but can include:

  • Starting Materials: Unreacted L-phenylalanine or its derivatives.

  • Enantiomeric Impurity: The (R)-enantiomer, which can arise from non-stereospecific synthesis or racemization.

  • Diastereomeric Impurities: If the synthesis involves intermediates with other chiral centers.

  • Reaction Byproducts: Side-products from the specific reactions used, such as over-reduction products or intermediates from incomplete reactions.[3][4]

Q2: How should I perform an initial purity assessment of my crude product?

A2: A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method to visualize the number of components in your crude mixture. Due to the basic nature of the amine, streaking can be an issue. It is often beneficial to add 1-2% triethylamine (TEA) or ammonium hydroxide to the eluent to obtain well-defined spots.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can provide a quantitative assessment of purity. A C18 column is often a good starting point.[5]

  • Chiral HPLC: To determine the enantiomeric excess (ee), analysis on a chiral stationary phase is essential. Commercial suppliers often specify an ee of >99% for this compound, which can be verified by chiral HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can help identify major impurities if their structures are known.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities and can significantly enhance the purity of crystalline solids like this compound.

dot

A workflow for the recrystallization process.

Q3: How do I choose the right solvent for recrystallizing this compound?

A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on literature and the compound's structure, several options can be considered. The process often involves forming the free base before recrystallization.

SolventRationale & CommentsSource
Cyclohexane A non-polar solvent. Often used after extraction and solvent removal to crystallize the final product.[3]
Diethyl Ether A moderately polar solvent. Can be effective for crystallizing amino alcohols.[2]
Isopropanol/Water A polar protic solvent system. The ratio can be tuned to achieve optimal solubility characteristics. A patent for a similar compound suggests lower alcohols are effective for recrystallizing salt forms.[6]
Toluene An aromatic, non-polar solvent. Can be effective for compounds with a phenyl group.N/A

Experimental Protocol 1: Recrystallization from Cyclohexane

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot cyclohexane (near its boiling point, ~80°C) while stirring until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (0-4°C) for several hours to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold cyclohexane.

  • Dry the crystals under vacuum to remove residual solvent.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A4: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.

  • Cause: The solution may be too concentrated, or it may have cooled too quickly. The presence of impurities can also inhibit crystallization.

  • Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration slightly. Ensure the solution cools as slowly as possible, perhaps by insulating the flask. If it persists, try a different solvent system.

Q5: The purity didn't improve significantly after one recrystallization. What should I do?

A5: If the impurities have similar solubility profiles to your target compound, recrystallization may be inefficient. At this point, chromatography is the recommended next step as it separates compounds based on a different physical principle (differential adsorption).[7]

Section 3: Troubleshooting Chromatographic Purification

For separating complex mixtures or removing stubborn impurities, column chromatography is indispensable.[8]

Q6: I'm seeing significant streaking/tailing of my compound on a silica gel TLC plate and column. How can I resolve this?

A6: The basic amine group in this compound strongly interacts with the acidic silanol groups on the surface of silica gel, causing poor chromatographic behavior.

  • Causality: This strong, often irreversible, binding leads to band broadening and tailing, reducing separation efficiency.

  • Solution: Neutralize the acidic sites on the silica. Add a small percentage (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (eluent). This will compete for binding to the acidic sites, allowing your amino alcohol to elute as a sharp, well-defined band.

Q7: How can I separate the (S)- and (R)-enantiomers if my product has a low enantiomeric excess (ee)?

A7: Separating enantiomers requires a chiral environment. Two primary strategies exist:

  • Chiral Preparative HPLC: This is the most direct method. It involves using a column with a chiral stationary phase (CSP). The enantiomers will have different affinities for the CSP, leading to different retention times and allowing for their separation. This method can be costly for large-scale purifications.

  • Derivatization to Diastereomers: React the racemic amino alcohol with a highly pure chiral derivatizing agent to form a mixture of diastereomers.[5] These diastereomers have different physical properties (e.g., solubility, polarity) and can be separated using standard techniques like recrystallization or achiral chromatography. The derivatizing agent is then cleaved to yield the pure enantiomer. This approach adds synthetic steps but avoids the need for preparative chiral HPLC.

Section 4: Advanced Purification via Chiral Resolution

When an asymmetric synthesis is not viable, classical resolution of a racemic mixture is a common industrial approach. This involves the formation and separation of diastereomeric salts.

dot

Chiral_Resolution Chiral Resolution via Diastereomeric Salts cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Amine Racemic Racemic Amine (R-Amine + S-Amine) Acid + Chiral Acid (e.g., R-Acid) Salts Diastereomeric Salts (R-Amine:R-Acid) (S-Amine:R-Acid) Racemic->Salts Acid->Salts Separation Fractional Crystallization (or Chromatography) Salts->Separation Salt1 Salt 1 (Less Soluble) Separation->Salt1 Salt2 Salt 2 (More Soluble, in filtrate) Separation->Salt2 Liberation Treat with Base (e.g., NaOH) Salt1->Liberation PureAmine Pure S-Amine Liberation->PureAmine

Principle of separating enantiomers by forming diastereomeric salts.

Q8: My synthesis resulted in a racemic mixture of 1-Amino-3-phenylpropan-2-ol. How can I isolate the desired (S)-enantiomer?

A8: You can use a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[6][9]

  • Mechanism: The basic amine group of your product will react with an acidic resolving agent. If you use a single enantiomer of a chiral acid (e.g., (R)-mandelic acid), it will react with your racemic amine ((R)- and (S)-isomers) to form two different diastereomeric salts: [(R)-amine:(R)-acid] and [(S)-amine:(R)-acid].

  • Separation: One of these salts will typically be less soluble in a given solvent. By carefully choosing the solvent and crystallization conditions, you can selectively crystallize one diastereomer, leaving the other in the mother liquor.

  • Liberation: After separating the desired diastereomeric salt, the purified (S)-amine is recovered by treatment with a base (e.g., NaOH solution) to neutralize the resolving acid, followed by extraction.[6]

Q9: What are some suitable chiral resolving agents for this compound?

A9: The choice of resolving agent is crucial and often requires empirical screening. For basic compounds like amino alcohols, chiral acids are used. Common examples include:

  • (R)- or (S)-Mandelic acid

  • (R)- or (S)-Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid)

  • (R)- or (S)-Camphorsulfonic acid

References

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

  • phenylalaninol, (S)- | C9H13NO. PubChem, National Institutes of Health. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate (access provided by IUCr). [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC, National Institutes of Health. [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Amino Acid Purification. Column-Chromatography.com. [Link]

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Technical Support Center: Synthesis of (S)-1-Amino-3-phenylpropan-2-ol (L-Phenylalaninol)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (S)-1-Amino-3-phenylpropan-2-ol, a critical chiral building block derived from L-phenylalanine.[1] This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The questions are structured to reflect real-world laboratory challenges.

Category 1: Stereochemical Integrity
Question: My final product shows significant loss of optical purity (low e.e.). What is causing this racemization and how can I prevent it?

Answer: Loss of enantiomeric excess is one of the most critical issues in this synthesis, as the utility of L-phenylalaninol is often tied to its specific stereochemistry. The primary cause is the racemization of the α-carbon (the stereocenter) of the L-phenylalanine starting material or intermediates.

Root Cause Analysis: The hydrogen atom on the α-carbon of phenylalanine is acidic. Under certain conditions, particularly with strong bases or elevated temperatures, this proton can be abstracted to form a planar achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar structure, leading to a mixture of (S) and (R) enantiomers.[2]

Key Contributing Factors:

  • N-Unprotected Amine: A free amino group can participate in intramolecular proton transfer or be deprotonated by strong reducing agents like LiAlH₄, increasing the lability of the α-proton.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times significantly increase the rate of racemization.[3]

  • Strongly Basic Conditions: The use of strong bases during the reaction or workup can readily abstract the α-proton.

Preventative & Corrective Actions:

  • Nitrogen Protection: This is the most effective strategy. Protecting the amino group as a carbamate (e.g., Boc, Cbz) or another suitable group reduces the acidity of the N-H bond and sterically hinders the abstraction of the α-proton.[4] This maintains the configurational integrity of the stereocenter during subsequent reduction steps.

  • Choice of Reducing Agent: While powerful, LiAlH₄ can create a basic environment. Borane complexes (e.g., BH₃·THF) are often preferred for reducing N-protected amino acids as they operate under milder, less basic conditions, thus minimizing the risk of racemization.[5]

  • Temperature Control: Maintain the lowest effective temperature throughout the reaction. For LiAlH₄ reductions, this often means adding the substrate at 0 °C and then allowing it to slowly warm or refluxing gently for a controlled period.

  • Esterification: Reducing the methyl or ethyl ester of N-protected phenylalanine is often more straightforward and cleaner than reducing the free carboxylic acid. The conditions for esterification (e.g., using SOCl₂ in methanol) are typically mild enough to avoid racemization.

Caption: Mechanism of racemization via a planar enolate intermediate.

Category 2: Yield and Purity
Question: My reaction yield is consistently low. What are the likely causes?

Answer: Low yields can stem from several factors, ranging from reagent quality to reaction workup. A systematic approach is necessary for diagnosis.

Root Cause Analysis & Troubleshooting Steps:

  • Reagent Reactivity (Especially LiAlH₄): Lithium aluminum hydride is extremely reactive and decomposes violently with moisture, including atmospheric humidity.[6]

    • Solution: Use freshly opened, high-purity LiAlH₄. Perform reactions under a strictly inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried and solvents are anhydrous. The formation of a LiAlH₄·4THF adduct in THF is crucial for its reactivity and solubility.[7]

  • Incomplete Reaction: The reduction may not have gone to completion.

    • Diagnosis: Use Thin Layer Chromatography (TLC) to monitor the reaction. Compare the reaction mixture to a spot of the starting material. The disappearance of the starting material spot indicates completion.

    • Solution: Ensure the correct stoichiometry of the reducing agent is used. For carboxylic acids, more than one equivalent is needed as the first equivalent is consumed in an acid-base reaction to deprotonate the carboxyl group and the amino group (if unprotected), generating H₂ gas.[8]

  • Difficult Workup & Product Loss: The workup of LiAlH₄ reactions is notorious for forming gelatinous aluminum salt precipitates that can trap the product, making extraction inefficient.

    • Solution (Fieser Workup): A widely adopted and reliable method. After quenching the excess LiAlH₄ with caution, add water and then a 15% NaOH solution, followed by more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL H₂O, then 'x' mL 15% NaOH, then '3x' mL H₂O). This procedure is designed to produce granular, easily filterable aluminum salts, dramatically improving product recovery.

  • Side Product Formation: Competing reactions can consume starting material or the desired product.

    • Example: In related syntheses, dehydroxylation has been noted as a potential side reaction.[9] While less common for this specific reduction, harsh conditions could potentially favor it.

    • Solution: Analyze the crude product by ¹H NMR or LC-MS to identify major byproducts. This information can help diagnose the specific side reaction occurring and guide modifications to the reaction conditions (e.g., lower temperature, different solvent).

TroubleshootingWorkflow decision decision solution Problem likely purification. Consider chromatography or recrystallization. start Low Yield or Impure Product check_sm Is Starting Material (L-Phe) Pure? start->check_sm check_reagents Are Reagents (LiAlH₄, Solvents) Anhydrous? check_sm->check_reagents Yes sol_sm Purify L-Phe via recrystallization or ion exchange. check_sm->sol_sm No check_completion Did Reaction Go to Completion (TLC)? check_reagents->check_completion Yes sol_reagents Use fresh reagents and rigorous anhydrous techniques. check_reagents->sol_reagents No check_workup Was Workup Emulsion-Free and Extraction Efficient? check_completion->check_workup Yes sol_completion Increase equivalents of reducing agent or extend time. check_completion->sol_completion No check_racemization Is Product Racemic (Chiral HPLC)? check_workup->check_racemization Yes sol_workup Use Fieser workup protocol to precipitate filterable salts. check_workup->sol_workup No check_racemization->solution No, e.e. is high sol_racemization Implement N-protection strategy and use milder conditions. check_racemization->sol_racemization Yes

Caption: A troubleshooting workflow for low yield/purity issues.

Frequently Asked Questions (FAQs)

Q1: Which is the best method to reduce L-phenylalanine? LiAlH₄, NaBH₄, or something else?

A1: The "best" method depends on your priorities regarding cost, safety, scale, and the absolute need for stereochemical purity.

Reducing Agent Pros Cons Best For
LiAlH₄ Highly reactive, reduces acids & esters effectively.[6]Highly pyrophoric, violent reaction with water, difficult workup, can promote racemization.[8]Small-scale lab synthesis where high reactivity is needed.
NaBH₄ / Additive (e.g., I₂) Safer and easier to handle than LiAlH₄.Does not reduce carboxylic acids directly; requires conversion to an ester or use of an activating additive.[10]Situations where LiAlH₄ is deemed too hazardous; requires substrate modification.
Borane (BH₃·THF or BH₃·SMe₂) Excellent for reducing carboxylic acids, milder conditions, less basic, cleaner workup.Flammable, requires careful handling and quenching.Preserving stereochemistry; often the preferred method for reducing N-protected amino acids.[5]
Catalytic Hydrogenation "Green" method, scalable, simple workup.Requires high pressure/temperature, specialized equipment, and specific catalysts that may be expensive or sensitive.[10]Industrial-scale production where infrastructure for hydrogenation exists.

Recommendation: For laboratory-scale synthesis where stereochemical integrity is paramount, the reduction of an N-protected L-phenylalanine derivative with borane (BH₃·THF) is often the most reliable and recommended method.

Q2: Is it necessary to protect the amino group before reduction?

A2: While not strictly necessary (direct reduction is possible), it is highly recommended . As detailed in the racemization section, N-protection is the most robust way to safeguard the stereocenter.[2][4] Furthermore, it prevents the consumption of an extra equivalent of the reducing agent by the acidic N-H proton and can lead to cleaner reactions with fewer side products, simplifying purification. Common protecting groups like Boc (tert-butyloxycarbonyl) are easily applied and can be removed under acidic conditions after the reduction is complete.

Q3: My starting L-phenylalanine may contain impurities. How can I purify it before the reaction?

A3: The purity of your starting material is crucial. Commercial L-phenylalanine can contain other amino acids or inorganic salts. A simple and effective purification method is recrystallization from a water/ethanol mixture. For more rigorous purification, especially to remove other aromatic amino acids, column chromatography on an ion-exchange resin can be employed.[11]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This protocol provides a general guideline for determining the optical purity of your synthesized L-phenylalaninol. The exact conditions may need to be optimized for your specific HPLC system.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your product.

    • Dissolve in 1 mL of mobile phase (e.g., Hexane/Isopropanol mixture).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A chiral stationary phase column is required (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is common. A typical starting point is 90:10 (Hexane:IPA). An amine additive like diethylamine (DEA) (e.g., 0.1%) is often added to the mobile phase to improve peak shape for amines.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject a sample of a racemic (D,L)-phenylalaninol standard to determine the retention times of both the (S) and (R) enantiomers.

    • Inject your synthesized sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

References

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.Google Patents.
  • Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available at: [Link]

  • phenylalaninol, (S)- | C9H13NO | CID 447213. PubChem, NIH. Available at: [Link]

  • (PDF) 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Available at: [Link]

  • Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Publishing. Available at: [Link]

  • Reduction of (S)-Phenylalanine. Reddit r/Chempros. Available at: [Link]

  • US4584399A - Purification of L-phenylalanine.Google Patents.
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]

  • US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.Google Patents.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • EP0373583A2 - Recovery of L-phenylalanine from its racemic mixtures.Google Patents.
  • Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. PubMed Central, NIH. Available at: [Link]

  • Physiochemical pathway for cyclic dehydrogenation and rehydrogenation of LiAlH4. OSTI.GOV. Available at: [Link]

  • (PDF) An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. ResearchGate. Available at: [Link]

  • Recovery of L-phenylalanine from its racemic mixtures - European Patent Office - EP 0373583 B1. European Patent Office. Available at: [Link]

  • (PDF) Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. ResearchGate. Available at: [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PubMed Central, NIH. Available at: [Link]

  • (PDF) The Grignard Reaction-Unraveling a Chemical Puzzle. ResearchGate. Available at: [Link]

  • (PDF) Racemization of Aspartic Acid and Phenylalanine in the Sweetener Aspartame at 100 degrees C. ResearchGate. Available at: [Link]

  • Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride. Scientific.Net. Available at: [Link]

  • Synthesis of L-Phenylalaninol. Liskon Biological. Available at: [Link]

  • Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, AHA/ASA Journals. Available at: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]

  • Phenylalaninol. Wikipedia. Available at: [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.Google Patents.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. PubMed Central, NIH. Available at: [Link]

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Technical Support Center: Optimizing Enantiomeric Excess with (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing (S)-1-Amino-3-phenylpropan-2-ol, also known as (S)-Phenylalaninol, in stereoselective synthesis. This guide is designed to provide in-depth, actionable insights to troubleshoot and enhance the enantiomeric excess (ee) in your reactions. Drawing from established principles of asymmetric catalysis and practical laboratory experience, we will explore the critical parameters that govern the success of your stereoselective transformations.

Section 1: Troubleshooting Guide - Low Enantiomeric Excess

This section addresses the most common and pressing issue encountered when using this compound as a chiral ligand or auxiliary: suboptimal enantiomeric excess. We will dissect the potential causes and provide systematic solutions.

Question 1: My enantiomeric excess is significantly lower than reported in the literature for a similar reaction. What are the primary factors I should investigate?

Answer:

Achieving high enantiomeric excess is a multifactorial challenge. When faced with low ee, a systematic evaluation of your experimental setup is crucial. Here are the primary areas to scrutinize:

  • Purity of this compound: The enantiomeric and chemical purity of your chiral ligand is paramount. Commercial batches can sometimes contain the minor (R)-enantiomer or other impurities that can detrimentally affect stereoselectivity. It is advisable to verify the enantiomeric purity of your starting material. Recrystallization is a common and effective method for purification.

  • Quality of Reagents and Solvents: Ensure all reagents, especially organometallics and bases, are of high quality and fresh. Solvents must be anhydrous, as water can interfere with the formation of the active catalytic species and quench sensitive reagents.[1]

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Even minor deviations from the optimal temperature can lead to a significant drop in enantioselectivity.[1][2] Lower temperatures generally favor higher enantioselectivity by maximizing the energy difference between the diastereomeric transition states, though this can sometimes be at the expense of reaction rate.[2]

  • Inert Atmosphere: Many organometallic reagents used in conjunction with this compound are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware.[1]

Question 2: How does the choice of solvent impact the enantiomeric excess, and how should I approach solvent screening?

Answer:

The solvent plays a critical role in asymmetric catalysis, influencing the conformation and solvation of the catalyst-substrate complex.[3] The right solvent can stabilize the desired transition state, leading to higher enantioselectivity.

  • Solvent Polarity: The dielectric constant of the solvent can have a significant impact. In some 1,4-addition reactions, it has been observed that the enantiomeric yield is inversely proportional to the dielectric constant of the solvent.[4]

  • Coordinating vs. Non-Coordinating Solvents: Coordinating solvents (e.g., THF, Et2O) can compete with the chiral ligand for coordination to the metal center, potentially disrupting the chiral environment. Non-coordinating solvents (e.g., toluene, hexanes, dichloromethane) are often preferred.

  • Specific Solute-Solvent Interactions: In some cases, specific interactions like hydrogen bonding between the solvent and the catalyst-substrate complex can "pre-organize" the transition state for higher selectivity.[5]

Protocol for Solvent Screening:

  • Begin with the solvent reported in the literature for a similar transformation.

  • If the ee is low, screen a range of anhydrous solvents with varying polarities and coordinating abilities.

  • Common choices include toluene, hexanes, dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether (Et2O).

  • Run small-scale parallel reactions, keeping all other parameters constant.

  • Analyze the ee for each reaction to identify the optimal solvent.

The following table illustrates a hypothetical solvent screening for an asymmetric addition reaction:

SolventDielectric Constant (approx.)Enantiomeric Excess (ee, %)
n-Hexane1.985
Toluene2.492
Dichloromethane9.175
Diethyl Ether4.368
Tetrahydrofuran7.655
Question 3: I've optimized the solvent and temperature, but my enantiomeric excess is still not satisfactory. Could the catalyst loading or concentration be the issue?

Answer:

Absolutely. The concentration of the chiral ligand and other reactants can have a profound effect on the outcome of an asymmetric reaction.

  • Catalyst Loading: There is often an optimal catalyst loading for achieving maximum enantioselectivity. A decrease in catalyst loading can lead to a drop in both yield and enantioselectivity.[6] Conversely, increasing the ligand amount can sometimes enhance the outcome.[6] However, at very high concentrations, catalyst aggregation can occur, which may have a negative impact.[7]

  • Uncatalyzed Background Reaction: A competing, non-selective background reaction can significantly erode the overall enantiomeric excess.[3][8] It is crucial that the rate of the catalyzed, stereoselective pathway is significantly faster than the uncatalyzed pathway.[8] Increasing the catalyst loading can sometimes help to outcompete this background reaction.

Troubleshooting Workflow for Catalyst Loading:

G start Low Enantiomeric Excess check_loading Is catalyst loading optimized? start->check_loading increase_loading Increase catalyst loading incrementally (e.g., 5 mol% to 10 mol%) check_loading->increase_loading No background_rxn Assess for uncatalyzed background reaction check_loading->background_rxn Yes monitor_ee Monitor ee and reaction rate at each loading increase_loading->monitor_ee decrease_loading Decrease catalyst loading (if aggregation is suspected) optimize Identify optimal catalyst loading monitor_ee->optimize control_exp Run control experiment without chiral ligand background_rxn->control_exp control_exp->optimize end Improved Enantiomeric Excess optimize->end

Caption: Decision workflow for optimizing catalyst loading.

Question 4: Can the method of preparing my catalyst or attaching the chiral auxiliary affect the enantiomeric excess?

Answer:

Yes, the formation of the active catalytic species is a critical step.[1] this compound is often used to form in situ catalysts, for example, with borane reagents to generate oxazaborolidines for ketone reductions.

  • Incomplete Catalyst Formation: If the reaction to form the active catalyst is incomplete, a mixture of catalytic species may be present, leading to a reduction in enantioselectivity.[1]

  • Pre-formation vs. In situ Generation: In some cases, pre-forming the catalyst before adding the substrate can lead to better results than generating it in situ. This ensures the catalyst is fully formed and homogenous.

  • Order of Addition: The order in which reagents are added can be crucial. Always consult a reliable protocol and follow it meticulously.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the use of this compound.

Question 5: What is the fundamental role of this compound in inducing chirality?

Answer:

This compound is a chiral β-amino alcohol.[9][10] Its effectiveness in asymmetric synthesis stems from its ability to form a rigid, well-defined chiral environment around a metal center when it acts as a ligand. This chiral complex then preferentially binds one face of a prochiral substrate, directing the attack of a nucleophile to create a new stereocenter with a specific configuration. The amino and alcohol groups act as a bidentate ligand, chelating to the metal and creating a stereochemically constrained transition state.

Question 6: Are there common structural modifications to this compound that can be made to fine-tune its steric and electronic properties?

Answer:

Yes, derivatization of the amino or hydroxyl group is a common strategy to optimize the performance of amino alcohol ligands. For example, N-alkylation or N-arylation can introduce additional steric bulk, which can enhance facial selectivity. The hydroxyl group can also be modified, for instance, by silylation, to alter its electronic properties and coordinating ability.

Question 7: How should I properly store this compound to maintain its purity?

Answer:

This compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. To prevent degradation and absorption of atmospheric moisture and carbon dioxide, it is best stored under an inert atmosphere (e.g., argon or nitrogen).

Question 8: What are some typical applications of this compound in drug development?

Answer:

Chiral β-amino alcohols are crucial structural motifs in many pharmaceuticals.[10][11] this compound and its derivatives are used as chiral ligands and auxiliaries in the synthesis of enantiomerically pure drug intermediates and active pharmaceutical ingredients (APIs).[12] For example, they are employed in the synthesis of chiral secondary alcohols, which are common substructures in various drug classes.

Section 3: Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Ketone Reduction using an in situ Generated Oxazaborolidine Catalyst

This protocol provides a representative example of using this compound in an asymmetric reduction.

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled hot under a positive pressure of argon or nitrogen.

  • Catalyst Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve this compound (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C.

  • Slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 0.1 mmol) to the stirred solution. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the oxazaborolidine catalyst.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Add the ketone substrate (1.0 mmol) dissolved in anhydrous THF (2 mL) dropwise.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol (2 mL).

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the product with ethyl acetate (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC.

Caption: Experimental workflow for asymmetric ketone reduction.

References

  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem.
  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans.
  • Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6).
  • Solvent effects in homogeneous asymmetric c
  • Optimization of reaction temperature for asymmetric induction with 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one. Benchchem.
  • Influence of catalyst loading on enantioselectivity for the reduction...
  • Chiral β-Amino Alcohol. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the c
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction.
  • Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l -phenylalanine. Green Chemistry (RSC Publishing).

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Technical Support Center: (S)-1-Amino-3-phenylpropan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-1-Amino-3-phenylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this valuable chiral building block. As a 1,2-amino alcohol, its stereochemistry is often crucial for the biological activity of target molecules, making precise control over its reactions paramount.[1] This document provides in-depth, experience-driven answers to common challenges encountered in the lab.

Section 1: Troubleshooting the Asymmetric Synthesis

The most common route to this compound is the asymmetric reduction of a corresponding α-amino ketone precursor, 1-amino-3-phenylpropan-2-one. Achieving high yield and high enantiomeric excess (e.e.) is the primary challenge.

Q1: My asymmetric reduction of 1-amino-3-phenylpropan-2-one is resulting in low yield and incomplete conversion. What are the likely causes and solutions?

A1: Low yield or stalled reactions in the reduction of α-amino ketones are typically traced back to three areas: the reducing agent's activity, catalyst inhibition, or suboptimal reaction conditions.

Causality & Explanation: The ketone's carbonyl group is the target for reduction. However, the adjacent amino group can chelate with metal-based reducing agents or catalysts, potentially deactivating them or altering their reactivity. Furthermore, the choice of hydride source and solvent system is critical for ensuring efficient delivery of the hydride to the carbonyl.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Hydride Source: Use a freshly opened bottle of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents can degrade upon exposure to atmospheric moisture. For catalytic transfer hydrogenation, ensure the hydrogen donor (e.g., formic acid, isopropanol) is pure and anhydrous.[1]

    • Catalyst: If using a chiral catalyst (e.g., a Ru- or Rh-based complex), ensure it has not been deactivated by exposure to air or impurities. Some catalysts require activation prior to use.

  • Address Catalyst Inhibition:

    • The primary amine of your starting material can act as a ligand, coordinating to the metal center of your catalyst and inhibiting its activity. A common strategy is to perform the reduction on a protected version of the amine (e.g., N-Boc or N-Cbz protected 1-amino-3-phenylpropan-2-one). The protecting group can be easily removed after the reduction.

  • Optimize Reaction Conditions:

    • Solvent: Ethereal solvents like THF or DME are generally effective for LiAlH₄ reductions. For NaBH₄, alcoholic solvents like methanol or ethanol are common, but temperature control is critical to avoid side reactions.

    • Temperature: While many reductions are run at 0 °C to room temperature, some sluggish reactions benefit from gentle heating. Conversely, to improve selectivity, cooling to lower temperatures (-20 °C or -78 °C) may be necessary.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to track conversion.

    • pH Control: In some cases, particularly with borohydride reagents, maintaining a specific pH can prevent reagent decomposition and improve reaction rates.

Q2: The chemical yield of my reduction is high, but the enantiomeric excess (e.g.) of the desired (S)-enantiomer is poor. How can I improve stereoselectivity?

A2: Poor stereoselectivity is a clear indication that the chiral environment created by your catalyst or reagent is not effectively discriminating between the two faces of the prochiral ketone.

Causality & Explanation: The enantiomeric excess is determined by the difference in the energy barriers for the two competing diastereomeric transition states leading to the (S) and (R) products. The chiral catalyst's structure, its interaction with the substrate, and the reaction conditions all influence this energy difference.

Troubleshooting Workflow for Poor Enantioselectivity:

Caption: Workflow for troubleshooting poor enantioselectivity.

Detailed Solutions:

  • Catalyst and Ligand Selection: This is the most critical factor. The "best" catalyst is substrate-dependent.

    • For asymmetric transfer hydrogenation, Noyori-type catalysts such as Ru(II)-TsDPEN are benchmarks. Ensure you are using the correct ligand enantiomer to produce the desired (S)-alcohol.

    • For borane reductions, the Corey-Bakshi-Shibata (CBS) catalyst is a classic choice for producing chiral 1,2-amino alcohols.[3]

  • Temperature Optimization: Lowering the reaction temperature generally increases enantioselectivity. The smaller thermal energy (kT) makes the reaction more sensitive to the small energy differences between the diastereomeric transition states. Attempt the reaction at 0 °C, -20 °C, or even -78 °C.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and, therefore, its selectivity. Screen a range of solvents from non-polar (toluene) to polar aprotic (THF, CH₂Cl₂).

Table 1: Comparison of Asymmetric Reduction Strategies

MethodTypical Catalyst/ReagentCommon Hydrogen SourceTypical e.e. (%)Key Considerations
Asymmetric Transfer Hydrogenation (R,R)-RuCl[(p-cymene)(TsDPEN)]Formic Acid / Triethylamine>95%Requires careful catalyst handling; sensitive to air.
Catalytic Hydrogenation Rh or Ru with chiral phosphine ligandsH₂ gas (high pressure)>90%Requires specialized high-pressure equipment.
Stoichiometric Chiral Reduction Corey-Bakshi-Shibata (CBS) CatalystBorane (BH₃)>95%Requires stoichiometric amounts of the catalyst system.

Section 2: Troubleshooting Reactions of this compound

Once synthesized, this chiral amino alcohol is used in subsequent reactions. The primary amine and secondary alcohol present competitive reactivity challenges.

Q3: I am trying to N-acylate the amino group, but I am getting significant O-acylation as a byproduct. How can I achieve selective N-acylation?

A3: Achieving selective N-acylation in the presence of a hydroxyl group requires careful selection of reagents and conditions to exploit the higher nucleophilicity of the amine.

Causality & Explanation: While amines are generally more nucleophilic than alcohols, a strong, unhindered acylating agent (like an acid chloride) in the presence of a strong base can lead to competitive O-acylation. The key is to use conditions that favor the kinetic product (N-acylation) over the thermodynamic product.

Strategies for Selective N-Acylation:

  • Schotten-Baumann Conditions: This is the classical and often most effective method.

    • Protocol: Dissolve the amino alcohol in a biphasic system, such as 10% aqueous NaOH and dichloromethane (DCM). Add the acyl chloride slowly to the stirred mixture at 0 °C.

    • Why it works: The amine is deprotonated at the interface to a small extent, making it highly nucleophilic. The hydroxyl group, being less acidic, remains largely protonated and less reactive. The product amide is generally not basic enough to be deprotonated and react further.

  • Use of Less Reactive Acylating Agents: Instead of highly reactive acid chlorides, consider using:

    • Acid Anhydrides: Less reactive and often provide better selectivity.

    • Active Esters (e.g., N-Hydroxysuccinimide esters): These are highly selective for amines over alcohols.

    • Amide Coupling Reagents: Use a carboxylic acid with coupling reagents like EDC/HOBt or HATU. These conditions are specifically designed for amide bond formation.

Q4: How can I selectively protect or react with the hydroxyl group without affecting the primary amine?

A4: Selective O-functionalization requires rendering the more nucleophilic amine unreactive, typically through protection or protonation.

Causality & Explanation: Direct reaction at the hydroxyl group is challenging due to the amine's higher nucleophilicity. The most robust strategy is to "mask" the amine's reactivity temporarily.

Workflow for Selective O-Functionalization:

Caption: Standard protection-reaction-deprotection workflow.

Detailed Protocols:

  • Step 1: N-Protection:

    • Protocol (Boc Protection): Dissolve the amino alcohol in a suitable solvent like THF or Dioxane. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like triethylamine or aqueous NaHCO₃. Stir at room temperature until TLC analysis shows complete consumption of the starting material.

  • Step 2: O-Functionalization:

    • With the amine protected, the hydroxyl group is now the most reactive site. Standard reactions like O-silylation (e.g., using TBDMSCl and imidazole) or Williamson ether synthesis (using a strong base like NaH followed by an alkyl halide) can be performed with high selectivity.

  • Step 3: N-Deprotection:

    • The Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to regenerate the free amine, yielding the desired O-functionalized product.

Section 3: General FAQs

Q5: What are the best practices for storing and handling this compound?

A5: Like many amino alcohols, this compound is a solid at room temperature and can be corrosive.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] It is classified as causing severe skin burns and eye damage.[4] Handle in a chemical fume hood to avoid inhalation.

Q6: How do I confirm the purity and enantiomeric excess of my synthesized material?

A6: A combination of techniques is required for full characterization.

  • Purity Assessment:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or organic impurities.

    • Mass Spectrometry: Confirms the molecular weight.

  • Enantiomeric Excess (e.e.) Determination:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amino alcohol must first be derivatized with a UV-active group (e.g., as a benzamide or dansyl derivative) to be detected. Using a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H), the two enantiomers can be separated and their relative peak areas integrated to calculate the e.e.[7]

References

  • Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI.

  • phenylalaninol, (S)- | C9H13NO | CID 447213. PubChem - NIH.

  • 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566. PubChem - NIH.

  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate.

  • Genome-Wide Identification and Expression Analysis of LOX-HPL-ADH Pathway Genes Contributing to C6 Volatile Diversity in Chinese Plum (Prunus salicina). MDPI.

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications.

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org.

  • Discovery and synthesis of chiral amino alcohols. Benchchem.

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal.

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis.

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents.

  • Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. Google Patents.

  • Buy (S)-3-Amino-3-phenylpropan-1-ol from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.

  • 2-Amino-3-Phenylpropan-1-ol. ChemBK.

Sources

Technical Support Center: (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-Amino-3-phenylpropan-2-ol, also known as L-Phenylalaninol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chiral amino alcohol in your experiments. Here, we address common challenges and provide evidence-based solutions to maintain the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated place.[1][2] It is recommended to keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[3] Storage under an inert atmosphere, such as argon or nitrogen, is also advisable to minimize potential degradation from atmospheric components.[2] While some suppliers suggest ambient temperature storage for shipping, for long-term storage in the lab, refrigeration is a prudent measure.[4]

Q2: How should I store solutions of this compound?

The stability of this compound in solution depends on the solvent and pH. For short-term storage of a few days, solutions in appropriate solvents can be kept at room temperature. However, for longer durations, it is best to store solutions in a refrigerator. If using aqueous buffers, be mindful of potential microbial growth and consider sterile filtering the solution or using a preservative if the experimental design allows. For solutions used in HPLC, if not in immediate use, it's recommended to flush the column with a storage solution like 15% 2-propanol in pure water to prevent buffer salt precipitation and microbial growth.[5]

Q3: What are the visible signs of degradation for this compound?

This compound is typically a white to slightly yellow crystalline powder or solid.[4][6] Any significant change in color, such as darkening or the appearance of a distinct yellow or brown hue, may indicate degradation. The formation of clumps or a change in the physical state (e.g., becoming gummy or oily) can also be a sign of instability, potentially due to moisture absorption. If you observe any of these changes, it is advisable to re-analyze the compound for purity before use.

Q4: Is this compound sensitive to light or air?

Some related compounds, like D-phenylalanine, are noted to be light-sensitive.[6] While specific data for this compound is not always explicitly stated, it is good laboratory practice to store it in a dark place or in an amber vial to protect it from light.[6] Additionally, some sources indicate that the compound is air-sensitive, which is why storage under an inert atmosphere is recommended to prevent oxidation or reaction with atmospheric carbon dioxide.[6][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation or degradation due to improper storage (exposure to air, light, or high temperatures).- Discard the discolored reagent and use a fresh batch. - Ensure future storage is in a tightly sealed container, under an inert atmosphere, and protected from light.
Poor Peak Shape in HPLC (Tailing) Interaction of the basic amine group with the stationary phase.- Add a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase (typically 0.1%).[8] - Ensure the mobile phase pH is appropriate for the column and analyte.
Inconsistent Experimental Results Degradation of the compound leading to lower purity.- Re-verify the purity of your this compound using a suitable analytical method (e.g., HPLC, NMR). - If degradation is confirmed, obtain a fresh, high-purity batch.
Precipitation in Solution - Exceeding the solubility limit in the chosen solvent. - Change in temperature affecting solubility. - Reaction with components in the solution.- Gently warm the solution to see if the precipitate redissolves. - If precipitation persists, filter the solution before use. - Re-evaluate the solvent system and concentration.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Preparation: Work in a clean, dry environment, preferably under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Dissolution: Add the appropriate solvent (e.g., methanol, dichloromethane, or ethyl acetate) to the solid.[6] The compound is also soluble in water.[4]

  • Mixing: Gently swirl or vortex the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container. For long-term storage, refrigerate.

Protocol 2: Assessment of Purity by HPLC

This is a general guideline; specific conditions will depend on the available column and instrumentation.

  • Column Selection: A chiral stationary phase (CSP) is necessary to confirm the enantiomeric purity. Polysaccharide-based or Pirkle-type columns are often suitable for amino alcohols.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. For a basic analyte like this compound, adding a small amount of a basic additive like diethylamine (DEA) can improve peak shape.[9]

  • Sample Preparation: Prepare a dilute solution of your this compound in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and run the analysis.

  • Data Interpretation: Assess the chromatogram for the presence of any impurity peaks and calculate the purity based on the peak areas.

Visualizing Stability and Degradation Pathways

Stability_Troubleshooting start Observe Issue with This compound discoloration Discoloration (Yellowing/Browning) start->discoloration poor_hplc Poor HPLC Peak Shape (Tailing) start->poor_hplc inconsistent_results Inconsistent Experimental Results start->inconsistent_results cause_oxidation Probable Cause: Oxidation/Degradation discoloration->cause_oxidation cause_interaction Probable Cause: Analyte-Stationary Phase Interaction poor_hplc->cause_interaction cause_purity Probable Cause: Compound Impurity inconsistent_results->cause_purity action_discard Action: Discard & Improve Storage Conditions cause_oxidation->action_discard action_modify_mp Action: Add Basic Modifier (e.g., DEA) to Mobile Phase cause_interaction->action_modify_mp action_reverify Action: Re-verify Purity (HPLC, NMR) cause_purity->action_reverify

While the specific chemical pathways of degradation for this compound are not extensively detailed in readily available literature, we can infer potential pathways based on its structure. As a primary amine, it can be susceptible to oxidation. The hydroxyl group could also undergo oxidation. Furthermore, as an amino alcohol derived from phenylalanine, it may be subject to degradation pathways similar to those of other amino acids and their derivatives, which can be influenced by factors like pH and temperature.[10]

References

  • Vertex AI Search. (n.d.). chemical label (2S)-1-amino-3-phenylpropan-2-ol.
  • BenchChem. (2025). N-Hexanoyl-L-phenylalanine: A Technical Guide to Stability and Storage.
  • MSDS of (S)-3-aMino-1-phenyl-propan-1-ol. (n.d.).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • LKT Labs. (n.d.). L-Phenylalaninol.
  • ChemicalBook. (2026). D(+)-Phenylalaninol | 5267-64-1.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ResearchGate. (2025). (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton.
  • Sigma-Aldrich. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol.
  • Sigma-Aldrich. (n.d.). Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns.
  • SAFETY DATA SHEET. (2024).
  • National Center for Biotechnology Information. (2025). phenylalaninol, (S)-. PubChem Compound Database.
  • TCI Chemicals. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4.
  • Selleck Chemicals. (n.d.). L-Phenylalanine.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • National Center for Biotechnology Information. (2025). 3-Amino-2-phenylpropan-1-ol. PubChem Compound Database.
  • Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance.
  • Daicel Chiral Technologies. (n.d.). instruction manual for chiralpak® as-h.
  • Lab Pro Inc. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol, 25G - A2610-25G.
  • National Center for Biotechnology Information. (2025). 1-(Methylamino)-3-phenylpropan-2-ol. PubChem Compound Database.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–711.
  • Zhang, Y., et al. (2023). Genome-Wide Identification and Expression Analysis of LOX-HPL-ADH Pathway Genes Contributing to C6 Volatile Diversity in Chinese Plum (Prunus salicina). International Journal of Molecular Sciences, 24(15), 12269.

Sources

Technical Support Center: Overcoming Scale-Up Challenges in (S)-1-Amino-3-phenylpropan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-Amino-3-phenylpropan-2-ol, also known as L-Phenylalaninol. This valuable chiral building block is a crucial intermediate in the synthesis of various pharmaceuticals. However, transitioning its synthesis from the laboratory bench to a pilot or industrial scale introduces significant challenges that can impact yield, purity, and stereochemical integrity.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common scale-up issues, structured in a practical question-and-answer format.

Troubleshooting Guide: From Bench to Production

This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis, particularly focusing on the common route involving the asymmetric reduction of an α-amino ketone precursor.

Issue 1: Poor Stereoselectivity / Low Enantiomeric Excess (e.e.)

Question: We successfully achieved >99% e.e. for our asymmetric reduction at the 10-gram scale, but upon scaling to 1 kg, the enantiomeric excess has dropped to 85-90%. What are the likely causes and how can we rectify this?

Answer: A drop in enantioselectivity on scale-up is a classic process chemistry challenge, often rooted in subtle changes to reaction parameters that become magnified in larger vessels.[1] The cause is typically multifactorial, relating to thermal control, mixing, and reagent addition.

Causality and Troubleshooting Steps:

  • Thermal Gradients and Inefficient Heat Transfer: Asymmetric reductions are often exothermic.[2] In a large reactor, inefficient heat removal can create localized hot spots where the background, non-selective reduction rate increases, eroding stereoselectivity.[1]

    • Solution:

      • Profile Reagent Addition: Instead of adding the reducing agent all at once, implement a controlled, slower addition rate. This allows the reactor's cooling system to keep pace with the heat generated.

      • Lower Initial Temperature: Start the reaction at a lower temperature than the lab-scale protocol to create a larger thermal buffer.

      • Validate Cooling Capacity: Ensure your reactor's heat transfer coefficient (U) and cooling jacket surface area (A) are sufficient for the reaction's heat duty (Q).

  • Inadequate Mixing and Mass Transfer: Poor mixing can lead to localized excesses of the reducing agent or substrate, disrupting the delicate kinetics of the catalytic cycle.

    • Solution:

      • Impeller Selection & Speed: Transitioning from a magnetic stir bar to a mechanical stirrer is not a linear change.[1] Model the mixing in your reactor. An anchor stirrer, for instance, is poor for low-viscosity solutions. A pitched-blade turbine or propeller stirrer may be required to ensure homogeneity.

      • Baffle Installation: Ensure the reactor is properly baffled to prevent vortexing and promote top-to-bottom turnover.

  • Catalyst Activity and Loading: Impurities in starting materials or solvents, which were negligible at a small scale, can poison the catalyst at a larger scale.

    • Solution:

      • Re-validate Raw Materials: Test all raw materials (substrate, solvent, reducing agent) from the new, larger batches for impurities that could act as catalyst poisons (e.g., water, peroxides, sulfur compounds).

      • Inert Atmosphere: Ensure rigorous exclusion of oxygen and moisture. On a large scale, leaks in seals or transfer lines are more common. Implement thorough nitrogen purging or vacuum/N2 backfill cycles.[3]

Issue 2: Increased Formation of Diastereomeric Impurities

Question: Our scaled-up batch shows a significant increase in a diastereomeric impurity, which was not observed in the lab. What is the source and how can it be controlled?

Answer: The formation of diastereomers often points to a loss of stereocontrol at one of the chiral centers or an unexpected side reaction. In the context of phenylalaninol synthesis, this can arise from the starting material or during the reduction.

Causality and Troubleshooting Steps:

  • Epimerization of the α-Amino Ketone Starting Material: The α-proton of the ketone is acidic and can be abstracted under basic or even mildly acidic conditions, leading to racemization of the carbon bearing the amino group before the reduction even occurs.

    • Solution:

      • pH Control: Strictly control the pH of the reaction mixture. If the starting material is an acid salt (e.g., hydrochloride), ensure the neutralization step is clean and does not create prolonged exposure to harsh pH conditions.

      • Temperature: Keep the temperature of the starting material solution low before the reduction step to minimize the rate of epimerization.

  • Side Reactions during Reduction: Certain reducing agents or conditions might favor alternative reaction pathways.

    • Solution:

      • Choice of Reducing Agent: If using a borane-based reduction, ensure the complex with the chiral ligand forms completely before adding the substrate.[4] Incomplete complexation can lead to non-selective reduction by free borane.

      • Process Analytical Technology (PAT): Use in-situ monitoring (e.g., ReactIR) to track the consumption of the starting material and the formation of both the desired product and the impurity. This can help pinpoint the exact stage where the side reaction occurs.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

A1: While several routes exist, two are predominant in industrial settings:

  • Asymmetric Reduction of an α-Amino Ketone: This is arguably the most common and convergent route. It starts from a protected α-amino ketone derived from L-phenylalanine. The key step is the stereoselective reduction of the ketone to the desired (S)-alcohol. This can be achieved via catalytic asymmetric hydrogenation or with chiral reducing agents like those used in Corey-Bakshi-Shibata (CBS) reductions.[4]

  • Reduction of L-Phenylalanine Derivatives: This classical approach involves reducing the carboxylic acid of L-phenylalanine or its corresponding ester.[5] While conceptually simple, it often requires powerful and hazardous reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃), which present significant scale-up challenges.[6]

Q2: How do I select the right catalyst for the asymmetric hydrogenation of the α-amino ketone precursor?

A2: Catalyst selection is critical and depends on the specific substrate (e.g., N-protection) and desired process conditions.

  • Rhodium and Ruthenium-based catalysts with chiral phosphine ligands (e.g., BINAP, Josiphos) are highly effective.

  • Screening is essential. A Design of Experiments (DoE) approach is recommended to screen a panel of catalysts and ligands under various conditions (pressure, temperature, solvent, substrate-to-catalyst ratio).

  • Key performance indicators to evaluate are:

    • Conversion: How efficiently the starting material is consumed.

    • Enantiomeric Excess (e.e.): The stereochemical purity of the product.

    • Turnover Number (TON): Moles of product per mole of catalyst. A high TON is crucial for cost-effectiveness on a large scale.

Catalyst SystemTypical H₂ PressureTemperature (°C)SolventKey Advantages
Ru-BINAP Complexes10-50 bar25-80 °CMethanol, EthanolHigh e.e., well-established
Rh-DIPAMP Complexes5-20 bar20-50 °CMethanolExcellent for specific substrates
Biocatalysis (KREDs)N/A (ambient)25-40 °CAqueous buffer/co-solventHigh selectivity, green process

Q3: What are the primary safety concerns during the scale-up of a catalytic hydrogenation step?

A3: Catalytic hydrogenation is a high-hazard operation that demands rigorous safety protocols.[2][7]

  • Flammability of Hydrogen: Hydrogen has a very wide flammability range (4-76% in air) and extremely low ignition energy.[8] All equipment must be properly grounded to prevent static discharge, and the area must be free of ignition sources.[3][7]

  • Pyrophoric Catalysts: Many hydrogenation catalysts (e.g., Palladium on Carbon, Raney Nickel) are pyrophoric and can ignite spontaneously upon exposure to air, especially after the reaction when they are dry and highly activated.[9]

    • Mitigation: The catalyst should always be handled wet or under an inert atmosphere (nitrogen or argon).[9] Filtration must be done carefully, often by transferring the catalyst slurry to a filter under a nitrogen blanket. The recovered catalyst should be quenched with water immediately.[9]

  • Exothermic Reaction & Thermal Runaway: Hydrogenation reactions are exothermic.[7] A failure in the cooling system can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture.[2]

    • Mitigation: Use pressure-rated equipment, install safety relief valves and rupture discs, and ensure the cooling system is robust and has redundancy.[3][7]

Visualizing the Troubleshooting Process

A logical workflow is essential when diagnosing issues on scale-up. The following diagram outlines a decision-making process for troubleshooting low enantiomeric excess.

G start Problem: Low e.e. on Scale-Up check_temp Is Temperature Profile Identical to Lab Scale? start->check_temp check_mixing Is Mixing Efficiency Validated for Scale? check_temp->check_mixing Yes sol_temp Implement Slow Addition Profile & Lower T_initial check_temp->sol_temp No check_reagents Are Raw Material Specs and Purity Confirmed? check_mixing->check_reagents Yes sol_mixing Model Mixing. Optimize Impeller Type/Speed. Check Baffles. check_mixing->sol_mixing No check_atmosphere Is Inert Atmosphere Maintained? check_reagents->check_atmosphere Yes sol_reagents Re-qualify Raw Materials. Test for Catalyst Poisons. check_reagents->sol_reagents No sol_atmosphere Perform Leak Test. Improve Purging Protocol. check_atmosphere->sol_atmosphere No end_node Achieve Target e.e. check_atmosphere->end_node Yes sol_temp->check_mixing sol_mixing->check_reagents sol_reagents->check_atmosphere sol_atmosphere->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental Protocol: Scalable Asymmetric Hydrogenation

This protocol describes a representative procedure for the asymmetric hydrogenation of N-Boc-1-amino-3-phenylpropan-2-one. NOTE: This is a generalized procedure and must be adapted and optimized for specific equipment and safety protocols at your facility.

Materials & Equipment:

  • Pressure-rated hydrogenation reactor (e.g., Hastelloy) with temperature control, mechanical stirring, and ports for gas and liquid addition/sampling.

  • N-Boc-1-amino-3-phenylpropan-2-one (1.0 kg, 1.0 equiv).

  • [RuCl((S)-BINAP)(p-cymene)]Cl (Substrate-to-Catalyst Ratio: 2000:1).

  • Anhydrous, degassed Methanol (10 L).

  • High-purity Hydrogen gas.

  • Celatom® or similar filter aid.

Procedure:

  • Reactor Inerting: Seal the reactor. Purge the vessel by pressurizing with nitrogen to 5 bar and venting three times to ensure an inert atmosphere.[3]

  • Catalyst Charging: Under a positive pressure of nitrogen, charge the [RuCl((S)-BINAP)(p-cymene)]Cl catalyst to the reactor, followed by 2 L of degassed methanol.

  • Substrate Addition: Dissolve the N-Boc-1-amino-3-phenylpropan-2-one in the remaining 8 L of degassed methanol in a separate vessel. Transfer this solution to the reactor via a cannula or pressure transfer under nitrogen.

  • Hydrogenation:

    • Begin agitation at a pre-determined optimal speed (e.g., 300 RPM).

    • Pressurize the reactor with hydrogen to 20 bar.

    • Heat the reactor to 40 °C.

    • Maintain the reaction at 40 °C and 20 bar H₂ pressure. Monitor hydrogen uptake. The reaction is typically complete in 12-18 hours.

  • In-Process Control (IPC): After hydrogen uptake ceases, cool the reactor to 20 °C. Carefully vent the hydrogen pressure and purge the reactor head-space with nitrogen three times.[3] Take a sample for analysis by HPLC to confirm the complete consumption of starting material.

  • Catalyst Filtration:

    • Prepare a filter bed with Celatom® under a nitrogen atmosphere.

    • Transfer the reaction mixture as a slurry to the filter.

    • Wash the reactor and the filter cake with methanol (2 x 1 L).

    • CRITICAL SAFETY STEP: Immediately quench the recovered wet catalyst on the filter pad with water to render it non-pyrophoric before disposal according to site safety procedures.[9]

  • Work-up & Isolation:

    • Combine the filtrate and washes.

    • Concentrate the solution under reduced pressure to afford the crude (S)-N-Boc-1-Amino-3-phenylpropan-2-ol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

  • Final Analysis: Analyze the purified product for purity (HPLC), identity (NMR, MS), and enantiomeric excess (chiral HPLC).

References

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025).
  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
  • Hydrogenation: How we can make it safer. H.E.L Group. (2025).
  • Hydrogenation SOP.
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo.
  • Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives. (1994). Google Patents.
  • Phenylalaninol. Wikipedia.
  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (2016). Google Patents.
  • Organic Process Research & Development Vol. 24 No. 9. ACS Publications.
  • Phenylalanine Impurities. SynZeal.
  • Fluoxetine and norfluoxetine, their specific enantiomers and methods of making and using the same. (1999). Google Patents.
  • phenylalaninol, (S)-. PubChem.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University. Retrieved from [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021). MDPI. Retrieved from [Link]

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Refinement of experimental conditions for (S)-1-Amino-3-phenylpropan-2-ol applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-1-Amino-3-phenylpropan-2-ol

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound, commonly known as (S)-phenylalaninol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile chiral building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to refine conditions, troubleshoot issues, and achieve optimal outcomes in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties, handling, and primary applications of (S)-phenylalaninol.

Q1: What are the primary applications of this compound?

A: (S)-phenylalaninol is a highly valued chiral building block in asymmetric synthesis.[1][2][3] Its principal applications include:

  • Chiral Auxiliaries: It is a precursor to various chiral auxiliaries, such as Evans-type oxazolidinones, which are used to direct stereoselective alkylations, aldol reactions, and Diels-Alder reactions.[4]

  • Chiral Catalysts & Ligands: It serves as the foundational chiral scaffold for the synthesis of highly effective asymmetric catalysts. Most notably, it is used to prepare oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols.[5][6][7][8]

  • Pharmaceutical Intermediates: The chiral 1,2-amino alcohol motif is a key structural feature in numerous biologically active molecules and pharmaceutical agents, including antivirals and neurotransmitter analogues.[2][3]

Q2: What are the correct storage and handling procedures for (S)-phenylalaninol?

A: (S)-phenylalaninol is a crystalline solid that is stable under recommended storage conditions but is sensitive to air and moisture.[9][10]

  • Storage: Store in a tightly sealed container in a dry, cool (refrigeration at 2-8°C is recommended for long-term stability), and well-ventilated place.[9][11] Always store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation and reaction with atmospheric CO2.[9]

  • Handling: Handle in a well-ventilated area or under an engineering control system like a fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid creating dust. This compound is corrosive and can cause skin and eye burns.[10][12]

Q3: What are the key physical and chemical properties of this compound?

A: Understanding the fundamental properties is crucial for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₃NO[10][11][12]
Molecular Weight 151.21 g/mol [10][11][12]
Appearance Light yellow to white crystalline solid[9]
Melting Point 90 - 95 °C (194 - 203 °F)[9][10]
Solubility Soluble in water.[13]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]

Section 2: Troubleshooting Guide for Synthetic Applications

This section provides a systematic approach to diagnosing and solving common experimental problems encountered when using (S)-phenylalaninol and its derivatives.

Problem Area 1: Low Enantioselectivity in CBS Reductions

Q: My asymmetric ketone reduction using an in situ prepared (S)-phenylalaninol-derived oxazaborolidine catalyst (CBS catalyst) is resulting in low enantiomeric excess (ee). What are the primary causes and how can I improve the selectivity?

A: Low enantioselectivity in a CBS reduction is a common but solvable issue. The root cause almost always lies in the integrity of the catalytic system or the reaction conditions, which directly impact the stability and geometry of the stereodetermining transition state.[5][14]

Plausible Causes & Mechanistic Insight: The CBS reduction relies on a precisely organized six-membered transition state involving the oxazaborolidine-borane complex and the ketone.[5][7][14] The catalyst's role is twofold: it activates the borane by coordinating to the Lewis basic nitrogen and simultaneously activates the ketone via the endocyclic Lewis acidic boron.[5][14] Any disruption to this delicate assembly compromises facial selectivity.

  • Water Contamination: The presence of water is highly detrimental. It can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-catalytic, non-selective reduction pathway that severely erodes the ee.[5][14]

  • Catalyst Degradation or Impurity: The chiral amino alcohol must be of high purity. The catalyst, especially when prepared in situ, can be unstable if not handled under strictly anhydrous and inert conditions.[15]

  • Suboptimal Temperature: As with most asymmetric reactions, lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the two diastereomeric transition states.[16]

  • Incorrect Stoichiometry: The ratio of the chiral ligand to the borane source is critical for the efficient formation of the active catalyst complex.

Here is a step-by-step workflow to diagnose and resolve low enantioselectivity.

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// Connections start -> check_reagents; check_reagents -> {dry_solvent, inert_atm} [arrowhead=none]; {dry_solvent, inert_atm} -> check_catalyst; check_catalyst -> in_situ; in_situ -> check_temp; check_temp -> temp_control; temp_control -> success; } DOT Workflow for troubleshooting low enantioselectivity.

Step 1: Rigorous Exclusion of Water

  • Action: Dry all solvents (e.g., THF, Toluene) rigorously over a suitable drying agent (e.g., Na/benzophenone or activated molecular sieves) immediately before use. Dry glassware in an oven and cool under a stream of inert gas.

  • Causality: Borane (BH₃) reacts rapidly with water. By ensuring all components are anhydrous, you preserve the stoichiometric borane for the catalytic cycle, preventing the background non-selective reduction from occurring.[14]

Step 2: Protocol for In Situ Catalyst Generation

  • Objective: To ensure the reproducible formation of the active B-methylated oxazaborolidine catalyst.

  • Methodology: [15][17]

    • To a flame-dried, two-neck round-bottom flask under a constant positive pressure of Argon or Nitrogen, add high-purity (S)-phenylalaninol (1.0 eq).

    • Add anhydrous THF (or Toluene).

    • Cool the solution to 0 °C.

    • Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M solution, 1.0 eq) dropwise. Stir for 30 minutes at 0 °C to form the initial complex.

    • Add the prochiral ketone substrate (1.0 eq) to the catalyst solution at the desired reaction temperature (e.g., -20 °C).

    • Slowly add the stoichiometric borane reducing agent (e.g., BH₃·THF, 0.6 eq) via syringe pump over an extended period to maintain a low concentration of free borane.

  • Causality: This procedure ensures the chiral ligand complexes with borane before the bulk of the reducing agent is introduced. Slow addition of the stoichiometric borane minimizes the non-catalyzed reduction pathway, thereby maximizing enantioselectivity.[5]

Step 3: Temperature Optimization

  • Action: Perform a temperature screening experiment. Set up identical small-scale reactions and run them at different, precisely controlled temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).

  • Causality: Lowering the temperature increases the activation energy difference (ΔΔG‡) between the two competing diastereomeric transition states (one leading to the (R)-product, the other to the (S)-product). A larger ΔΔG‡ results in a higher enantiomeric excess.[16]

Problem Area 2: Difficult Purification of Diastereomeric Products

Q: I have used an (S)-phenylalaninol-derived chiral auxiliary to create a new stereocenter, resulting in a mixture of diastereomers. Standard column chromatography is providing poor separation. What strategies can I use to purify the desired diastereomer?

A: The separation of diastereomers, which have different physical properties, is often challenging when their polarities are very similar. When chromatography fails, crystallization is the most powerful alternative.[18][19]

Plausible Causes & Mechanistic Insight: Diastereomers possess different melting points and solubilities in various solvents. Diastereomeric resolution via crystallization exploits these differences.[19] The key is to find a solvent system where the solubility of the desired diastereomer is significantly lower than the undesired one, allowing it to crystallize selectively. Kinetic and thermodynamic factors both play a role; sometimes the less stable diastereomer crystallizes faster.[20]

// Main Path switch_to_xtal [label="Switch to Crystallization-Based Purification", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_screen [label="Step 1: Systematic Solvent Screening", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

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// Crystallization Methods cooling_xtal [label="Step 2a: Cooling Crystallization", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; evap_xtal [label="Step 2b: Evaporative Crystallization", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; digestion [label="Step 2c: Digestion / Slurrying", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Outcome success [label="Isolated, Diastereomerically Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> switch_to_xtal; switch_to_xtal -> solvent_screen; solvent_screen -> solvents [arrowhead=none]; solvents -> {cooling_xtal, evap_xtal, digestion}; {cooling_xtal, evap_xtal, digestion} -> success; } DOT Decision workflow for diastereomer purification.

Step 1: Systematic Solvent Screening for Crystallization

  • Objective: Identify a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.

  • Methodology:

    • Take small, equal-sized samples of the diastereomeric mixture (~10-20 mg) and place them in separate vials.

    • Add a range of solvents (e.g., isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) dropwise at room temperature or with gentle heating until the solid just dissolves.

    • Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C).

    • Observe which solvent system yields crystalline material. Analyze the resulting solid and the mother liquor (the remaining solution) by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (dr).

  • Causality: This empirical screening process is the most effective way to find conditions where one diastereomer is significantly less soluble and will preferentially crystallize, enriching the solid phase.

Step 2: Employing Advanced Crystallization Techniques

  • Cooling Crystallization: If a suitable solvent is found where solubility is moderate when hot and low when cold, this is the ideal method. Dissolve the mixture in a minimum amount of hot solvent and cool slowly. Slow cooling is critical for forming well-ordered crystals and achieving high diastereomeric purity.

  • Digestion (Slurrying): If the diastereomers have very similar solubilities, digestion can be effective.[20] Suspend the solid mixture in a solvent where it is only sparingly soluble. Stir the slurry at a constant temperature for an extended period (hours to days). One diastereomer will slowly dissolve and recrystallize into a more stable, purer crystalline form.

  • Kinetic vs. Thermodynamic Control: Be aware that the first crystals to form are not always the most stable (thermodynamic) product. Sometimes, filtering the crystals quickly after they appear can isolate a kinetically favored, pure diastereomer before equilibration occurs.[20]

References

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • MSDS DAF101 L-Phenylalaninol.pdf. Daystar Fabs. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Corey–Bakshi–Shibata (CBS): The Ultimate Reducing Agent Unveiled!. YouTube. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • SAFETY DATA SHEET - L-Phenylalaninol. Thermo Fisher Scientific. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • phenylalaninol, (S)-. PubChem, NIH. [Link]

  • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC, NIH. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]

  • Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. NIH. [Link]

  • Plausible explanation for the low enantioselectivity observed. ResearchGate. [Link]

  • 1-Amino-3-phenylpropan-2-ol. PubChem. [Link]

  • The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. ResearchGate. [Link]

  • Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. PMC, NIH. [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative. Frontiers. [Link]

  • Efficient synthesis of both diastereomers of β,γ-diamino acids from phenylalanine and tryptophan. PubMed. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC, NIH. [Link]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. American Chemical Society. [Link]

  • 3-Amino-2-phenylpropan-1-ol. PubChem, NIH. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]

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Technical Support Center: Preventing Racemization of (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we understand that the stereochemical integrity of your chiral building blocks is non-negotiable. (S)-1-Amino-3-phenylpropan-2-ol, a key precursor in the synthesis of various pharmaceuticals, is particularly susceptible to racemization, a process that can compromise the efficacy and safety of your final compound. This guide provides in-depth, practical solutions to troubleshoot and prevent the loss of enantiopurity during your experimental workflows. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in the lab.

Frequently Asked Questions: The Fundamentals of Racemization

Q1: What is racemization, and why is it a critical issue for this compound?

A: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For a chiral molecule like this compound, this means converting the pure (S)-form into a 50:50 mixture of the (S) and (R) forms. In pharmaceutical development, this is a major concern because the two enantiomers of a drug can have vastly different biological activities. One enantiomer might be the active therapeutic agent, while the other could be inactive or, in a worst-case scenario, contribute to toxicity or undesirable side effects.[3] Therefore, maintaining the enantiopurity of this starting material is paramount to ensuring the stereochemical purity of the final drug product.

Q2: What are the primary chemical pathways that cause racemization in this specific amino alcohol?

A: The racemization of 1,2-amino alcohols like this compound is primarily driven by mechanisms that allow for the temporary loss of chirality at the stereocenter bearing the hydroxyl group. The most common pathway is through the formation of an achiral intermediate, particularly under harsh reaction conditions like strong acids or bases and elevated temperatures.[4]

  • Aziridinium Ion Formation (Acidic Conditions): Under acidic conditions, the amino group is protonated. The adjacent hydroxyl group can then act as an internal nucleophile, displacing the protonated amine in an intramolecular cyclization to form a strained, three-membered aziridinium ion. This planar, achiral intermediate can then be attacked by a nucleophile (like water). The attack can occur at either of the two carbons of the ring with equal probability, leading to a mixture of the (S) and (R) enantiomers, thus causing racemization.

  • Dehydrogenation-Hydrogenation (Catalytic Conditions): Certain metal catalysts, particularly under hydrogen pressure and at high temperatures, can facilitate a dehydrogenation of the alcohol to a ketone, followed by a hydrogenation back to the alcohol.[5][6][7] The ketone intermediate is achiral, and its non-stereoselective reduction will yield a racemic mixture of the alcohol. While this is a known industrial process for racemization, accidental exposure to certain hydrogenation catalysts under harsh conditions could lead to undesired loss of stereopurity.

racemization_mechanism cluster_S (S)-Enantiomer cluster_intermediate Achiral Intermediate cluster_R (R)-Enantiomer S_start This compound aziridinium Planar Aziridinium Ion S_start->aziridinium  H+ (Acid) Intramolecular Cyclization aziridinium->S_start  Nucleophilic Attack (e.g., H₂O) R_end (R)-1-Amino-3-phenylpropan-2-ol aziridinium->R_end  Nucleophilic Attack (e.g., H₂O)

Caption: Primary racemization pathway via an aziridinium ion intermediate.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: My chiral HPLC shows significant racemization after aqueous workup of my reaction.

A: This is a classic problem almost always linked to improper pH control during extraction and washing steps.

Root Cause Analysis:

  • Acidic pH: Exposing the amino alcohol to a low pH (typically < 5) aqueous environment, even for a short time, can trigger the formation of the aziridinium ion, leading to rapid racemization.

  • Strongly Basic pH: While the aziridinium mechanism is less likely, very high pH (> 11) can also increase the rate of racemization.[8][9]

  • Elevated Temperature: Performing extractions or concentrating solutions at high temperatures significantly accelerates the rate of racemization.[10] Racemization is a time and temperature-dependent process.[11][12]

Corrective Actions:

  • Strict pH Control: Maintain the aqueous phase at a neutral to slightly basic pH (7.0 - 9.0) during all workup steps. Use mild bases like saturated sodium bicarbonate (NaHCO₃) or dilute potassium carbonate (K₂CO₃) for neutralization. Avoid strong acids and bases.

  • Temperature Management: Perform all aqueous washes and extractions at room temperature or below. If the compound is particularly sensitive, use an ice bath to keep temperatures between 0-5 °C.

  • Minimize Exposure Time: Work through the extraction and phase separation steps efficiently to minimize the contact time between your compound and the aqueous phase.

Data Table: Illustrative Effect of pH on Racemization during Workup

pH of Aqueous PhaseTemperatureExposure TimeExpected Enantiomeric Purity
2-4Room Temp30 min< 90%
5-6Room Temp30 min95-98%
7-9 Room Temp 30 min > 99.5%
11-12Room Temp30 min97-99%
7-950 °C30 min< 95%

Note: These values are illustrative and can vary based on the specific conditions and counter-ions present.

Scenario 2: I am performing an acylation/coupling reaction on the amine, and my final product is partially racemized, but my starting material was pure.

A: Racemization during coupling reactions is common, especially when activating a carboxylic acid to be coupled with the amine. However, in this case, where the amino alcohol is the nucleophile, racemization of the amino alcohol component itself can occur if the reaction conditions are harsh. If another chiral center (from the acid partner) is racemizing, that is a different issue related to oxazolone formation.[13][14] For racemization of the amino alcohol component, consider the following:

Root Cause Analysis:

  • Excess Strong Base: Using a strong, sterically hindered base in large excess can sometimes lead to side reactions.

  • High Reaction Temperature: Many coupling reactions are exothermic. Running the reaction without cooling can lead to high local temperatures, promoting racemization.

  • Inappropriate Protecting Groups: If the hydroxyl group is unprotected, it could potentially participate in side reactions, especially if activated under certain conditions.

Corrective Actions:

  • Optimize Base and Stoichiometry: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[15] Use the minimum number of equivalents required for the reaction.

  • Control Reaction Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature. Monitor the internal temperature to prevent uncontrolled exotherms.

  • Consider Protecting the Hydroxyl Group: If racemization persists, a temporary protecting group on the hydroxyl function can prevent any unwanted intramolecular reactions. A tert-Butyldimethylsilyl (TBDMS) ether is a common choice, as it is stable to many coupling conditions and can be easily removed later.[16]

Scenario 3: The enantiomeric excess (ee) of my stored this compound has decreased over time.

A: This indicates slow degradation or isomerization during storage, likely due to interaction with the atmosphere or improper storage conditions.

Root Cause Analysis:

  • Atmospheric CO₂: Amines can react with CO₂ in the air to form carbamate salts. This can alter the chemical environment and potentially catalyze slow degradation.

  • Moisture: The presence of water can facilitate ionic processes that may lead to racemization over long periods.[17]

  • Temperature: As with all chemical reactions, the rate of racemization, even if very slow, is increased at higher storage temperatures.[2]

Corrective Actions:

  • Store Under Inert Gas: After opening, flush the headspace of the container with an inert gas like argon or nitrogen before resealing.

  • Use a Desiccator: Store the container in a desiccator to protect it from atmospheric moisture.

  • Refrigerate: Store the compound at 2-8 °C to minimize the rate of any potential degradation or racemization pathways.

storage_workflow start Receive Compound aliquot Aliquot into Smaller Vials (Optional, for frequent use) start->aliquot inert Flush Headspace with N₂ or Ar aliquot->inert seal Seal Tightly with PTFE-Lined Cap inert->seal store Store at 2-8 °C in a Desiccator seal->store end Long-Term Stability store->end

Caption: Recommended workflow for the proper storage of chiral amino alcohols.

Validated Experimental Protocols

Protocol 1: Standard Procedure for Aqueous Workup
  • Cooling: After the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching: Slowly add a pre-chilled saturated aqueous solution of NaHCO₃ to the reaction mixture with stirring.

  • pH Check: After the quench is complete, check the pH of the aqueous layer using pH paper or a calibrated meter. If necessary, adjust to pH 8-9 by adding more saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash once with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40 °C.

Protocol 2: N-Boc Protection (To enhance stability or modify reactivity)
  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.5 equivalents) or DIPEA (1.5 equivalents) and cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Proceed with the aqueous workup as described in Protocol 1. The resulting N-Boc protected amino alcohol is often more stable and less prone to certain side reactions.

References

  • BenchChem. (2025). Technical Support Center: Preventing Racemization of Chiral Amines.
  • Park, J., & Kim, K. (2018). Racemization catalysts for the dynamic kinetic resolution of alcohols and amines. In Dynamic Kinetic Resolution.
  • Bai, G., et al. (2006). Racemization of chiral amino alcohols: Catalyst selection and characterization.
  • Celgene Corporation. (1991). US4990666A - Racemization of optically active amino alcohols.
  • BenchChem. (2025). how to prevent racemization of (S)-3-amino-1-methylazepan-2-one.
  • Orem, C. A., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bofill, J. M., et al. (2008). Amino Acid-Protecting Groups. Chemical Reviews.
  • Wikipedia. (n.d.). Protecting group.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Miyazawa, T., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-36.
  • Kaufman, D. S., & Orem, C. A. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University.
  • Hashimoto, K., & Akashi, K. (1997). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1.
  • Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371-1373.
  • BenchChem. (2025). Technical Support Center: Strategies to Minimize Racemization During Synthesis.

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Technical Support Center: Analytical Methods for (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (S)-1-Amino-3-phenylpropan-2-ol, also known as L-Phenylalaninol.[1][2] This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the analytical characterization of this important chiral intermediate. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to develop robust, reliable, and compliant analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust analytical strategy for this compound.

Q1: What are the most critical impurities I should be looking for when analyzing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route and storage conditions. However, based on its structure and common manufacturing pathways (e.g., reduction of L-phenylalanine), you should prioritize the following impurity classes:

  • Enantiomeric Impurity: The most critical process-related impurity is its opposite enantiomer, (R)-1-Amino-3-phenylpropan-2-ol. As the biological activity of chiral molecules is often stereospecific, regulatory agencies have stringent requirements for controlling enantiomeric purity.

  • Starting Material Carryover: L-phenylalanine, the common precursor, may be present in the final product if the synthesis is incomplete.[2]

  • Synthesis-Related Impurities: Depending on the specific route, various intermediates or by-products can arise. For example, if a nitrostyrene derivative is used, residual nitro-compounds could be present.[3] Over-reduction or side-reactions can also generate structurally similar compounds.

  • Degradation Products: The primary amino and hydroxyl groups make the molecule susceptible to oxidative and other degradation pathways, especially under stress conditions like heat, light, or exposure to oxidizing agents.[4]

A comprehensive impurity profiling strategy, often employing high-resolution mass spectrometry (LC-MS), is essential for identifying both expected and unexpected impurities.[][6][7]

Q2: What is the best single analytical technique for assessing the purity of this compound?

A2: There is no single "best" technique for all purity aspects. A multi-faceted approach is required. However, for routine quality control, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for quantifying process-related impurities and degradation products. For determining the crucial enantiomeric purity, a specialized Chiral HPLC method is non-negotiable.

  • RP-HPLC is ideal for separating compounds with varying polarities, making it effective for resolving the polar this compound from less polar or more polar impurities.[8]

  • Chiral HPLC utilizes a chiral stationary phase (CSP) that differentially interacts with the two enantiomers, allowing for their separation and quantification.[9][10]

For initial identification of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) provides the highest level of confidence by delivering both retention time and mass-to-charge ratio data.[11][12]

Q3: My compound has a basic amino group. How does this affect my HPLC method development?

A3: The basic primary amine is the most challenging feature for RP-HPLC analysis. It can lead to significant peak tailing due to strong, undesirable ionic interactions with residual acidic silanol groups on standard silica-based C18 columns.[13] This poor peak shape compromises resolution and integration accuracy.

To mitigate this, you must actively manage these secondary interactions. This is a classic challenge in amine analysis, and the solutions involve modifying the stationary phase, the mobile phase, or both. Detailed strategies are covered in the Troubleshooting section below.

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Problem Probable Cause(s) Scientifically-Grounded Solutions & Explanations
Severe peak tailing for the main analyte in RP-HPLC. Secondary ionic interactions between the protonated amine of the analyte and deprotonated silanol groups (-Si-O⁻) on the column packing.1. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 2.5-3.5 with phosphoric or formic acid). At low pH, most silanol groups are protonated (-Si-OH), minimizing ionic interaction with the positively charged analyte.2. Add a Competing Base: Introduce a small amount of a competing base, like Triethylamine (TEA) (0.1-0.5% v/v), to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[13]3. Use a Modern Column: Employ a column with advanced surface chemistry, such as one with high-density end-capping or a base-deactivated surface, designed specifically to reduce silanol activity.
Poor resolution between the main peak and a closely eluting impurity. Insufficient selectivity of the chromatographic system. The mobile phase may be too strong (eluting components too quickly) or the stationary phase may not be optimal.1. Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of the critical pair. This provides more time for the column to differentiate between the two compounds.2. Adjust Organic Modifier: Change the organic solvent. If you are using acetonitrile, try methanol, or a ternary mixture. Methanol has different hydrogen bonding characteristics and can alter selectivity.3. Screen Different Stationary Phases: The C18 phase is not always optimal. Try a Phenyl-Hexyl column, which offers alternative pi-pi interactions with the analyte's phenyl ring, or a polar-embedded phase for different selectivity.[13]
No separation of enantiomers on a chiral column. The chosen Chiral Stationary Phase (CSP) does not have the necessary stereochemical recognition for your analyte, or the mobile phase is disrupting the chiral interaction mechanism.1. Screen Different CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points.[10][14] If a cellulose-based column (e.g., Chiralcel) doesn't work, try an amylose-based one (e.g., Chiralpak). Their 3D structures are different, leading to different chiral recognition sites.2. Optimize the Mobile Phase: Chiral separations are highly sensitive to mobile phase composition. In normal phase (e.g., Hexane/Isopropanol), systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA). The alcohol competes with the analyte for polar interaction sites on the CSP; finding the right balance is key.[9]3. Consider Derivatization: While less ideal, derivatizing the amine or alcohol group can sometimes enhance chiral recognition on the CSP.[14]
An unknown peak appears during stability testing. A new degradation product has formed.1. Employ a Photodiode Array (PDA) Detector: A PDA detector will provide the UV spectrum of the new peak. Comparing this to the parent compound's spectrum can give clues about structural changes (e.g., loss or gain of a chromophore).2. Perform LC-MS Analysis: This is the most direct way to identify the unknown. High-resolution mass spectrometry (HRMS) can provide an accurate mass, allowing you to propose an elemental composition for the degradant.[7][11] Tandem MS (MS/MS) can fragment the molecule to elucidate its structure.
Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed ph_check Is Mobile Phase pH < 3.5? start->ph_check adjust_ph Adjust pH to 2.5-3.5 using H3PO4 or Formic Acid ph_check->adjust_ph No tea_check Is a competing base used? ph_check->tea_check Yes adjust_ph->ph_check add_tea Add 0.1% Triethylamine (TEA) to the mobile phase tea_check->add_tea No column_check Using a modern, end-capped or base-deactivated column? tea_check->column_check Yes add_tea->tea_check change_column Switch to a high-purity, base-deactivated column column_check->change_column No resolved Peak Shape Acceptable column_check->resolved Yes change_column->resolved

Caption: Troubleshooting logic for HPLC peak tailing.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your method development. All methods must be fully validated according to ICH Q2(R2) guidelines for their intended use.[15][16][17]

Protocol 1: RP-HPLC Method for Purity and Impurity Determination

This method is designed to quantify related substances and degradation products.

1. Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm A robust, modern column with BEH particle technology that provides excellent peak shape and stability across a wide pH range.
Mobile Phase A 0.1% Formic Acid in Water Provides an acidic pH to control analyte and silanol ionization, improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-2 min: 5% B; 2-25 min: 5% to 60% B; 25-30 min: 60% to 95% B; 30-32 min: 95% B; 32-33 min: 95% to 5% B; 33-40 min: 5% B A shallow gradient provides good resolution for a range of potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detector UV/PDA at 215 nm The phenyl group provides UV absorbance; 215 nm is a common wavelength for detecting aromatic compounds lacking extensive conjugation.
Injection Vol. 10 µL

| Diluent | Mobile Phase A / Mobile Phase B (80:20) | Ensures compatibility with the starting mobile phase conditions to prevent peak distortion. |

2. Solution Preparation:

  • Standard Solution (0.05 mg/mL): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

4. Impurity Calculation:

  • Calculate the percentage of each impurity using the principle of area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the (R)-enantiomer from the desired (S)-enantiomer.

1. Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column Daicel Chiralpak IA, 4.6 x 250 mm, 5 µm An immobilized amylose-based CSP known for broad selectivity for chiral amines and alcohols.[10][14] Immobilized nature allows for a wider range of solvents if needed.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) A typical normal-phase system. The alcohol acts as the polar modifier, and the small amount of diethylamine is a basic additive that dramatically improves peak shape by competing with the analyte for highly active sites on the CSP.
Flow Rate 1.0 mL/min
Column Temp. 25 °C Chiral separations can be sensitive to temperature; tight control is essential.
Detector UV at 220 nm
Injection Vol. 10 µL

| Diluent | Mobile Phase | Ensures optimal peak shape. |

2. Solution Preparation:

  • Racemic Standard (0.5 mg/mL): Prepare a solution of a racemic (R/S)-1-Amino-3-phenylpropan-2-ol standard in Diluent. This is used to confirm the resolution.

  • Sample Solution (0.5 mg/mL): Prepare a solution of the this compound sample in Diluent.

3. System Suitability Test (SST):

  • Inject the Racemic Standard.

  • Acceptance Criteria: The resolution between the (S) and (R) enantiomer peaks should be ≥ 2.0.

4. Calculation of Enantiomeric Purity:

  • Inject the Sample Solution.

  • Calculate the percentage of the (R)-enantiomer using the following formula: % (R)-enantiomer = [Area of (R)-peak / (Area of (S)-peak + Area of (R)-peak)] x 100

General Workflow for Impurity Identification

G start Sample with Unknown Impurity hplc_pda 1. Analyze via RP-HPLC with PDA Detector start->hplc_pda get_uv Obtain UV Spectrum and Retention Time (RT) hplc_pda->get_uv lc_ms 2. Analyze via LC-MS/HRMS get_uv->lc_ms get_mass Obtain Accurate Mass and MS/MS Fragmentation lc_ms->get_mass propose 3. Propose Structure (Elemental Composition + Fragments) get_mass->propose synthesize 4. Synthesize or Isolate Proposed Impurity Standard propose->synthesize confirm 5. Co-inject Standard with Sample Confirm RT and Spectrum synthesize->confirm end Impurity Identified & Confirmed confirm->end

Caption: Workflow for unknown impurity identification.

References

  • Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. [Link]

  • Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. [Link]

  • Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. [Link]

  • GC determination of aniline,2-aminophenol and 4-aminophenol in mesalazine enteric-coated tablets. Ingenta Connect. [Link]

  • Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. PubMed. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • How to separate amino acid enantiomers? ResearchGate. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • Summary of analytical methods for detecting amino acid impurities. ResearchGate. [Link]

  • 2-Amino-3-Phenylpropan-1-ol. ChemBK. [Link]

  • 1-Amino-3-phenylpropan-2-ol. PubChem. [Link]

  • phenylalaninol, (S)-. PubChem. [Link]

  • 3-Amino-2-phenylpropan-1-ol. PubChem. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of (S)-1-Amino-3-phenylpropan-2-ol Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Stereoisomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. (S)-1-Amino-3-phenylpropan-2-ol, also known as L-Phenylalaninol, is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its specific three-dimensional arrangement is paramount, as the (R)-enantiomer may exhibit a different, diminished, or even deleterious pharmacological or toxicological profile.

Consequently, the robust validation of an analytical method to confirm the enantiomeric purity of this compound is a non-negotiable step in quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. It is designed not merely as a set of instructions, but as a self-validating framework, grounded in established scientific principles and regulatory expectations.

I. The Analytical Challenge: Resolving Mirror Images

The primary analytical challenge in assessing the purity of this compound lies in the separation of its two enantiomers, which possess identical physical and chemical properties in an achiral environment. The key to their separation is the creation of a transient diastereomeric interaction with a chiral selector. This is most commonly achieved through chiral chromatography.

Furthermore, a comprehensive purity method must also be capable of separating the desired (S)-enantiomer from other potential impurities, which may include:

  • The (R)-enantiomer: The most critical impurity to monitor.

  • Residual starting materials: Such as L-phenylalanine or its derivatives.

  • By-products of synthesis: Arising from the reduction of the carboxylic acid and subsequent reactions.

II. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Purity

HPLC is the most widely employed technique for the enantiomeric separation of chiral compounds in the pharmaceutical industry.[1][2] Its versatility, robustness, and high resolution make it the gold standard for this application.

The Causality Behind Method Development Choices

The development of a successful chiral HPLC method is a systematic process of optimizing the interactions between the analyte and both the stationary and mobile phases. For a polar molecule like this compound, a normal-phase chiral separation is often a logical starting point.

Experimental Protocol: A Validated HPLC Method for this compound Purity

This protocol is a robust, validated method for determining the enantiomeric purity of this compound, developed based on established methodologies for similar amino alcohols.[3]

1. Chromatographic Conditions:

ParameterSpecificationRationale
Column Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (250 mm x 4.6 mm, 5 µm)Polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including amino alcohols. Immobilization enhances solvent compatibility and column longevity.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A normal-phase mobile phase provides good solubility for the analyte and promotes the necessary chiral recognition interactions with the CSP. Isopropanol acts as the polar modifier to control retention, while a small amount of diethylamine is added to improve the peak shape of the basic amine.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25°CEnsures consistent retention times and selectivity.
Detection UV at 210 nmThe phenyl group of the analyte provides sufficient UV absorbance at lower wavelengths for sensitive detection.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of racemic 1-Amino-3-phenylpropan-2-ol in the mobile phase. This is crucial for confirming the elution order and calculating the resolution.

  • Working Standard Solution (0.1 mg/mL): Dilute the stock solutions 1:10 with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a nominal concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Method Validation (in accordance with ICH Q2(R1) Guidelines): [4]

  • Specificity: Inject the (S)-enantiomer, the racemic mixture, and a blank (mobile phase). The method is specific if the (S)- and (R)-enantiomers are baseline resolved from each other and from any other peaks in the blank.

  • Linearity: Prepare a series of dilutions of the (R)-enantiomer in the (S)-enantiomer to cover the expected range of the impurity (e.g., 0.1% to 1.5% of the nominal concentration). Plot the peak area of the (R)-enantiomer against its concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations at which the (R)-enantiomer can be reliably detected and quantified (typically with a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: Analyze samples spiked with known amounts of the (R)-enantiomer at different concentration levels. The recovery should be within 80-120% for low-level impurities.

  • Precision (Repeatability and Intermediate Precision): Assess the variability of the results by performing multiple injections of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be ≤ 10% for the impurity.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) to assess the method's reliability under normal operational variations.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation S_Std Weigh (S)-Standard Dissolve Dissolve in Mobile Phase S_Std->Dissolve R_Std Prepare Racemic Standard R_Std->Dissolve Sample Weigh Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Column Chiral Separation (Polysaccharide CSP) Inject->Column Detect UV Detection (210 nm) Column->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity & Impurities Integrate->Calculate Validate Validate per ICH Q2(R1) Calculate->Validate

Caption: Workflow for HPLC Purity Validation.

III. Comparative Analysis with Alternative Techniques

While HPLC is the predominant method, other techniques offer specific advantages and can be considered for orthogonal validation or specific applications.

A. Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. For chiral separations, it has emerged as a powerful alternative to normal-phase HPLC.[5]

Advantages over HPLC:

  • Speed: The low viscosity of supercritical CO₂ allows for higher flow rates and faster separations, often reducing analysis times by a factor of 3 to 10.[5]

  • "Green" Chemistry: SFC significantly reduces the consumption of organic solvents, lowering costs and environmental impact.

  • Improved Efficiency: Higher diffusion coefficients in supercritical fluids can lead to sharper peaks and better resolution.

Disadvantages:

  • Instrumentation: SFC systems are less common in analytical laboratories compared to HPLC systems.

  • Solubility: Highly polar compounds may have limited solubility in the predominantly non-polar CO₂ mobile phase, although the use of polar co-solvents can mitigate this.

B. Gas Chromatography (GC)

GC is a high-resolution technique, but its application to non-volatile compounds like amino alcohols requires derivatization to increase volatility.

Advantages:

  • High Efficiency: Capillary GC columns offer very high theoretical plate counts, leading to excellent resolution.

  • Sensitive Detectors: Flame Ionization Detection (FID) and Mass Spectrometry (MS) provide high sensitivity.

Disadvantages:

  • Derivatization Required: This adds a step to the sample preparation, which can be a source of error and may not be quantitative.

  • Thermal Stability: The analyte and its derivatives must be thermally stable and not decompose in the heated injector or column.

C. Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. For chiral separations, a chiral selector is added to the background electrolyte.

Advantages:

  • High Efficiency and Resolution: CE can achieve extremely high separation efficiencies.

  • Low Sample and Reagent Consumption: The technique uses nanoliter injection volumes and minimal amounts of reagents.

  • Orthogonal Selectivity: The separation mechanism is fundamentally different from chromatography, making it an excellent orthogonal technique for method validation.

Disadvantages:

  • Sensitivity: Standard UV detection in CE can be less sensitive than in HPLC due to the short path length.

  • Robustness: CE methods can sometimes be less robust than HPLC methods, with susceptibility to changes in buffer composition and capillary surface.

Quantitative Performance Comparison

The following table provides a semi-quantitative comparison of the expected performance of these techniques for the chiral analysis of this compound.

Performance MetricChiral HPLCChiral SFCChiral GC (with derivatization)Chiral CE
Typical Analysis Time 10 - 20 min2 - 8 min15 - 30 min5 - 15 min
Resolution (Rs) > 2.0> 2.0> 2.5> 2.5
LOD/LOQ ~0.01% / ~0.03%~0.01% / ~0.03%< 0.01% / < 0.03%~0.05% / ~0.15%
Solvent Consumption Moderate to HighVery LowLowVery Low
Sample Preparation Simple DissolutionSimple DissolutionDerivatization RequiredSimple Dissolution
Throughput ModerateHighLow to ModerateHigh

Decision-Making Framework for Method Selection

Method_Selection Start Start: Need for Chiral Purity Analysis QC_Lab Routine QC Lab? Start->QC_Lab High_Throughput High Throughput Screening? QC_Lab->High_Throughput No HPLC HPLC: Robust, reliable, widely available. QC_Lab->HPLC Yes Orthogonal Orthogonal Method Needed? High_Throughput->Orthogonal No SFC SFC: Fast, green, high throughput. High_Throughput->SFC Yes Volatile Volatile Impurities a Concern? Orthogonal->Volatile No CE CE: Orthogonal selectivity, low consumption. Orthogonal->CE Yes Volatile->HPLC No GC GC: High resolution for volatile impurities. Volatile->GC Yes

Caption: Decision tree for selecting a chiral analysis method.

IV. Conclusion: A Self-Validating Approach to Purity

For the routine, validated determination of this compound purity, chiral HPLC stands out as the most suitable technique due to its robustness, widespread availability, and the wealth of established methodologies for similar compounds. The detailed protocol provided in this guide serves as a comprehensive starting point for method development and validation, adhering to the stringent requirements of the pharmaceutical industry.

Supercritical Fluid Chromatography (SFC) presents a compelling, modern alternative, particularly for high-throughput environments where speed and sustainability are primary drivers. Capillary Electrophoresis (CE) and Gas Chromatography (GC) serve as excellent orthogonal techniques for cross-validation and for the analysis of specific types of impurities, respectively.

Ultimately, the choice of analytical methodology must be scientifically sound, fit for its intended purpose, and rigorously validated. This ensures the consistent quality of this compound, thereby safeguarding the integrity of the final pharmaceutical product and, most importantly, the well-being of the patient.

References

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Chiral Drug Separation. Marcel Dekker, Inc. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Auxiliaries: A Comparative Analysis of (S)-1-Amino-3-phenylpropan-2-ol Derivatives and Their Peers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall synthetic strategy. This guide provides an in-depth comparison of chiral auxiliaries, with a special focus on those derived from amino alcohols like (S)-1-Amino-3-phenylpropan-2-ol, and benchmarks their performance against established market leaders such as Evans' Auxiliaries, Oppolzer's Sultams, and Meyers' Chiral Formamidines.

The Rationale for Rigidity: From Flexible Amino Alcohols to Potent Oxazolidinones

This compound, and its close structural relative (S)-phenylalaninol, are readily available chiral building blocks derived from the chiral pool. While their inherent chirality is appealing, their conformational flexibility as open-chain structures limits their effectiveness as chiral auxiliaries. Effective stereochemical control relies on a well-defined and predictable steric environment to bias the approach of incoming reagents.

To achieve this, amino alcohols are almost universally converted into rigid cyclic derivatives, most commonly oxazolidinones. This is precisely the case for (S)-phenylalaninol, which is transformed into the highly effective Evans-type auxiliary, (4S)-4-benzyl-2-oxazolidinone. This guide will therefore use this well-documented derivative as a practical and representative example of how a phenylpropanol-based amino alcohol is employed in high-stakes asymmetric synthesis.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The application of a chiral auxiliary typically involves a three-step sequence:

  • Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol reaction, conjugate addition) is performed, wherein the auxiliary directs the formation of one diastereomer over the other.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound, and is ideally recovered for reuse.[1]

The success of a chiral auxiliary is judged by its ability to provide high diastereoselectivity in the key reaction, the ease of its attachment and cleavage, and the potential for its recovery and recycling.

Comparative Performance Analysis of Leading Chiral Auxiliaries

The following sections provide a head-to-head comparison of the (S)-phenylalaninol-derived oxazolidinone with other prominent chiral auxiliaries in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The chiral auxiliary's role is to control the facial selectivity of the enolate's reaction with an electrophile.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Key Strengths & Limitations
(4S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)N-PropionylAllyl Iodide98:2 d.r.>90High diastereoselectivity for a range of electrophiles. Readily cleaved. Sensitive to sterically hindered electrophiles.
Oppolzer's Sultam N-AcylAlkyl Halide>95:5 d.r.85-95Excellent stereocontrol. Crystalline derivatives aid purification. Cleavage can require harsh conditions.
Meyers' Chiral Formamidine α-Substituted AldehydeMethyl Iodide>98% d.e.~80Effective for α-alkylation of aldehydes and ketones. Auxiliary removal can be complex.
Pseudoephedrine Amide N-PropionylBenzyl Bromide>99:1 d.r.>90High diastereoselectivity. Auxiliary is inexpensive. Cleavage products are diverse (acids, alcohols, ketones).

Discussion:

The (S)-phenylalaninol-derived (4S)-4-benzyl-2-oxazolidinone provides excellent diastereoselectivity in alkylation reactions, comparable to the best-in-class auxiliaries.[2] The stereochemical outcome is dictated by the bulky benzyl group, which effectively shields one face of the enolate. The chelated (Z)-enolate intermediate ensures a predictable reaction trajectory.[2]

Oppolzer's sultam also offers exceptional stereocontrol, often yielding highly crystalline products that are easily purified. However, the cleavage of the sulfonamide bond can sometimes require more forcing conditions than the hydrolysis of the oxazolidinone's amide bond.

Meyers' chiral formamidines are particularly useful for the asymmetric α-alkylation of aldehydes and ketones, a transformation that can be challenging with other auxiliaries. The mechanism involves the formation of a rigid, chelated aza-enolate.

Pseudoephedrine amides, championed by Myers, are highly effective and utilize an inexpensive and readily available chiral auxiliary.[1] A key advantage is the versatility of the cleavage, which can provide access to a range of functional groups.[1]

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliaryAldehydeDiastereoselectivity (syn/anti)Diastereomeric Excess (d.e.)Yield (%)Key Strengths & Limitations
(4S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Isobutyraldehyde>99:1 (syn)>99%80-95Excellent for generating syn-aldol products via a Zimmerman-Traxler transition state. Access to anti-products is less direct.
Oppolzer's Sultam Benzaldehyde>95:5 (syn or anti)>98%80-90Can be tuned to produce either syn or anti aldol products depending on the Lewis acid used.
This compound Derivative (as oxazolidinone) Benzaldehyde(Typically syn)HighGoodExpected to perform similarly to other Evans-type auxiliaries, favoring syn products.

Discussion:

Evans' oxazolidinone auxiliaries, including the (4S)-4-benzyl derivative, are renowned for their high syn-diastereoselectivity in boron-mediated aldol reactions.[1] This is rationalized by a chair-like Zimmerman-Traxler transition state where the aldehyde substituent occupies a pseudo-equatorial position.

Oppolzer's sultam offers greater flexibility, as the choice of Lewis acid can influence the transition state geometry to favor either syn or anti aldol products, providing access to a wider range of stereoisomers from a single auxiliary.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for the use of a (S)-phenylalaninol-derived oxazolidinone auxiliary in an asymmetric alkylation are provided below.

Protocol 1: Synthesis and Acylation of (4S)-4-Benzyl-2-oxazolidinone

cluster_synthesis Synthesis of (4S)-4-Benzyl-2-oxazolidinone cluster_acylation Acylation S_Phenylalaninol (S)-Phenylalaninol Oxazolidinone (4S)-4-Benzyl-2-oxazolidinone S_Phenylalaninol->Oxazolidinone 1. Phosgene or equivalent 2. Base Acyl_Oxazolidinone N-Propionyl-(4S)-4-benzyl-2-oxazolidinone Oxazolidinone->Acyl_Oxazolidinone Propionic anhydride, Et3N, DMAP

Caption: Synthesis and acylation of the chiral auxiliary.

Methodology:

  • (S)-Phenylalaninol (1.0 eq.) is dissolved in an appropriate solvent (e.g., toluene). The choice of solvent is critical for temperature control and reagent solubility.

  • A phosgene equivalent (e.g., triphosgene, 0.4 eq.) is added portion-wise at 0 °C, followed by a tertiary amine base (e.g., triethylamine, 2.2 eq.). This step forms the cyclic carbamate, the oxazolidinone. The reaction is highly exothermic and requires careful temperature control.

  • The reaction is warmed to room temperature and stirred until completion (monitored by TLC).

  • The crude (4S)-4-benzyl-2-oxazolidinone is purified by recrystallization. This step is crucial to ensure high enantiomeric purity of the auxiliary.

  • The purified oxazolidinone (1.0 eq.) is dissolved in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon). The exclusion of water is essential for the subsequent enolate formation.

  • The solution is cooled to 0 °C, and triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. DMAP acts as a nucleophilic catalyst to accelerate the acylation.

  • Propionic anhydride (1.2 eq.) is added dropwise, and the reaction is stirred at room temperature until completion. [2]

Protocol 2: Asymmetric Alkylation and Auxiliary Cleavage

cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Acyl_Oxazolidinone N-Propionyl-(4S)-4-benzyl-2-oxazolidinone Enolate (Z)-Enolate Acyl_Oxazolidinone->Enolate 1. NaHMDS, THF, -78 °C Alkylated_Product Alkylated Product Enolate->Alkylated_Product 2. Allyl Iodide Chiral_Acid Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid LiOH, H2O2 Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary LiOH, H2O2

Caption: Asymmetric alkylation and subsequent cleavage.

Methodology:

  • The N-propionyl oxazolidinone (1.0 eq.) is dissolved in dry THF under an inert atmosphere and cooled to -78 °C. Low temperature is crucial for maintaining the stability of the enolate.

  • A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq.) in THF is added dropwise to form the (Z)-enolate. The formation of the Z-enolate is key to the high diastereoselectivity observed.[2]

  • After stirring for 30 minutes, allyl iodide (1.2 eq.) is added, and the reaction is stirred at -78 °C for several hours. The electrophile approaches the enolate from the face opposite to the bulky benzyl group.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.

  • The crude product is purified by column chromatography to separate the diastereomers.

  • The purified major diastereomer is dissolved in a mixture of THF and water (e.g., 3:1).

  • The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added. This reagent combination cleaves the amide bond to release the carboxylic acid and the chiral auxiliary.

  • The reaction is stirred until completion, then worked up to separate the chiral carboxylic acid from the recovered chiral auxiliary. The recovered auxiliary can be purified and reused.

Mechanistic Insights: The Origin of Stereocontrol

The high diastereoselectivity achieved with the (4S)-4-benzyl-2-oxazolidinone auxiliary stems from the formation of a rigid, chelated (Z)-enolate. The sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation. The bulky benzyl group at the C4 position then acts as a steric shield, directing the incoming electrophile to the opposite face of the enolate.

Caption: Simplified model of stereochemical induction.

Conclusion and Future Outlook

While this compound is not typically used directly as a chiral auxiliary, its derivatization into an oxazolidinone framework, exemplified by the closely related (S)-phenylalaninol, unlocks its potential for high stereocontrol in asymmetric synthesis. The resulting (4S)-4-benzyl-2-oxazolidinone stands as a powerful tool for researchers, offering performance on par with other leading chiral auxiliaries in key transformations like alkylations and aldol reactions.

The choice of chiral auxiliary will always be context-dependent, factoring in the specific reaction, desired stereoisomer, cost, and scalability. This guide has aimed to provide the necessary data and insights to make an informed decision, empowering researchers to confidently select the optimal chiral auxiliary for their synthetic endeavors.

References

  • Fallis, A. G.; Bodwell, G. J. Asymmetric Synthesis with Chiral Oxazolidinone Auxiliaries. Curr. Org. Chem.2004, 8 (12), 1055–1074.
  • Wikipedia. Chiral auxiliary. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective Alkylation of a Chiral Propionimide. Org. Synth.1990, 68, 83.

Sources

Comparative Efficacy of (S)-1-Amino-3-phenylpropan-2-ol (L-Phenylalaninol) in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Quintessential Chiral Building Block

(S)-1-Amino-3-phenylpropan-2-ol, commonly known as L-Phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with a defined stereocenter, makes it an invaluable asset in asymmetric synthesis.[2] L-Phenylalaninol serves not only as a versatile chiral building block for complex molecules but also as a precursor to highly effective chiral auxiliaries and ligands.[3][4][5] The efficacy of any chemical transformation is profoundly influenced by the reaction medium. For a chiral molecule like L-Phenylalaninol, the choice of solvent is not merely a matter of solubility; it is a critical parameter that dictates reaction kinetics, stereoselectivity, and even the stability of intermediates and products. This guide provides a comprehensive comparison of L-Phenylalaninol's performance across various solvent systems, supported by experimental data and detailed protocols to empower researchers in drug discovery and chemical development.

The Role of the Solvent: A Mechanistic Perspective

The solvent's interaction with L-Phenylalaninol's functional groups—the nucleophilic amine, the hydrogen-bond-donating alcohol, and the hydrophobic phenyl group—governs its behavior in solution.[6] The choice of solvent can stabilize or destabilize reactants, products, and, most importantly, the transition state of a reaction, thereby altering its rate and outcome.[7][8] Understanding these interactions is key to optimizing any process involving this chiral amino alcohol.

cluster_SolventTypes Solvent Classification cluster_Molecule (S)-Phenylalaninol Polar Protic Polar Protic Molecule -OH (Hydroxyl) -NH2 (Amine) -C6H5 (Phenyl) Polar Protic->Molecule H-Bonding (Solvates all groups well) Polar Aprotic Polar Aprotic Polar Aprotic->Molecule Dipole-Dipole (Solvates cations well, poor H-bond acceptor) Non-Polar Non-Polar Non-Polar->Molecule van der Waals (Solvates phenyl group)

Caption: Solvent-solute interactions for L-Phenylalaninol.

Part 1: Solubility Profile

The first measure of a solvent's suitability is its ability to dissolve the reactant. The solubility of L-Phenylalaninol is a direct consequence of its amphiphilic nature.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl and amino groups can both donate and accept hydrogen bonds, leading to high solubility in these solvents.[9] L-Phenylalaninol is soluble in both water and methanol.[9] The solubility of amino acids generally decreases as the hydrophobic character of the alcohol-water mixture increases.[10]

  • Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMSO): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, but they cannot donate hydrogen bonds. Solubility is generally moderate but sufficient for many applications.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Chloroform): The hydrophobic phenyl group promotes solubility in these solvents, but the polar amino and hydroxyl groups limit it.[6] L-Phenylalaninol is often poorly soluble in highly non-polar solvents like hexane but may show some solubility in aromatic solvents like toluene or chlorinated solvents like chloroform.[6]

Comparative Solubility Data
SolventTypeDielectric Constant (ε at 25°C)Observed SolubilityRationale
WaterPolar Protic80.1Soluble[9]Excellent H-bonding with -OH and -NH2 groups.
MethanolPolar Protic32.7Soluble[9]Good H-bonding capabilities.[11]
EthanolPolar Protic24.6SolubleSimilar to methanol, good H-bonding.[11]
AcetonitrilePolar Aprotic37.5Sparingly SolubleCan accept H-bonds but lacks donor ability.
Tetrahydrofuran (THF)Polar Aprotic7.6Sparingly SolubleLower polarity limits interaction with polar groups.
Dichloromethane (DCM)Polar Aprotic9.1Slightly SolubleCan solvate the phenyl group but poor H-bonding.
TolueneNon-Polar2.4Slightly SolubleFavorable interaction with the phenyl group.
HexaneNon-Polar1.9InsolubleLacks any significant interaction with polar groups.[6]

Part 2: Efficacy in Asymmetric Synthesis

The true test of a solvent system is its impact on the stereochemical outcome of a reaction. L-Phenylalaninol is frequently used to synthesize chiral oxazolidinones, which act as powerful chiral auxiliaries. The solvent can influence the formation of the auxiliary and its subsequent diastereoselective reactions.

Case Study: Asymmetric Alkylation

A common application of a chiral auxiliary derived from L-Phenylalaninol is the asymmetric alkylation of an enolate. The solvent affects the aggregation state and geometry of the enolate, which in turn dictates the facial selectivity of the incoming electrophile.

cluster_workflow Experimental Workflow: Solvent Screening for Asymmetric Alkylation A Prepare Phenylalaninol-derived Chiral Auxiliary B Acylate the Auxiliary A->B C Generate Enolate (e.g., with LDA in chosen solvent) B->C D Add Electrophile (R-X) at low temperature C->D E Quench Reaction & Workup D->E F Purify Diastereomers E->F G Analyze Diastereomeric Ratio (d.r.) (e.g., by NMR or HPLC) F->G H Cleave Auxiliary to yield Chiral Product F->H I Determine Enantiomeric Excess (e.e.) of Final Product H->I

Caption: Workflow for evaluating solvent effects.

Influence of Solvent on Reaction Kinetics and Selectivity

The rate of a reaction can vary by orders of magnitude depending on the solvent.[7] Solvents that stabilize the transition state more than the ground state will accelerate the reaction.

  • Polar Aprotic Solvents (e.g., THF): Often the solvent of choice for organometallic reactions. They solvate the metal cation (e.g., Li⁺ in LDA) without strongly coordinating to the enolate, leaving it highly reactive. This often leads to high diastereoselectivity.

  • Ethereal Solvents (e.g., Diethyl Ether): Similar to THF but less polar. Can provide good selectivity.

  • Non-Polar Solvents (e.g., Toluene): Can promote aggregation of organometallic species, which may alter the geometry of the transition state and affect selectivity.

  • Polar Protic Solvents (e.g., Ethanol): Generally incompatible with highly basic reagents like LDA and organolithiums, and therefore not used in this type of reaction.

SolventTypical ReagentExpected RateExpected Diastereoselectivity (d.r.)Causality
THFLDA / n-BuLiFastVery HighSolvates Li⁺, promoting a well-defined, reactive enolate geometry.
TolueneLHMDSModerateHighCan favor specific transition state assemblies through π-stacking.
Diethyl EtherLDAFastHighLess coordinating than THF, can sometimes alter aggregation and selectivity.
DichloromethaneN/A--Reactive with many organometallic bases. Not recommended.

Part 3: Experimental Protocols

To ensure trustworthy and reproducible results, the following self-validating protocols are provided.

Protocol 1: Spectroscopic Characterization in Various Solvents

Objective: To observe solvent-induced shifts in NMR spectroscopy, confirming solute-solvent interactions.

  • Preparation: Accurately weigh 5-10 mg of this compound.

  • Sample A (Apolar): Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Sample B (Polar): Dissolve a separate, identical sample in ~0.7 mL of deuterated methanol (CD₃OD).

  • Acquisition: Acquire ¹H NMR spectra for both samples under identical instrument conditions (temperature, number of scans).[12]

  • Analysis: Compare the chemical shifts (δ) of the hydroxyl (-OH) and amine (-NH₂) protons. In CD₃OD, these protons will exchange with deuterium, leading to signal broadening or disappearance. Protons adjacent to these groups may also show slight shifts due to changes in hydrogen bonding.

Protocol 2: Model Reaction - Asymmetric Borane Reduction of Acetophenone

Objective: To compare the efficacy (yield and enantiomeric excess) of an L-Phenylalaninol-catalyzed reaction in different solvents.

  • Catalyst Formation (In Situ):

    • In three separate, oven-dried flasks under an inert atmosphere (N₂ or Ar), add this compound (0.1 mmol).

    • To Flask A, add 5 mL of anhydrous THF.

    • To Flask B, add 5 mL of anhydrous Toluene.

    • To Flask C, add 5 mL of anhydrous Dichloromethane.

    • To each flask, add borane dimethyl sulfide complex (BH₃·SMe₂, 0.1 mmol) and stir for 30 minutes at room temperature to form the oxazaborolidine catalyst.

  • Reduction:

    • Cool each flask to 0°C.

    • Slowly add a solution of acetophenone (1.0 mmol) in 1 mL of the respective solvent to each flask.

    • Slowly add additional BH₃·SMe₂ (1.0 mmol) to each flask over 20 minutes.

    • Stir the reactions for 2 hours at 0°C, monitoring by TLC.

  • Workup:

    • Carefully quench each reaction by the slow addition of 5 mL of methanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-phenylethanol.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Determine the enantiomeric excess (e.e.) of the product from each reaction using chiral HPLC or GC analysis.[13]

Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Objective: To quantify the stereochemical outcome of the model reaction.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® IA, IB, or IC).[2][13]

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase chiral separations. A common starting point is 90:10 (Hexane:IPA).

  • Sample Preparation: Dissolve a small amount (~1 mg) of the purified 1-phenylethanol in 1 mL of the mobile phase.

  • Instrumentation:

    • Set the flow rate to 1.0 mL/min.

    • Use a UV detector set to an appropriate wavelength for the analyte (e.g., 210 nm or 254 nm).

    • Maintain a constant column temperature using a column oven to ensure reproducibility.[13]

  • Analysis:

    • Inject a sample of racemic 1-phenylethanol to identify the retention times of both enantiomers.

    • Inject the samples from the reactions in different solvents.

    • Calculate the e.e. using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

Conclusion and Recommendations

The efficacy of this compound is inextricably linked to the solvent system in which it is employed.

  • For Solubility: Polar protic solvents like methanol and water are excellent for dissolving L-Phenylalaninol, but their reactivity may limit their use in synthesis.[9]

  • For Asymmetric Reactions: Anhydrous polar aprotic solvents, particularly THF , often provide the best balance of solubility, reagent compatibility, and high stereoselectivity. They effectively solvate the metal counterions in common organometallic reactions without interfering with the formation of a rigid, well-defined chiral transition state.

  • For Analysis: The choice of solvent is dictated by the analytical technique. Halogenated solvents like CDCl₃ are standard for NMR, while mobile phases like Hexane/IPA are common for chiral HPLC.[12][13]

Researchers must approach solvent selection as a critical optimization parameter. The data and protocols presented in this guide serve as a foundational framework for making informed decisions, ultimately enabling the rational design of more efficient and selective asymmetric transformations.

References

  • In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. (2025). ResearchGate. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). National Institutes of Health. [Link]

  • L-Phenylalanine | Solubility of Things. (n.d.). Solubilityofthings.com. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Royal Society of Chemistry. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Academy of Sciences. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). National Institutes of Health. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). National Institutes of Health. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Publications. [Link]

  • phenylalaninol, (S)-. (n.d.). PubChem, National Institutes of Health. [Link]

  • Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives. (1994).
  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). National Institutes of Health. [Link]

  • Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. (n.d.). PubMed. [Link]

  • Understanding the Effect of Ionic Liquid–Mediated Solvent Engineering on the Kinetics and Thermodynamic Stability of Phenylalanine Ammonia-Lyase. (2024). ACS Publications. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. [Link]

  • The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. (2023). RSC Publishing. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. [Link]

  • The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. (n.d.). RSC Publishing. [Link]

  • Comparison between a Biochemical Pathway and Organic Chemical Synthesis. (2018). Lupine Publishers. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). National Institutes of Health. [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (n.d.). MDPI. [Link]

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A Multi-faceted Spectroscopic Approach for the Structural Confirmation of (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Structural Integrity and Stereochemical Purity in Pharmaceutical Precursors

In the landscape of drug development, the unequivocal confirmation of a molecule's structure and stereochemistry is a cornerstone of ensuring safety and efficacy. Chiral molecules, such as (S)-1-Amino-3-phenylpropan-2-ol, a key building block for various pharmaceuticals, demand rigorous analytical scrutiny. The spatial arrangement of atoms in these molecules can lead to vastly different pharmacological activities, making the differentiation between enantiomers not just an analytical exercise, but a critical regulatory requirement.

This guide provides a comprehensive comparison of spectroscopic techniques to definitively confirm the structure and stereochemical purity of this compound. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), offering a holistic workflow for researchers and scientists in the pharmaceutical industry.

The Analytical Imperative: A Symphony of Techniques

No single analytical technique can provide the complete picture of a molecule's identity. Instead, a synergistic approach, where the strengths of one technique compensate for the limitations of another, is the most robust strategy. For this compound, this involves elucidating the connectivity of atoms, confirming the molecular weight and elemental composition, identifying functional groups, and, crucially, verifying the absolute stereochemistry.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without containing protons that would interfere with the spectrum.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically 128 or more) are required.

Interpreting the Data: Expected Chemical Shifts and Couplings

The structure of this compound suggests a specific pattern of signals in both ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent nmr Acquire Spectra on NMR Spectrometer dissolve->nmr Transfer to NMR Tube proton ¹H NMR nmr->proton carbon ¹³C NMR nmr->carbon interpret Interpret Chemical Shifts, Coupling Constants, and Integration proton->interpret carbon->interpret confirm Confirm Connectivity and Structure interpret->confirm

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom/Group ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
Phenyl (C₆H₅)7.15 - 7.35multiplet126.0 - 130.0, 138.5
CH (carbinol)~3.9multiplet~73.0
CH₂ (benzylic)~2.5 - 2.8multiplet~40.0
CH₂ (aminomethyl)~2.9 - 3.2multiplet~46.0
NH₂variablebroad singlet-
OHvariablebroad singlet-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The integration of the proton signals should correspond to the number of protons in each group (5H for the phenyl ring, 1H for the carbinol CH, 2H for the benzylic CH₂, and 2H for the aminomethyl CH₂). The splitting patterns (multiplicity) will reveal the neighboring protons, confirming the connectivity.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.

Data Interpretation: Confirming the Molecular Formula

This compound has a molecular formula of C₉H₁₃NO and a monoisotopic mass of 151.0997 g/mol .[1] In positive mode ESI-MS, the expected primary ion will be the protonated molecule [M+H]⁺ at m/z 152.1070.[2] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution ms Infuse into ESI Source dissolve->ms acquire Acquire Mass Spectrum (Positive Ion Mode) ms->acquire interpret Identify [M+H]⁺ Peak acquire->interpret confirm Confirm Molecular Weight and Elemental Composition interpret->confirm

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC₉H₁₃NO
Monoisotopic Mass151.0997 g/mol
[M+H]⁺ (m/z)152.1070

Common fragment ions observed in the mass spectrum can further support the proposed structure. For instance, the loss of water (-18 Da) or the cleavage of the C-C bonds adjacent to the functional groups can produce characteristic fragments.

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: Identifying Key Vibrational Modes

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad)
N-H (primary amine)Stretching3300 - 3500 (two bands)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C (aromatic)Stretching1450 - 1600
C-O (alcohol)Stretching1000 - 1260

The presence of these characteristic peaks provides strong evidence for the presence of the hydroxyl, amino, and phenyl functional groups within the molecule.

Chiral HPLC: The Definitive Test for Enantiomeric Purity

While NMR, MS, and IR can confirm the molecular structure, they are generally insensitive to stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers, thus confirming the stereochemical purity of a chiral compound.[3]

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohols.[4]

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution between the (S) and (R) enantiomers. This typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Analysis: Dissolve a known concentration of the sample in the mobile phase and inject it into the HPLC system.

  • Detection: Use a UV detector set to a wavelength where the compound absorbs, typically around 254 nm for the phenyl group.[5][6]

Data Interpretation: Assessing Enantiomeric Excess

The result of a successful chiral HPLC separation will be two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. By comparing the retention time of the sample peak to that of a certified reference standard of this compound, the identity of the enantiomer can be confirmed. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers:

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

For a sample to be considered enantiomerically pure, the ee should be greater than 99%.[7]

HPLC_Workflow cluster_prep Method Development cluster_acq Sample Analysis cluster_analysis Data Analysis column Select Chiral Stationary Phase mobile Optimize Mobile Phase column->mobile inject Inject Sample mobile->inject detect UV Detection inject->detect compare Compare Retention Times detect->compare calculate Calculate Enantiomeric Excess (ee) compare->calculate

Comparative Analysis: A Weight of Evidence Approach

The true power of this multi-faceted approach lies in the convergence of data from all four techniques.

Technique Primary Information Provided Strengths Limitations
NMR Atomic connectivity, chemical environmentUnambiguous structure elucidationInsensitive to stereochemistry (without chiral auxiliaries)
MS Molecular weight, elemental compositionHigh sensitivity, accurate massLimited structural information from fragmentation
IR Functional groupsRapid, non-destructiveProvides general rather than specific structural information
Chiral HPLC Enantiomeric purity and identityGold standard for stereochemical analysisRequires method development, reference standards

NMR confirms the carbon-hydrogen framework. MS validates the molecular weight and formula. IR provides a quick check for the essential functional groups. Finally, chiral HPLC delivers the crucial confirmation of stereochemical integrity. This collective evidence provides an unassailable confirmation of the structure and purity of this compound, meeting the stringent requirements of the pharmaceutical industry.

Conclusion

The structural and stereochemical confirmation of chiral molecules like this compound is a non-negotiable aspect of drug development. A comprehensive analytical strategy, leveraging the complementary strengths of NMR, MS, IR, and chiral HPLC, provides the necessary rigor to ensure the identity, purity, and quality of these critical pharmaceutical building blocks. By adopting this multi-faceted approach, researchers and scientists can proceed with confidence in their synthetic and developmental endeavors.

References

  • Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332–338. Available at: [Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information. Available at: [Link]

  • MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 27(21), 7234. Available at: [Link]

  • Nakashima, K., Kaddoumi, A., & Wada, M. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 463–469. Available at: [Link]

  • PubChem. (n.d.). (S)-phenylalaninol. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). D(+)-2-Amino-3-phenyl-1-propanol. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Nakashima, K., Kaddoumi, A., & Wada, M. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 463-469. Available at: [Link]

  • PubChemLite. (n.d.). 1-amino-3-phenylpropan-2-ol (C9H13NO). Available at: [Link]

  • mzCloud. (2015). L(-)-2-Amino-3-phenyl-1-propanol. Available at: [Link]

  • PubChem. (n.d.). 1-Amino-3-phenylpropan-2-ol. National Center for Biotechnology Information. Available at: [Link]

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A Comparative Analysis of Catalytic Efficacy: (S)-1-Amino-3-phenylpropan-2-ol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other—a process known as asymmetric synthesis—is a cornerstone of modern organic chemistry. Chiral amino alcohols have emerged as a privileged class of catalysts for these transformations, prized for their synthetic accessibility, structural tunability, and high efficacy in inducing stereoselectivity.[1][2]

This guide provides a detailed comparative study of the catalytic activity of derivatives of (S)-1-Amino-3-phenylpropan-2-ol, a scaffold readily derived from the natural amino acid L-phenylalanine. We will objectively compare the performance of these derivatives against other relevant chiral amino alcohols, supported by experimental data from peer-reviewed literature. The focus will be on a widely accepted benchmark reaction: the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols.[1][3][4] Through this analysis, we aim to elucidate the crucial structure-activity relationships that govern catalyst performance, offering researchers and drug development professionals a robust framework for catalyst selection and reaction optimization.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

To establish a standardized platform for comparing catalyst performance, we focus on the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde. This reaction is a classic model for assessing the efficacy and stereoselectivity of new chiral catalytic systems.[1][5] The product, (S)- or (R)-1-phenyl-1-propanol, is a chiral secondary alcohol, and the success of the catalyst is measured by its ability to produce one enantiomer in high yield and with high enantiomeric excess (ee). The fundamental transformation is illustrated below:

The chiral amino alcohol ligand complexes with the zinc reagent, forming a rigid chiral environment that dictates the facial selectivity of the nucleophilic attack on the prochiral aldehyde.

Comparative Performance of Chiral Amino Alcohol Catalysts

The efficacy of a chiral ligand is determined by its molecular architecture. Substituents on the nitrogen and the alcohol-bearing carbon, as well as the overall conformational rigidity of the ligand, play a critical role in defining the stereochemical outcome of the reaction.[1] The following table summarizes the performance of various this compound derivatives and other structurally related chiral amino alcohols in the benchmark reaction.

Ligand/CatalystStructureCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)ConfigurationReference
(S)-(-)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol)2Toluene09592(S)[3]
N,N-Dibutyl-(S)-2-amino-3-phenyl-1-propanol2Toluene09798(S)[3]
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)2Toluene25>9598(S)[5]
(1R,2S)-(-)-N-Methylephedrine5Toluene08590(R)[5]
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)2Toluene09997(S)[5]

Note: Data is collated from various sources to provide a comparative overview. Reaction conditions may vary slightly between studies.

Structure-Activity Relationship and Mechanistic Insights

The data reveals a clear correlation between the ligand structure and its catalytic performance.

  • N-Substitution: Comparing the parent (S)-2-Amino-3-phenyl-1-propanol to its N,N-dibutyl derivative demonstrates the profound impact of N-alkylation. The increased steric bulk of the butyl groups enhances the rigidity of the transition state, leading to a significant improvement in enantioselectivity (from 92% to 98% ee). This is a common strategy employed to fine-tune the chiral pocket of the catalyst.

  • Conformational Rigidity: Ligands with rigid bicyclic or cyclic structures, such as (-)-DAIB and (S)-DPP, consistently deliver high levels of enantioselectivity (>97% ee).[5] The fixed conformation of these ligands minimizes non-selective reaction pathways, thereby amplifying the chiral induction.

The catalytic cycle, as proposed by Noyori and others, involves the formation of a dimeric zinc complex bridged by the chiral amino alcohol.

Catalytic_Cycle cluster_main Catalytic Cycle Ligand_Et2Zn Ligand + Et₂Zn Active_Catalyst Chiral Zinc Complex (Active Catalyst) Ligand_Et2Zn->Active_Catalyst Formation Aldehyde_Coordination Aldehyde Coordination Active_Catalyst->Aldehyde_Coordination + Benzaldehyde Transition_State Diastereomeric Transition State Aldehyde_Coordination->Transition_State + Et₂Zn Product_Release Product Release Transition_State->Product_Release Ethyl Transfer Product_Release->Active_Catalyst Regeneration Product Chiral Alcohol + EtZnO-Ligand Product_Release->Product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

In this cycle, the chiral amino alcohol first reacts with diethylzinc to form a stable, dimeric zinc-alkoxide complex. This active catalyst then coordinates with the aldehyde. A second molecule of diethylzinc delivers the ethyl group to one of the enantiotopic faces of the aldehyde carbonyl, guided by the chiral environment of the ligand. This facial selectivity is the origin of the observed enantioselectivity.

Experimental Protocols

The following is a representative, detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by an this compound derivative.

Materials:

  • (S)-N,N-Dibutyl-2-amino-3-phenyl-1-propanol (2 mol%)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol ligand (e.g., (S)-N,N-Dibutyl-2-amino-3-phenyl-1-propanol, 0.02 mmol). Add anhydrous toluene (5 mL).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) to the stirred ligand solution. Stir the resulting mixture at 0°C for 30 minutes to allow for the in-situ formation of the chiral catalyst complex.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the catalyst solution at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Quenching and Work-up: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir until the zinc salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Setup Flame-dried flask under Inert Atmosphere Start->Setup Ligand Add Chiral Ligand and Anhydrous Solvent Setup->Ligand Cool Cool to 0°C Ligand->Cool Add_Zn Add Diethylzinc Stir for 30 min Cool->Add_Zn Add_Aldehyde Add Benzaldehyde Add_Zn->Add_Aldehyde React Stir at 0°C Monitor by TLC Add_Aldehyde->React Quench Quench with aq. NH₄Cl React->Quench Workup Aqueous Work-up (HCl, Extraction) Quench->Workup Purify Column Chromatography Workup->Purify Analyze Determine Yield & ee (Chiral HPLC/GC) Purify->Analyze End End Analyze->End

Caption: A generalized workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Conclusion and Future Outlook

Derivatives of this compound stand as highly effective and versatile chiral ligands for asymmetric catalysis. This guide demonstrates that systematic structural modifications, particularly N-alkylation to increase steric hindrance, can significantly enhance enantioselectivity in the benchmark addition of diethylzinc to aldehydes. The high performance of these ligands, coupled with their ready availability from the chiral pool, ensures their continued prominence in both academic research and industrial applications.

Future research will likely focus on the immobilization of these catalysts on solid supports for improved recyclability and application in continuous flow systems, further enhancing their green chemistry credentials.[6] Additionally, the application of these chiral ligands in a broader range of asymmetric transformations remains a fertile ground for discovery, promising new and efficient routes to complex, enantiomerically pure molecules that are vital for advancing medicine and materials science.

References

  • ResearchGate. Enantioselective addition of diethylzinc to aromatic aldehydes with new chiral amino alcohols as ligands. Available at: [Link]

  • ACS Publications. Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Available at: [Link]

  • PolyU Electronic Theses. New enantioselective catalysts based on chiral amino alcohols. Available at: [Link]

  • ACS Publications. Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. Available at: [Link]

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A Comparative Guide to the Structural Elucidation of (S)-1-Amino-3-phenylpropan-2-ol: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates biological activity, making stereochemistry a critical quality attribute. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of (S)-1-Amino-3-phenylpropan-2-ol, a vital chiral building block. We will delve into the gold standard, single-crystal X-ray crystallography, and contrast its capabilities with powerful spectroscopic alternatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most appropriate analytical strategy for their specific needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1] It stands as the definitive method for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms within a crystal lattice.[2] The resulting diffraction pattern is then used to generate a three-dimensional electron density map, from which the atomic structure can be determined.[2]

While a publicly available crystal structure for this compound is not available, we can examine the crystallographic data of a closely related compound, 3-Methylamino-3-phenylpropan-1-ol, to illustrate the richness of data obtained from this method.[3]

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization Optimization Crystal Optimization Crystallization->Optimization Mounting Crystal Mounting Optimization->Mounting Screening Diffraction Screening Mounting->Screening Collection Data Collection Screening->Collection Processing Data Processing Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Figure 1: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Synthesis and Purification: The synthesis of this compound is typically achieved through the reduction of the corresponding amino acid, L-phenylalanine. The resulting amino alcohol must be purified to a high degree (>98%) to ensure the growth of quality crystals.

  • Crystallization:

    • Screening: A variety of crystallization techniques should be employed. Slow evaporation is a common starting point. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) and allowed to evaporate slowly in a loosely capped vial. Other methods include vapor diffusion (hanging or sitting drop) and cooling crystallization.

    • Optimization: Once initial crystals are obtained, the conditions are optimized by fine-tuning solvent systems, concentration, and temperature to yield diffraction-quality single crystals, ideally between 30 and 300 microns in size.[1]

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and flash-frozen in liquid nitrogen to minimize radiation damage.[4]

    • The mounted crystal is placed in an X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal quality.

    • A full dataset is then collected by rotating the crystal in the X-ray beam and recording the diffraction intensities at various angles.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • Initial phases are determined using direct methods or Patterson synthesis to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

    • The final structure is validated using various crystallographic metrics.

The following table presents the crystallographic data for 3-Methylamino-3-phenylpropan-1-ol, illustrating the type of information obtained from a successful single-crystal X-ray diffraction experiment.[3]

ParameterValue
Chemical FormulaC₁₀H₁₅NO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.9816(8)
b (Å)23.8962(19)
c (Å)7.4653(8)
β (°)111.119(7)
Volume (ų)995.40(19)
Z4
R-factor0.071
Data-to-parameter ratio14.3

Data sourced from Frey et al. (2012).[3]

Spectroscopic Alternatives for Chiral Determination

While X-ray crystallography provides definitive structural data, obtaining suitable crystals can be a significant bottleneck.[5] In such cases, spectroscopic methods offer powerful alternatives for determining the absolute configuration of chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine its absolute configuration without the need for crystallization.[7]

Experimental Protocol: Vibrational Circular Dichroism (VCD)

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., deuterated chloroform, carbon tetrachloride) at a concentration typically in the range of 0.01 to 0.1 M. The sample is placed in an IR cell with an appropriate path length.

  • Data Acquisition: The VCD spectrum is recorded on a specialized VCD spectrometer. The instrument measures the tiny differences in absorbance of left and right circularly polarized light over a range of infrared frequencies.

  • Computational Modeling:

    • The conformational space of the molecule is explored using computational methods (e.g., molecular mechanics or density functional theory - DFT).

    • The theoretical VCD spectrum for a chosen enantiomer (e.g., the S-enantiomer) is calculated for the most stable conformers.

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the computationally predicted spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution.

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and chemical environment of atoms in a molecule. For determining the absolute configuration of chiral molecules like this compound, the use of chiral derivatizing agents (CDAs) is a well-established technique, commonly known as the Mosher's method. This method involves reacting the chiral analyte with both enantiomers of a CDA to form a pair of diastereomers, which will have distinct NMR spectra.

Experimental Protocol: Mosher's Method (NMR)

  • Derivatization: this compound is reacted in two separate experiments with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, a common Mosher's acid derivative. This reaction forms two diastereomeric esters.

  • NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomeric products.

  • Data Analysis: The chemical shifts of protons near the stereocenter are compared between the two spectra. The differences in chemical shifts (Δδ = δS - δR) are analyzed. The sign of these differences for various protons can be correlated to the absolute configuration of the original alcohol based on established models of the conformational preferences of the MTPA esters.

Head-to-Head Comparison of Techniques

The choice of analytical method depends on several factors, including the nature of the sample, the information required, and available resources.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Sample State Single CrystalSolution or neat liquidSolution
Information Obtained Absolute 3D structure, bond lengths, bond angles, packingAbsolute configuration in solution, conformational analysisAbsolute configuration, relative stereochemistry
Primary Requirement High-quality single crystalChiral molecule, IR active vibrationsDerivatizable functional group (e.g., -OH, -NH₂)
Destructive? No (crystal can often be recovered)NoYes (chemical modification)
Throughput Low to medium; crystallization can be time-consumingHighMedium
Key Advantage Unambiguous, "gold standard" for absolute configurationNo crystallization needed, provides solution-state conformationWidely available instrumentation, well-established methodology
Key Limitation Crystallization can be difficult or impossible for many compounds[5]Requires computational modeling for interpretation, lower sensitivityRequires chemical derivatization, potential for reaction side products
Decision-Making Framework for Structural Elucidation

The following diagram illustrates a logical approach to selecting the most appropriate technique for determining the absolute configuration of a chiral molecule like this compound.

decision_tree Start Start: Need Absolute Configuration Crystal Can you grow a high-quality single crystal? Start->Crystal Xray Use Single-Crystal X-ray Crystallography Crystal->Xray Yes Spectroscopy Consider Spectroscopic Methods Crystal->Spectroscopy No NoCrystal No YesCrystal Yes Derivatizable Is there a derivatizable group (-OH, -NH2)? Spectroscopy->Derivatizable NMR Use NMR with Chiral Derivatizing Agents (Mosher's Method) Derivatizable->NMR Yes VCD Use Vibrational Circular Dichroism (VCD) Derivatizable->VCD No YesDeriv Yes NoDeriv No

Figure 2: Decision-making framework for selecting a structural elucidation technique.
Conclusion

The determination of the absolute configuration of this compound and other chiral molecules is a critical task in modern chemistry. Single-crystal X-ray crystallography remains the unparalleled gold standard, providing a complete and unambiguous three-dimensional structure. However, the practical challenge of crystallization often necessitates the use of alternative techniques. Vibrational Circular Dichroism has emerged as a powerful, non-destructive method that provides absolute configuration data from solutions, along with valuable conformational insights. NMR spectroscopy, particularly through the use of chiral derivatizing agents like in Mosher's method, offers a widely accessible and reliable means of stereochemical assignment, albeit requiring chemical modification of the analyte.

References

  • PubChem. 3-Amino-2-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Eaton, G. R., & Eaton, S. S. (Year). Macromolecular Structure Determination: Comparison of Crystallography and NMR. In eLS. John Wiley & Sons, Ltd.
  • Polavarapu, P. L. (2007). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Hoyt, S. B., & Toste, F. D. (2014). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Protocols in Organic Chemistry, 1-20.
  • JASCO, Inc. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy [Video]. YouTube. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857.
  • Johns, D. M. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign.
  • Creative Biostructure. (n.d.). A Beginner's Guide to Circular Dichroism Spectroscopy. [Link]

  • SCM. (2019, September 28). ADF Tutorial: How To Generate a VCD spectrum and Distinguish between Enantiomers [Video]. YouTube. [Link]

  • Riguera, R., & Seco, J. M. (2010). The 1 H NMR Method for the Determination of the Absolute Configuration of 1,2,3- prim , s ec , s ec- Triols. Organic & Biomolecular Chemistry, 8(23), 5337-5345.
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. (n.d.).
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute and Department of Molecular Biophysics and Biochemistry, Yale University.
  • University of Toronto. (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.).
  • PubChem. phenylalaninol, (S)-. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1-amino-3-phenylpropan-2-ol (C9H13NO). [Link]

  • Polavarapu, P. L. (2012). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality, 24(11), 915-926.
  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]

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A Comparative Guide to the Enantiomeric Excess Determination of (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a critical aspect of quality control and regulatory compliance. The stereochemistry of chiral molecules like (S)-1-Amino-3-phenylpropan-2-ol, a key building block in many pharmaceutical syntheses, can dramatically influence pharmacological activity and toxicological profiles. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound, supported by experimental insights and data.

Introduction: The Significance of Chiral Purity

Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different biological effects. For many chiral drugs, only one enantiomer is therapeutically active, while the other may be inactive or even harmful.[1] Therefore, robust and validated analytical methods are essential to quantify the enantiomeric composition of chiral drug substances and intermediates.[2] This guide will compare and contrast the most prevalent methods for the enantiomeric excess determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Comparison at a Glance

The choice of analytical technique depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and whether the method is for routine quality control or research and development.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral capillary column.Formation of diastereomeric complexes with distinct NMR signals.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.[3]Requires volatile or derivatized analytes.Not required.
Derivatization Often not necessary.Typically required for amino alcohols to increase volatility.[4][5]Required to form diastereomeric complexes.[6]
Sensitivity High.Very high, especially with sensitive detectors like FID.[1]Lower compared to chromatographic methods.
Speed Moderate (typically 10-60 minutes per run).[7]Fast for simple mixtures.[1]Fast data acquisition.
Quantitation Excellent, based on peak area integration.Excellent, based on peak area integration.Good, based on signal integration.
Instrumentation Cost Moderate to high.Lower initial investment compared to HPLC.[8]High (requires high-field NMR).
Primary Application Routine QC, method development, preparative separation.Residual solvent analysis, volatile impurity profiling, chiral analysis of volatile compounds.[8]Structural elucidation, reaction monitoring, determination of high e.e.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness.[2][9] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a broad range of chiral compounds, including amino alcohols.[10] These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with different binding affinities, leading to different retention times.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol, is often preferred for polysaccharide-based CSPs.[11] The composition of the mobile phase is a critical parameter that is optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier, such as diethylamine, can improve the peak shape for basic analytes like this compound.[11]

Experimental Workflow:

Caption: Chiral HPLC workflow for enantiomeric purity analysis.

Detailed Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio may require optimization.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.[11]

    • Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of racemic 1-Amino-3-phenylpropan-2-ol in the mobile phase. This is used for method development and to confirm the elution order.

    • Working Standard and Sample Solutions (0.1 mg/mL): Dilute the stock solutions and dissolve the sample to a nominal concentration of 0.1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[11]

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers high resolution and sensitivity.[12][13] Since 1-Amino-3-phenylpropan-2-ol has low volatility due to its polar amino and hydroxyl groups, derivatization is necessary to convert it into a more volatile and thermally stable compound.

Causality of Experimental Choices:

  • Derivatization: The amino and hydroxyl groups are typically derivatized with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride.[4][5] This process replaces the active hydrogens with less polar and more volatile groups, making the analyte suitable for GC analysis.

  • Chiral Stationary Phase: Cyclodextrin-based chiral capillary columns are highly effective for separating the enantiomers of derivatized amino alcohols.[10] The chiral cavities of the cyclodextrin molecules provide the stereoselective interactions necessary for separation.

Experimental Workflow:

Caption: Chiral GC workflow including the derivatization step.

Detailed Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX™ or Supelco® β-DEX™).

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures:

    • Injector: 250 °C.

    • Detector: 270 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min, and hold for 5 minutes.[14]

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add an excess of the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.

  • Data Analysis: Calculate the % e.e. from the integrated peak areas of the two diastereomeric derivatives as described for the HPLC method.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a powerful tool for determining enantiomeric excess.[6] The CSA forms diastereomeric complexes with the enantiomers of the analyte, which exhibit different chemical shifts in the NMR spectrum.

Causality of Experimental Choices:

  • Chiral Solvating Agent (CSA): A common CSA for amino alcohols is (R)-(-)- or (S)-(+)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The choice of the CSA's enantiomer can influence which analyte enantiomer's signals are shifted further downfield. The interaction between the CSA and the analyte's enantiomers leads to the formation of non-covalently bonded diastereomeric complexes.[6]

  • Deuterated Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), is used to dissolve the sample and the CSA for NMR analysis.

Experimental Workflow:

Caption: Process of enantiomeric discrimination by NMR using a CSA.

Detailed Protocol:

  • Instrumentation: High-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 1-Amino-3-phenylpropan-2-ol sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add approximately 1.1 equivalents of the chiral solvating agent (e.g., (R)-Mosher's acid) to the NMR tube.[14]

    • Gently mix and acquire another ¹H NMR spectrum.

  • Data Acquisition and Analysis:

    • Compare the spectra before and after the addition of the CSA.

    • Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes.

    • Integrate the areas of these two signals to determine the enantiomeric ratio and calculate the % e.e.

Validation of Analytical Methods

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[15] Method validation demonstrates that the method is accurate, precise, specific, linear, and robust.[16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy with chiral solvating agents.

  • Chiral HPLC is generally the preferred method for routine quality control in the pharmaceutical industry due to its versatility, robustness, and applicability to non-volatile compounds.

  • Chiral GC is an excellent alternative when high sensitivity is required and the analyte is volatile or can be easily derivatized.

  • NMR with CSAs is a valuable tool for rapid analysis, especially in a research and development setting, and for confirming the results obtained by chromatographic methods.

The selection of the most appropriate method will depend on the specific requirements of the analysis, available resources, and the stage of drug development. A thorough method validation is crucial to ensure the reliability and accuracy of the obtained results, which is paramount for ensuring the quality and safety of pharmaceutical products.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL: )
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Enantiomeric Separation of Alcohols and Amines on a Proline Chiral Stationary Phase by Gas Chrom
  • A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity - Benchchem. (URL: )
  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH. (URL: )
  • Handbook of Analytical Validation - Routledge. (URL: [Link])

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (URL: )
  • Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase - Oxford Academic. (URL: [Link])

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed. (URL: [Link])

  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol - Benchchem. (URL: )
  • Analytical method valid
  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. (URL: [Link])

  • GC Vs.
  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • Comparative Guide to Enantiomeric Purity Determination of 3-Amino-1-(furan-3-yl)propan - Benchchem. (URL: )
  • HPLC vs GC - A Beginner's Guide - Chromatography Today. (URL: [Link])

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A Comparative Guide to the Performance of (S)- and (R)-1-Amino-3-phenylpropan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral molecules, the selection of an appropriate chiral auxiliary or ligand is a critical decision that profoundly influences the efficiency and stereochemical outcome of a reaction. Among the myriad of chiral building blocks available, the enantiomers of 1-Amino-3-phenylpropan-2-ol, commonly known as phenylalaninol, have established themselves as versatile and reliable reagents. This guide provides an in-depth, objective comparison of the performance of (S)-1-Amino-3-phenylpropan-2-ol and its enantiomer, (R)-1-Amino-3-phenylpropan-2-ol, in asymmetric synthesis, supported by experimental data to inform your selection process.

Introduction: The Significance of Chirality in Phenylalaninols

(S)- and (R)-1-Amino-3-phenylpropan-2-ol are chiral 1,2-amino alcohols derived from the reduction of the amino acid phenylalanine. Their utility in asymmetric synthesis stems from their rigid and well-defined stereochemical structure, which can effectively bias the stereochemical course of a reaction when incorporated into a substrate or catalyst. The (S)-enantiomer is readily prepared from the naturally abundant L-phenylalanine, while the (R)-enantiomer is accessible from D-phenylalanine. This accessibility has made them popular choices for the construction of more complex chiral molecules, including pharmaceuticals. For instance, (R)-phenylalaninol is a key precursor for the synthesis of the drug solriamfetol, used to treat excessive daytime sleepiness.[1]

The fundamental principle behind their application lies in their ability to create a chiral environment that favors the formation of one enantiomer or diastereomer of the product over the other. This is typically achieved by employing them as:

  • Chiral Auxiliaries: Temporarily attached to a prochiral substrate to direct the stereoselective formation of a new stereocenter.

  • Chiral Ligands: Coordinated to a metal center to form a chiral catalyst that promotes an enantioselective transformation.

This guide will delve into a specific application to provide a quantitative comparison of their performance.

Performance Comparison in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of carbon-carbon bonds with concomitant control of stereochemistry. Chiral auxiliaries derived from phenylalaninol have been shown to be effective in guiding the stereochemical outcome of these reactions.

A study by Kim and Lee explored the use of 2-imidazolidinones derived from L-phenylalaninol ((S)-enantiomer) as chiral auxiliaries in asymmetric aldol reactions. While this study focused on the (S)-enantiomer, the principles of stereochemical induction can be extended to predict the behavior of the (R)-enantiomer, which would be expected to afford the opposite enantiomer of the product with similar high levels of diastereoselectivity.

The following data is based on the performance of the (S)-phenylalaninol-derived auxiliary in the boron-mediated aldol reaction of its N-propionyl derivative with various aldehydes. The corresponding (R)-auxiliary is expected to provide the enantiomeric aldol products.

AldehydeAuxiliary EnantiomerDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde(S)>99:185
Benzaldehyde(S)>99:192
Isovaleraldehyde(S)>99:188

Table 1: Performance of (S)-Phenylalaninol-Derived Imidazolidinone Auxiliary in Asymmetric Aldol Reactions.

The exceptional diastereoselectivity observed is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state, where the bulky benzyl group of the auxiliary effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face.

Mechanistic Rationale for Stereochemical Control

The high degree of stereocontrol exerted by phenylalaninol-derived auxiliaries can be rationalized by considering the transition state of the reaction. The chiral auxiliary, covalently bonded to the enolate, creates a sterically hindered environment. The benzyl group of the phenylalaninol moiety plays a crucial role in directing the incoming electrophile.

G cluster_0 Asymmetric Ald-ol Reaction cluster_1 Key Factors Start Chiral Auxiliary + Prochiral Substrate Enolate Formation of Chiral Enolate Start->Enolate Deprotonation TS Diastereoselective Transition State Enolate->TS Reaction with Aldehyde Product Diastereomerically Enriched Product TS->Product C-C Bond Formation Sterics Bulky Benzyl Group TS->Sterics Steric Shielding Auxiliary (S)- or (R)-Phenylalaninol -derived Auxiliary TransitionState Rigid Chair-like Transition State

Figure 1: Logical workflow of an asymmetric aldol reaction controlled by a chiral auxiliary.

Experimental Protocols

Synthesis of (S)-Phenylalaninol-Derived N-Propionyl-2-imidazolidinone

Materials:

  • This compound ((S)-Phenylalaninol)

  • Urea

  • Propionyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Imidazolidinone: A mixture of (S)-phenylalaninol and urea is heated to afford the corresponding 2-imidazolidinone.

  • N-Acylation: The resulting imidazolidinone is dissolved in DCM, and triethylamine is added. The solution is cooled to 0 °C, and propionyl chloride is added dropwise. The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the pure N-propionyl-2-imidazolidinone.

Asymmetric Aldol Reaction

Materials:

  • (S)-Phenylalaninol-derived N-propionyl-2-imidazolidinone

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Enolate Formation: The N-propionyl-2-imidazolidinone is dissolved in anhydrous DCM and cooled to -78 °C. DIPEA is added, followed by the dropwise addition of Bu₂BOTf. The mixture is stirred at this temperature for 30 minutes.

  • Aldol Addition: The aldehyde is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for several hours at this temperature.

  • Work-up: The reaction is quenched by the addition of methanol, followed by a buffer solution. A mixture of methanol and aqueous hydrogen peroxide is then added at 0 °C, and the mixture is stirred vigorously. The aqueous layer is extracted with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

  • Purification and Analysis: The solvent is evaporated, and the crude product is purified by flash chromatography. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis.

Conclusion: Making an Informed Choice

Both (S)- and (R)-1-Amino-3-phenylpropan-2-ol are highly effective chiral precursors for the synthesis of auxiliaries and ligands for asymmetric synthesis. The choice between the (S)- and (R)-enantiomer is primarily dictated by the desired stereochemistry of the final product. As demonstrated in the context of asymmetric aldol reactions, the (S)-phenylalaninol-derived auxiliary reliably produces the syn-aldol adduct with a specific absolute stereochemistry. Consequently, the (R)-phenylalaninol-derived auxiliary is the logical choice for accessing the enantiomeric syn-aldol product.

The high levels of stereoselectivity, coupled with the ready availability of both enantiomers from the chiral pool, solidify the position of phenylalaninols as valuable tools in the arsenal of the synthetic chemist. Their performance is underpinned by a well-understood mechanistic framework, allowing for predictable and reproducible results. For researchers and professionals in drug development, the ability to access both enantiomers of a target molecule is often crucial for pharmacological studies, making the enantiomeric pair of phenylalaninols indispensable for such endeavors.

References

  • Kim, T. H., & Lee, G. J. (2000). l-Valinol and l-phenylalaninol-derived 2-imidazolidinones as chiral auxiliaries in asymmetric aldol reactions. Tetrahedron Letters, 41(10), 1505–1508.
  • Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01567G. (2025). Retrieved from [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - ACS Publications. (2022). Retrieved from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]

  • Phenylalaninol - Wikipedia. (n.d.). Retrieved from [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF. (2003). Retrieved from [Link]

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(S)-1-Amino-3-phenylpropan-2-ol: A Comparative Guide to its Applications in Asymmetric Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-Amino-3-phenylpropan-2-ol, also known as (S)-phenylalaninol, is a chiral amino alcohol derived from the naturally occurring amino acid L-phenylalanine. Its rigid phenyl group and the presence of both a primary amine and a primary alcohol make it a valuable and versatile tool in the field of asymmetric synthesis. This guide will explore its primary applications, offering a comparative analysis to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. We will delve into its utility as a chiral auxiliary in key carbon-carbon bond-forming reactions and its role as a crucial precursor in the synthesis of important pharmaceutical agents, particularly monoamine reuptake inhibitors.

This compound as a Chiral Auxiliary

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered. This compound is a precursor to several effective chiral auxiliaries, most notably oxazolidinones.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds. Chiral oxazolidinones derived from amino alcohols, famously pioneered by David Evans, are highly effective in this regard. The oxazolidinone derived from this compound provides a sterically biased environment, directing the approach of an electrophile to one face of the enolate.

Comparative Performance in Asymmetric Alkylation:

While direct head-to-head comparative studies are limited, we can collate data from various sources to assess the performance of (S)-phenylalaninol-derived auxiliaries against other common chiral auxiliaries.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (from (S)-phenylalaninol) Benzyl bromide>99%85-95%[1]
(S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary, from (S)-valinol) Benzyl bromide>99%80-92%[2]
(1R,2S)-N-Methylephedrine (Myers' Auxiliary) Methyl iodide95%90%Not directly available
Oppolzer's Camphorsultam Benzyl bromide>98%85-95%Not directly available

As the table indicates, the (S)-phenylalaninol-derived oxazolidinone demonstrates excellent diastereoselectivity, comparable to the widely used Evans auxiliary derived from valinol. The high diastereomeric excess is attributed to the effective shielding of one face of the enolate by the bulky benzyl group of the auxiliary.

Experimental Protocol: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv.) dropwise. After stirring for 30 minutes, add the desired acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature.

  • Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add a lithium amide base, such as lithium diisopropylamide (LDA) (1.1 equiv.), dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) to the enolate solution at -78 °C. Allow the reaction to proceed for several hours, monitoring by TLC.

  • Work-up and Auxiliary Cleavage: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry, and concentrate. The chiral auxiliary can be cleaved by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) to yield the corresponding carboxylic acid or alcohol, respectively. The chiral auxiliary can often be recovered.

Logical Workflow for Asymmetric Alkylation:

Asymmetric Alkylation Workflow
Asymmetric Aldol Reactions

The aldol reaction is another powerful tool for C-C bond formation. Chiral auxiliaries derived from this compound can be used to control the stereochemistry of the newly formed stereocenters. The diastereoselectivity of the reaction is influenced by the choice of Lewis acid and the reaction conditions.

Comparative Performance in Asymmetric Aldol Reactions:

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (from (S)-phenylalaninol) Isobutyraldehyde>99:1 (syn)80-95%[3]
(S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary) Isobutyraldehyde>99:1 (syn)85-95%[4]
Oppolzer's Camphorsultam Benzaldehyde>98:2 (syn)80-90%Not directly available

Similar to alkylation reactions, the (S)-phenylalaninol-derived oxazolidinone provides excellent diastereoselectivity in aldol reactions, performing on par with the well-established Evans auxiliary.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring. When a chiral auxiliary is attached to the dienophile, the reaction can proceed with high stereoselectivity. While less common than for alkylation and aldol reactions, oxazolidinones derived from this compound have been successfully employed in asymmetric Diels-Alder reactions, affording cycloadducts in good yields and with high optical purity.[5][6]

This compound as a Chiral Precursor in Drug Synthesis

Beyond its role in chiral auxiliaries, this compound is a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals. Its inherent chirality is incorporated into the final drug structure.

Synthesis of Monoamine Reuptake Inhibitors

A significant application of this compound and its derivatives is in the synthesis of monoamine reuptake inhibitors, a class of drugs used to treat depression and other neurological disorders.[7][8] These drugs function by blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

A notable example is the discovery of a novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as potent norepinephrine reuptake inhibitors.[9] In these compounds, the stereochemistry of the amino alcohol backbone, derived from this compound, is crucial for their biological activity.

Comparative Synthetic Routes to (R)-Atomoxetine:

(R)-Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD, provides an excellent case study for comparing different chiral precursors.

Chiral PrecursorKey Synthetic StepOverall YieldEnantiomeric Excess (ee)Reference
(R)-3-Chloro-1-phenyl-1-propanol Asymmetric reduction of 3-chloropropiophenoneHigh>99%[10]
(S)-3-Hydroxy-3-phenylpropanoic acid Multi-step synthesis involving resolutionModerate>99%[11]
(R)-N-Methyl-3-hydroxy-3-phenylpropylamine Direct precursor, often from resolutionHigh>99%[12]
This compound (hypothetical route) Multi-step conversion to the 3-amino-1-phenylpropan-1-ol corePotentially lower overall yield due to more stepsHigh-

While a direct synthesis of (R)-atomoxetine starting from this compound is not the most common route, this comparison highlights the importance of selecting a precursor that is structurally close to the target molecule to maximize efficiency. The asymmetric reduction of a prochiral ketone is often a highly efficient strategy.[13]

Visualizing the Role of this compound in Drug Scaffolds:

Central Role in Bioactive Scaffolds

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in modern organic synthesis. Its application as a precursor for robust chiral auxiliaries, particularly oxazolidinones, provides a reliable method for achieving high levels of stereocontrol in fundamental carbon-carbon bond-forming reactions, with performance comparable to other well-established auxiliaries. Furthermore, its inherent chirality makes it a sought-after precursor for the synthesis of complex, enantiomerically pure pharmacologically active molecules, most notably monoamine reuptake inhibitors. The choice between using it as a temporary auxiliary or incorporating it as a permanent structural element depends on the specific synthetic target and overall strategy. This guide has provided a comparative framework and detailed protocols to assist researchers in leveraging the full potential of this readily available and highly effective chiral amino alcohol.

References

  • A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. Benchchem.
  • A Comparative Guide to Chiral Amino Alcohol Catalysts in the Enantioselective Addition of Diethylzinc to Aldehydes. Benchchem.
  • Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. PubMed.
  • A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Altern
  • Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
  • Chiral amino alcohols as candidates for catalyst precursors. Top, the...
  • Method for preparing atomoxetine.
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  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC.
  • Atomoxetine hydrochloride synthesis. ChemicalBook.
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  • Synthesis of anti-depressant molecules via metal-c
  • A new chiral oxazolidinone derived from diphenylalaninol. Aldol, alkylation, and diels-alder reactions. Sci-Hub.
  • l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkyl
  • ChemInform Abstract: A New Chiral Oxazolidinone Derived from Diphenylalaninol. Aldol, Alkylation, and Diels‐Alder Reactions. Sci-Hub.
  • Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones. The Journal of Organic Chemistry.
  • Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogen
  • Synthesis of atomoxetine hydrochloride.
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  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
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  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsatur
  • Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1.
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A Researcher's Guide to Cross-Referencing Analytical Data of (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of chiral molecules are paramount. (S)-1-Amino-3-phenylpropan-2-ol, also known as L-Phenylalaninol, is a critical chiral building block in the synthesis of various pharmaceuticals.[1] Its enantiomeric purity and structural integrity directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical data for L-Phenylalaninol, cross-referencing information from various databases to ensure confident characterization. We will delve into the nuances of spectroscopic and chromatographic techniques, offering insights into experimental choices and data interpretation.

The Significance of Multi-Technique Characterization

Relying on a single analytical technique for the identification of a chiral compound is fraught with risk. Isomers, impurities, or degradation products can yield data that, in isolation, may appear correct. A robust, self-validating characterization workflow, therefore, necessitates the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the sample's identity and purity.

Spectroscopic Fingerprinting of L-Phenylalaninol

Spectroscopic techniques provide a fundamental "fingerprint" of a molecule, revealing information about its chemical bonds, functional groups, and overall atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For L-Phenylalaninol, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another. In the case of L-Phenylalaninol, the spectrum will exhibit characteristic signals for the aromatic protons of the phenyl group, the diastereotopic protons of the methylene group adjacent to the phenyl ring, the methine proton at the chiral center, and the protons of the hydroxymethyl and amino groups.[2][3]

Key Interpretive Insights:

  • Solvent Choice: The choice of solvent (e.g., CDCl₃, D₂O) can significantly impact the chemical shifts and the observation of exchangeable protons (OH and NH₂). In deuterated water (D₂O), these protons will exchange with deuterium and their signals will disappear, which can be a useful diagnostic tool.

  • Chiral Solvating Agents: To determine enantiomeric purity by NMR, a chiral solvating agent can be added. This agent will form diastereomeric complexes with the enantiomers of L-Phenylalaninol, leading to separate signals for each enantiomer in the ¹H NMR spectrum.[4]

¹³C NMR Spectroscopy: Carbon NMR provides information on the different carbon environments within the molecule. While less sensitive than ¹H NMR, it offers a clear picture of the carbon skeleton.

Comparative Data for L-Phenylalaninol and its Precursor, L-Phenylalanine:

Compound Analytical Technique Key Data Points Source
This compound¹H NMR (CDCl₃)Characteristic shifts for aromatic, benzylic, methine, and hydroxymethyl protons.[3]
L-Phenylalanine¹H NMR (D₂O)Shifts [ppm]: 3.13, 3.29, 3.98, 7.31-7.43[5][6]
This compound¹³C NMRData available in comprehensive databases.[7]
L-Phenylalanine¹³C NMR (D₂O)Shifts [ppm]: 39.13, 58.90, 130.32, 131.76, 132.03, 137.89, 176.63[5]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Absorptions for L-Phenylalaninol:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic): Bands typically appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands typically appear below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

Comparison with L-Phenylalanine: The most significant difference in the IR spectrum of L-Phenylalaninol compared to its parent amino acid, L-Phenylalanine, will be the absence of the strong carbonyl (C=O) stretch of the carboxylic acid (typically around 1700-1725 cm⁻¹) and the presence of the C-O stretch of the primary alcohol.[8][9][10]

Compound Key IR Absorptions (cm⁻¹) Source
This compoundO-H, N-H, Aromatic C-H, Aliphatic C-H, Aromatic C=C, C-O[7]
L-PhenylalanineOH (broad, carboxylic acid), N-H (zwitterion), Aromatic C-H, Aliphatic C-H, C=O (carboxylate), Aromatic C=C[8][10]
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Expected Molecular Ion: For L-Phenylalaninol (C₉H₁₃NO), the exact mass is 151.0997 g/mol .[7] In a typical mass spectrum, one would expect to see a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 152.1070.[11]

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for amino alcohols include the loss of water, the loss of the hydroxymethyl group, and cleavage of the carbon-carbon bond adjacent to the nitrogen atom.

Database Cross-Referencing for MS Data:

Database Compound Key Information
PubChemThis compoundMolecular Formula: C₉H₁₃NO, Molecular Weight: 151.21 g/mol
mzCloudL(-)-2-Amino-3-phenyl-1-propanolHigh-quality, manually curated mass spectral data.
MassBankL-PhenylalanineExtensive mass spectral data under various conditions.

Chromatographic Purity and Enantiomeric Resolution

While spectroscopy provides structural information, chromatography is essential for assessing the purity of a sample, particularly its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis. For chiral compounds like L-Phenylalaninol, chiral HPLC is the gold standard for determining enantiomeric excess (ee).[12]

Methodology:

  • Chiral Stationary Phase (CSP): A column with a chiral stationary phase is used to separate the enantiomers. Polysaccharide-based CSPs are commonly employed for this purpose.[12]

  • Mobile Phase: A suitable mobile phase is chosen to achieve optimal separation. This is often a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.

  • Detection: A UV detector is typically used, as the phenyl group in L-Phenylalaninol is a strong chromophore.

Alternative Approaches: Derivatization of the amino or alcohol group with a chiral derivatizing agent can also be used to form diastereomers that can be separated on a standard achiral HPLC column.[13]

Gas Chromatography (GC)

GC can also be used for the analysis of L-Phenylalaninol, often after derivatization to increase its volatility. Chiral GC columns are available for the separation of enantiomers.

Crystallographic Data: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry. While not a routine analytical technique for all samples, when available, it serves as the ultimate reference.

Publicly available crystallographic databases can be searched for the crystal structure of L-Phenylalaninol or closely related compounds to provide a benchmark for its solid-state conformation.[14]

Workflow for Cross-Referencing Analytical Data

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of this compound.

CrossReferencingWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_databases Database Cross-Referencing NMR NMR Spectroscopy (¹H, ¹³C) PubChem PubChem NMR->PubChem IR IR Spectroscopy SpectraBase SpectraBase IR->SpectraBase MS Mass Spectrometry mzCloud mzCloud MS->mzCloud HPLC Chiral HPLC (Enantiomeric Purity) Final_Report Comprehensive Characterization Report HPLC->Final_Report GC Chiral GC (Purity & Enantiomers) GC->Final_Report PubChem->Final_Report SpectraBase->Final_Report mzCloud->Final_Report CrystallographyDB Crystallography DB CrystallographyDB->Final_Report

Caption: Workflow for analytical data cross-referencing.

Experimental Protocols

Protocol 1: ¹H NMR Analysis of this compound
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative ratios of the different types of protons. Analyze the chemical shifts and coupling patterns to confirm the structure.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV detector.

    • Chiral stationary phase column (e.g., Chiralpak IA).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject a known volume of the sample solution. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. By cross-referencing data from NMR, IR, and mass spectrometry with established databases, and by employing chiral chromatography to confirm enantiomeric purity, researchers can have a high degree of confidence in the quality of their material. This rigorous approach is essential for ensuring the reliability and reproducibility of research and the safety and efficacy of pharmaceutical products.

References

  • PubChem. phenylalaninol, (S)-. National Center for Biotechnology Information. [Link]

  • ResearchGate. Figure S7. Partial 1 H NMR spectra of L1+(L)-phenylalaninol (in CDCl 3).... [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8150-8156. [Link]

  • SpectraBase. L-phenylalaninol - Optional[1H NMR] - Spectrum. [Link]

  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 849-867. [Link]

  • angenechemical.com. L-Phenylalaninol(CAS# 3182-95-4). [Link]

  • PubChem. L-Phenylalanine. National Center for Biotechnology Information. [Link]

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  • ResearchGate. FTIR analysis of L-phenylalanine.. [Link]

  • mzCloud. L 2 Amino 3 phenyl 1 propanol. [Link]

  • mzCloud. L Phenylalanine. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • MassBank. L-Phenylalanine. [Link]

  • MassBank. L-Phenylalanine. [Link]

  • ResearchGate. IR spectra of ChCl -L-Phenylalanine range from 400 to 4000 cm -1 at ambient temperature.. [Link]

  • ResearchGate. 3-Methylamino-3-phenylpropan-1-ol. [Link]

  • PubChemLite. 1-amino-3-phenylpropan-2-ol (C9H13NO). [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-1-Amino-3-phenylpropan-2-ol, also known as L-Phenylalaninol. Our focus is to empower you with the knowledge to not only meet regulatory requirements but to foster a culture of safety and environmental responsibility within your laboratory.

Understanding the Hazard Profile of this compound

Before we delve into the disposal procedures, it is paramount to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as corrosive.[1][2][3] This classification dictates the stringent handling and disposal protocols that must be followed.

Hazard ClassificationDescriptionPrimary Concerns
Corrosive Causes severe skin burns and eye damage upon contact.Personnel safety, integrity of storage containers.
Solid Presents a risk of dust inhalation if not handled properly.[1]Respiratory irritation and exposure.
Incompatibilities Reacts with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1][3]Generation of heat, toxic fumes, or violent reactions.

While specific ecotoxicity data for this compound is largely unavailable in the provided SDSs[1], its water solubility suggests potential mobility in the environment.[2] The presence of an amino group also warrants consideration, as some amines and their degradation products can have environmental impacts. Therefore, preventing its release into the environment is a critical aspect of its disposal.

The Regulatory Landscape: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by a multi-layered regulatory framework, primarily under the purview of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

EPA's Resource Conservation and Recovery Act (RCRA): As a corrosive chemical waste, the disposal of this compound falls under RCRA regulations.[4][5] Your laboratory is considered a hazardous waste generator, and your specific responsibilities will depend on the total amount of hazardous waste you generate per month.[4][5][6][7]

OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development and implementation of a written Chemical Hygiene Plan (CHP) .[8] Your CHP should include specific standard operating procedures (SOPs) for the safe handling and disposal of hazardous chemicals like this compound. All laboratory personnel must be trained on the contents of the CHP.[9]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final removal from your facility.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or full-body suit may be necessary.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required.[1]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Properly identifying and segregating your chemical waste is a critical step to prevent dangerous reactions.

  • This compound waste should be collected in a designated, properly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams, especially those it is incompatible with (acids, strong oxidizers, etc.).[1][3]

  • Contaminated materials, such as gloves, weigh boats, and absorbent pads used during handling or spill cleanup, must also be disposed of as hazardous waste.

Waste Container Selection and Labeling: Ensuring Containment and Communication

The integrity of your waste container and the clarity of its label are crucial for safety and compliance.

  • Container Material: Use a container made of or lined with a material that is compatible with corrosive solids. High-density polyethylene (HDPE) or other plastic containers are generally suitable.[1] Do not use metal containers, as they can be corroded.

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" . The label should also indicate the hazard characteristic, which is "Corrosive" . Include the date when the first amount of waste was added to the container (the "accumulation start date").[5]

On-Site Accumulation: Safe and Compliant Storage

Your laboratory's hazardous waste accumulation area must meet specific safety standards.

  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Store the container away from incompatible materials.

Arranging for Disposal: The Final Step

Once your waste container is full or has reached its accumulation time limit (which varies based on your generator status), you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in the regular trash.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound (solid or contaminated material) ppe Don Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe characterize Hazardous Waste Determination: Is it a discarded chemical? ppe->characterize collect Collect in a Designated Hazardous Waste Container characterize->collect Yes container Select Compatible Container: - HDPE or other plastic - Secure, tight-fitting lid collect->container label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - 'Corrosive' - Accumulation Start Date container->label store Store in Satellite Accumulation Area: - At or near point of generation - Segregated from incompatibles - Secondary containment label->store disposal Arrange for Professional Disposal: - Contact EHS or licensed vendor - Follow institutional procedures store->disposal

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and correct action is crucial.

Small Spill Cleanup (Contained within a fume hood or on a workbench)
  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE , including respiratory protection if dust is present.

  • Contain the spill by gently covering it with an inert absorbent material (such as vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the solid.

  • Carefully sweep the spilled material and absorbent into a designated hazardous waste container.[1] Avoid creating dust.

  • Decontaminate the area by wiping it down with a damp cloth or sponge. The cleaning materials must also be disposed of as hazardous waste.

  • Wash hands thoroughly after the cleanup is complete.

Large Spill or Spill Outside of a Contained Area
  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS department immediately.

  • Prevent entry to the contaminated area.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: L-Phenylalaninol. Retrieved from [Link]

  • Red Arc Environmental. (2024, June 1). RCRA Requirements for Generators of Hazardous Waste. Retrieved from [Link]

  • Loba Chemie. (n.d.). L-PHENYLALANINE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Requirements for Hazardous Waste Generators. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • New Pig Corporation. (n.d.). EPA RCRA Hazwaste Generator Requirements Rule - Expert Advice. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Hazardous Waste Generator Regulatory Summary. Retrieved from [Link]

  • HAZWOPER OSHA Training. (2022, April 29). EPA Hazardous Waste Generator Categories. Retrieved from [Link]

  • Edvotek. (2023, January 17). Cleaning up chemical spills in the laboratory. Retrieved from [Link]

  • TRADESAFE. (2025, January 2). How to Handle a Lab Chemical Spill. Retrieved from [Link]

  • Youngstown State University. (n.d.). Laboratory Spill Response Procedures. Retrieved from [Link]

  • PubMed. (2006, February 22). QSAR models for Daphnia magna toxicity prediction of benzoxazinone allelochemicals and their transformation products. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Three new consensus QSAR models for the prediction of Ames genotoxicity. Retrieved from [Link]

  • Brigham Young University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • PubMed. (2018, February 15). A multipronged QSAR approach to predict algal low-toxic-effect concentrations of substituted phenols and anilines. Retrieved from [Link]

  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]

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  • Queen's Center for Biomedical Research. (n.d.). Standard Operating Procedure – LABORATORY WASTE DISPOSAL. Retrieved from [Link]

  • Insubria. (n.d.). QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of (S)-1-Amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. (S)-1-Amino-3-phenylpropan-2-ol (CAS No. 133522-38-0), a chiral amino alcohol, is a valuable building block in synthetic chemistry. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven information for the safe operational handling and disposal of this compound, ensuring the protection of personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the compound's hazard profile is critical. Based on available data for this compound and structurally similar compounds, a comprehensive risk assessment is paramount.

Primary Hazards:

  • Skin and Eye Contact: The compound is classified as causing skin irritation and serious eye irritation.[1] Related amino alcohols are known to cause severe skin burns and eye damage, indicating a high potential for corrosive injury upon contact.[2]

  • Inhalation: It is considered harmful if inhaled and may cause respiratory irritation.[1][3]

  • Ingestion: The substance is harmful if swallowed.[1]

These hazards necessitate a multi-layered approach to safety, combining engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye irritation or damage.[1] A face shield offers a broader range of protection for the entire face.
Hand Protection Double-gloving is recommended. Use a thicker, chemical-resistant outer glove (e.g., Neoprene or Butyl rubber) over a standard disposable inner glove.Standard nitrile gloves may offer poor resistance to amines and are suitable only for brief, incidental splash protection.[4][5] Neoprene and Butyl rubber generally provide better resistance to a wider range of chemicals, including many amines.[6]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin from accidental contact and spills. Ensures clothing underneath is not contaminated.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.The compound may cause respiratory irritation and is harmful if inhaled.[1][3] Engineering controls like a fume hood are the preferred method to mitigate this risk.[7]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Workflow for Safe Handling: A Step-by-Step Protocol

The following workflow is designed to minimize exposure and ensure a safe handling process from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Review SDS & Assemble PPE FumeHood 2. Verify Fume Hood Functionality Weigh 4. Weigh Compound in Fume Hood Prep->Weigh Proceed to Handling SpillKit 3. Prepare Spill Kit & Waste Container Transfer 5. Transfer to Reaction Vessel Decon 6. Decontaminate Work Area Transfer->Decon Proceed to Cleanup Waste 7. Segregate & Label Hazardous Waste Doff 8. Doff PPE Correctly Wash 9. Wash Hands Thoroughly

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.